Product packaging for 4'-Nitroacetoacetanilide(Cat. No.:CAS No. 4835-39-6)

4'-Nitroacetoacetanilide

Cat. No.: B1361057
CAS No.: 4835-39-6
M. Wt: 222.2 g/mol
InChI Key: KCXJQNDNGLRYBN-UHFFFAOYSA-N
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Description

4'-Nitroacetoacetanilide is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O4 B1361057 4'-Nitroacetoacetanilide CAS No. 4835-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KCXJQNDNGLRYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90197493
Record name 4'-Nitroacetoacetanilide
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Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4835-39-6
Record name N-(4-Nitrophenyl)-3-oxobutanamide
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Record name 4835-39-6
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Foundational & Exploratory

A Comprehensive Technical Guide to 4'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: This guide provides information on 4'-Nitroacetanilide, as searches for "4'-Nitroacetoacetanilide" consistently resolve to this compound, suggesting it is the intended subject of inquiry.

CAS Number: 104-04-1[1][2][3][4]

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering detailed information on the properties, synthesis, and applications of 4'-Nitroacetanilide.

Chemical and Physical Properties

4'-Nitroacetanilide is a crystalline solid that is stable under normal conditions.[2] It is incompatible with strong oxidizing agents.[1][2] The compound appears as yellow to green-yellow or green-brown solid.[1]

PropertyValueSource
Molecular Formula C₈H₈N₂O₃[3]
Molecular Weight 180.16 g/mol [3]
Melting Point 213-215 °C[1]
Boiling Point 312.97 °C (estimate)[1]
Density 1.340 g/cm³[1]
Water Solubility 2.2 g/L at room temperature[2]
Solubility in other solvents Soluble in hot water, alcohol, and ether.[2]
pKa 13.91 ± 0.70 (Predicted)[1]
Appearance Yellow to tan powder[2]
Storage Temperature Below +30°C[1]

Synthesis of 4'-Nitroacetanilide

A common method for the synthesis of 4'-Nitroacetanilide is the nitration of acetanilide using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1][5]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a beaker, dissolve 0.5 g of acetanilide in 0.6 ml of glacial acetic acid.

  • To this solution, add 1 ml of concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath to a temperature between 5-10°C.[1][5]

  • Prepare the nitrating mixture by carefully adding 0.25 ml of concentrated nitric acid to 0.2 ml of concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature does not exceed 10°C.[1][5]

  • After the addition is complete, allow the mixture to warm to room temperature and let it stand for 30 minutes.[1][5]

  • Pour the reaction mixture into a beaker containing ice and water to precipitate the 4'-Nitroacetanilide.

  • Collect the solid product by filtration and wash it with water.

  • The crude product can be purified by recrystallization from aqueous ethanol.[1][5]

Synthesis_of_4_Nitroacetanilide Acetanilide Acetanilide Reaction Electrophilic Aromatic Substitution Acetanilide->Reaction Substrate NitratingMixture Nitrating Mixture (HNO₃ + H₂SO₄) NitratingMixture->Reaction Reagent Product 4'-Nitroacetanilide Reaction->Product Product

Caption: Synthesis of 4'-Nitroacetanilide via Electrophilic Aromatic Substitution.

Applications and Uses

4'-Nitroacetanilide is a significant intermediate in various chemical syntheses. Its primary applications include:

  • Dye Manufacturing: It serves as a precursor in the production of certain dyes.[6]

  • Pharmaceutical Synthesis: It is used in the preparation of other compounds, such as 4-aminoacetanilide, which can be further utilized in the synthesis of pharmaceuticals.[1][5] For instance, it is a key intermediate in the synthesis of paracetamol (acetaminophen).[7]

  • Chemical Research: It is used as a test substrate in research, for example, in studies involving hydrolysis, where its reaction can be monitored by UV spectroscopy.[1][5] It is also a valuable starting material for synthesizing other organic molecules.[8]

Safety and Handling

4'-Nitroacetanilide is classified as an irritant.[2] It can cause irritation to the eyes, respiratory system, and skin.[2][9][10]

Precautionary Measures:

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Ventilation: Use only in well-ventilated areas.[10]

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust.[10]

First Aid:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[9]

  • Skin Contact: Wash skin with plenty of water.[9]

  • Inhalation: Move the person to fresh air.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]

In all cases of exposure, it is recommended to seek medical attention.[9]

Logical_Relationships Compound 4'-Nitroacetanilide Properties Chemical & Physical Properties Compound->Properties Synthesis Synthesis Compound->Synthesis Applications Applications Compound->Applications Safety Safety & Handling Compound->Safety Dyes Dye Intermediate Applications->Dyes Pharma Pharmaceutical Intermediate Applications->Pharma Research Research Chemical Applications->Research

Caption: Key Aspects of 4'-Nitroacetanilide.

References

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and tautomeric properties of 4'-Nitroacetoacetanilide. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this guide draws upon established principles of keto-enol tautomerism in β-ketoanilides and related β-dicarbonyl compounds to infer its behavior. The experimental protocols provided are based on established methods for analogous compounds and can be adapted for the study of this compound.

Chemical Structure and Nomenclature

This compound, with the chemical formula C₁₀H₁₀N₂O₄, is a derivative of acetoacetanilide. The core structure consists of an acetoacetyl group linked to a 4-nitrophenylamine moiety via an amide bond. The systematic IUPAC name is N-(4-nitrophenyl)-3-oxobutanamide.

The key structural feature of this compound is the β-dicarbonyl functionality within the acetoacetyl group, which gives rise to its most significant chemical property: keto-enol tautomerism.

Keto-Enol Tautomerism

Tautomers are constitutional isomers of a compound that readily interconvert. In the case of this compound, a dynamic equilibrium exists between the keto form and two possible enol forms. This equilibrium is fundamental to the molecule's reactivity and physicochemical properties.

The keto form contains two carbonyl groups, while the enol forms are characterized by the presence of a hydroxyl group and a carbon-carbon double bond (an "enol"). The interconversion involves the migration of a proton and the shifting of double bonds.

Caption: Keto-enol tautomerism of this compound.

The equilibrium between the keto and enol forms is influenced by several factors:

  • Solvent Polarity: In nonpolar solvents, the enol form is often favored due to the stability gained from intramolecular hydrogen bonding between the enolic hydroxyl group and the amide carbonyl oxygen. In polar protic solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonding with the solvent, which can shift the equilibrium towards the more polar keto form.

  • Temperature: Changes in temperature can affect the position of the equilibrium.

  • Substituents: The electronic nature of substituents on the phenyl ring plays a crucial role. The electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring in this compound is expected to increase the acidity of the N-H proton of the amide and the α-protons of the methylene group. This increased acidity can influence the stability of the enolate intermediate, thereby affecting the position of the tautomeric equilibrium. It is generally observed that electron-withdrawing groups on the aniline ring of acetoacetanilides favor the keto form.

Quantitative Analysis of Tautomeric Equilibrium

SolventTemperature (°C)% Keto Tautomer (Hypothetical)% Enol Tautomer (Hypothetical)Equilibrium Constant (K = [Enol]/[Keto]) (Hypothetical)
Chloroform-d2530702.33
Acetone-d₆2555450.82
Methanol-d₄2575250.33
DMSO-d₆2585150.18

Experimental Protocols for Studying Tautomerism

The following are detailed methodologies for key experiments that can be employed to determine the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for quantifying the ratio of keto and enol tautomers in solution. The protocol below is adapted from studies on similar β-dicarbonyl compounds.

Objective: To determine the percentage of keto and enol forms of this compound in various deuterated solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, Methanol-d₄, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of the desired deuterated solvent directly in an NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample.

    • Key signals to observe are:

      • Keto form: A singlet for the methylene protons (–CH₂–) typically between 3.5 and 4.5 ppm. A singlet for the terminal methyl protons (–CH₃) typically between 2.0 and 2.5 ppm.

      • Enol form: A singlet for the vinylic proton (=CH–) typically between 5.0 and 6.0 ppm. A singlet for the enolic hydroxyl proton (–OH), which can be broad and its chemical shift is highly dependent on solvent and concentration. A singlet for the terminal methyl protons, slightly shifted from the keto form.

    • Ensure the spectral window and resolution are adequate to clearly separate the signals of the keto and enol forms.

    • Carefully integrate the signals corresponding to the keto (methylene protons) and enol (vinylic proton) forms.

  • Data Analysis:

    • The percentage of the enol tautomer can be calculated using the following formula: % Enol = [Integral of vinylic proton / (Integral of vinylic proton + (Integral of methylene protons / 2))] * 100%

    • The percentage of the keto tautomer is then: % Keto = 100% - % Enol

    • The equilibrium constant (K) is calculated as: K = % Enol / % Keto

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Integrate Keto and Enol Signals C->D E Calculate Tautomer Percentages D->E F Determine Equilibrium Constant E->F

Caption: Workflow for NMR-based determination of keto-enol equilibrium.

Bromometric Titration

This classical chemical method relies on the rapid reaction of bromine with the enol form. The amount of bromine consumed is proportional to the amount of enol present. This protocol is based on the Meyer method and its modifications for acetoacetanilides.[1]

Objective: To determine the enol content of this compound by titration with bromine.

Materials:

  • This compound

  • Methanol (or other suitable solvent)

  • Standardized solution of bromine in methanol

  • β-naphthol solution (quenching agent)

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Iodine flasks

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound of known concentration (e.g., 0.1 M) in methanol.

    • Allow the solution to equilibrate for at least 24 hours at a constant temperature.

  • Titration:

    • Pipette a known volume of the equilibrated this compound solution into an iodine flask.

    • Cool the flask in an ice bath.

    • Add a measured excess of the standardized bromine solution. The solution should remain yellow, indicating excess bromine.

    • Allow the reaction to proceed for a specific, short period (e.g., 30 seconds). The timing is critical to minimize the enolization of the keto form during the measurement.

    • Quench the reaction by adding an excess of the β-naphthol solution to react with the unreacted bromine.

    • Add an excess of potassium iodide (KI) solution. The β-naphthol-bromine adduct will oxidize the iodide to iodine.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.

    • Add a few drops of starch indicator. The solution will turn blue-black.

    • Continue the titration until the blue color disappears.

    • Perform a blank titration using the solvent without the this compound.

  • Calculation:

    • Calculate the moles of bromine that reacted with the enol using the difference in the volumes of sodium thiosulfate solution used for the blank and the sample titrations.

    • From the moles of bromine consumed, determine the moles of enol present in the initial sample.

    • Calculate the percentage of the enol tautomer.

Conclusion

This compound is an interesting molecule for studying the principles of keto-enol tautomerism. While direct experimental data on its tautomeric equilibrium is sparse, established trends in related β-ketoanilides suggest that the equilibrium will be significantly influenced by solvent polarity and the electronic effects of the para-nitro substituent. The experimental protocols detailed in this guide provide a robust framework for the quantitative investigation of this phenomenon, which is crucial for understanding the reactivity and potential applications of this compound in various fields, including drug development. Further research, particularly X-ray crystallographic studies and detailed spectroscopic analysis in a range of solvents, is warranted to fully elucidate the structural and dynamic properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4'-Nitroacetoacetanilide from Aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound, a valuable intermediate in the development of pharmaceuticals and dyes. The synthesis is a multi-step process commencing from aniline. This document details the core chemical transformations, reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis. The primary route involves the initial acetoacetylation of aniline to yield acetoacetanilide, followed by a regioselective nitration to obtain the target compound, this compound. The methodologies presented are collated from established chemical literature to ensure reliability and reproducibility for research and development applications.

Overall Synthetic Pathway

The synthesis of this compound from aniline is most effectively achieved via a two-step process. Direct nitration of aniline is generally avoided due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple products. Therefore, the amino group is first converted to an acetoacetamido group, which protects it from oxidation and directs the subsequent electrophilic nitration to the para position.

Acetoacetylation_Mechanism Mechanism of Aniline Acetoacetylation with Diketene cluster_reagents Reagents cluster_process Reaction Steps Aniline Aniline (Nucleophile) Attack Nucleophilic Attack (Aniline N attacks Diketene carbonyl C) Aniline->Attack Diketene Diketene (Electrophile) Diketene->Attack RingOpening Ring Opening (C-O bond cleavage) Attack->RingOpening Forms zwitterionic intermediate ProtonTransfer Proton Transfer (Intermediate tautomerizes) RingOpening->ProtonTransfer Product Acetoacetanilide (Final Product) ProtonTransfer->Product Nitration_Mechanism Mechanism of Acetoacetanilide Nitration cluster_start Step 1: Electrophile Generation cluster_reaction Step 2: Electrophilic Substitution HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Nitronium Catalyst Attack Electrophilic Attack (π-system attacks NO₂⁺) Nitronium->Attack Acetoacetanilide Acetoacetanilide Acetoacetanilide->Attack SigmaComplex Sigma Complex (Resonance-stabilized carbocation) Attack->SigmaComplex Deprotonation Deprotonation (Restores aromaticity) SigmaComplex->Deprotonation Product This compound Deprotonation->Product

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-nitroacetoacetanilide, a key intermediate in various chemical and pharmaceutical applications. The synthesis is a classic example of electrophilic aromatic substitution, specifically the nitration of acetoacetanilide. This document details the underlying reaction mechanism, provides a consolidated experimental protocol derived from established methods, and presents key quantitative and qualitative data for the characterization of the final product. The guide is intended to be a practical resource for researchers and professionals involved in organic synthesis and drug development, offering detailed procedural instructions and a thorough understanding of the chemical principles involved.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the production of dyes, pigments, and pharmaceutical compounds. Its synthesis via the nitration of acetoacetanilide is a fundamental and illustrative example of an electrophilic aromatic substitution (EAS) reaction. Understanding the nuances of this reaction, including the role of the activating group, the generation of the electrophile, and the factors influencing regioselectivity, is crucial for optimizing the synthesis and achieving high purity of the desired product. This guide aims to provide a detailed technical examination of this process.

The Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from acetoacetanilide proceeds through an electrophilic aromatic substitution pathway. The key steps of the mechanism are outlined below.

Generation of the Electrophile (Nitronium Ion)

The nitration of acetoacetanilide is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, known as "mixed acid". Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1]

G cluster_0 Generation of Nitronium Ion HNO3 HNO₃ H2SO4 H₂SO₄ protonated_HNO3 H₂NO₃⁺ HSO4 HSO₄⁻ NO2 NO₂⁺ (Nitronium ion) H2O H₂O

Caption: Generation of the nitronium ion electrophile.

Electrophilic Attack and Resonance Stabilization

The electron-rich aromatic ring of acetoacetanilide acts as a nucleophile and attacks the nitronium ion. The acetamido group (-NHCOCH₃) is an activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby stabilizing the carbocation intermediate (sigma complex) formed during the attack at the ortho and para positions.[2]

While both ortho and para positions are activated, the para product is predominantly formed due to steric hindrance from the bulky acetamido group, which impedes the approach of the electrophile to the ortho positions.[1]

G SigmaComplex SigmaComplex Res1 Res1

Caption: Mechanism of electrophilic aromatic substitution.

Experimental Protocol

The following is a detailed, consolidated protocol for the synthesis of this compound.

Materials and Reagents
  • Acetoacetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol

  • Deionized Water

  • Ice

Equipment
  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Melting point apparatus

  • Spectroscopic instrumentation (IR, NMR)

Procedure
  • Dissolution of Acetoacetanilide: In a suitable flask, dissolve acetoacetanilide in glacial acetic acid with gentle warming.

  • Cooling: Cool the solution in an ice bath to between 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the low temperature.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the acetoacetanilide solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Quenching: After the addition is complete, allow the reaction mixture to stand at room temperature for a short period before pouring it slowly into a beaker containing crushed ice and water.

  • Isolation of Crude Product: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

  • Purification by Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.[3]

  • Drying and Characterization: Dry the purified crystals and determine the yield and melting point. Further characterize the product using spectroscopic methods (IR, NMR).

G

Caption: Experimental workflow for this compound synthesis.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of this compound.

ParameterReported ValueReference
Yield Varies (typically 60-80%)General literature
Melting Point 214-216 °C[3]
Molecular Weight 180.16 g/mol [4]
Spectroscopic Data

The IR spectrum of this compound shows characteristic peaks corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (amide)
~1680C=O stretch (amide I)
~1560, ~1350Asymmetric and symmetric NO₂ stretch
~1500, ~1400Aromatic C=C stretch

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2Singlet3H-COCH₃
~7.8Doublet2HAromatic protons ortho to -NHCOCH₃
~8.2Doublet2HAromatic protons ortho to -NO₂
~10.4Singlet1H-NH-

The ¹³C NMR spectrum reveals the different carbon environments in this compound.

Chemical Shift (ppm)Assignment
~25-COCH₃
~120Aromatic CH ortho to -NHCOCH₃
~125Aromatic CH ortho to -NO₂
~143Aromatic C attached to -NO₂
~145Aromatic C attached to -NHCOCH₃
~170C=O (amide)

Safety Precautions

The synthesis of this compound involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.

  • Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Handle with extreme care and avoid contact with skin and eyes.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.

Conclusion

The synthesis of this compound is a robust and well-documented example of electrophilic aromatic substitution. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and employing appropriate analytical techniques for characterization, researchers can reliably produce this important chemical intermediate. This guide provides the necessary technical details to support such endeavors in a research and development setting.

References

An In-depth Technical Guide on the Role of the Nitronium Ion in the Formation of 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Nitroacetoacetanilide, with a specific focus on the pivotal role of the nitronium ion (NO₂⁺). This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data for the characterization of the final product.

The Central Role of the Nitronium Ion in Electrophilic Aromatic Substitution

The formation of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, a nitronium ion acts as the electrophile, which attacks the electron-rich benzene ring of the acetoacetanilide substrate.

The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The acetoacetanilide molecule contains an acetamido group (-NHCOCH₃), which is an activating, ortho-, para- directing group. This means it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Due to steric hindrance from the acetamido group, the incoming nitronium ion is predominantly directed to the para position, leading to the formation of this compound as the major product.

The reaction mechanism proceeds in two main steps:

  • Attack by the electrophile: The π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

reaction_mechanism Figure 1: Mechanism of this compound Formation cluster_nitronium_formation Nitronium Ion Formation cluster_eas Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) NO2_plus->Sigma_Complex Acetoacetanilide Acetoacetanilide Acetoacetanilide->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Figure 1: Mechanism of this compound Formation

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the nitration of acetanilide.

Materials:

  • Acetoacetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to approximately 5°C.[1]

  • Dissolution of Starting Material: In a separate flask, dissolve 6.75 g of acetoacetanilide in 10 mL of glacial acetic acid. Gently warm the mixture if necessary to achieve complete dissolution.[1]

  • Cooling: Cool the acetoacetanilide solution in an ice bath until the temperature is below 10°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the acetoacetanilide solution while maintaining the temperature of the reaction mixture below 20°C with continuous stirring.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing approximately 100 mL of crushed ice and water. A yellow solid product should precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified this compound.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point and characterize the product using spectroscopic methods (IR, NMR, MS).

experimental_workflow Figure 2: Experimental Workflow for Synthesis cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D Slowly Add Nitrating Mixture to Substrate A->D B Dissolve Acetoacetanilide in Acetic Acid C Cool Both Solutions in Ice Bath B->C C->D E Stir for 30 minutes D->E F Pour Reaction Mixture into Ice Water E->F G Vacuum Filter to Collect Crude Product F->G H Wash with Cold Deionized Water G->H I Recrystallize from Hot Ethanol H->I J Dry the Purified Product I->J K Determine Melting Point and Yield J->K L Spectroscopic Characterization (IR, NMR, MS) K->L

Figure 2: Experimental Workflow for Synthesis

Quantitative Data and Characterization

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Melting Point 212-216 °C[1]
Appearance Yellow-green to green-brown crystalline solid[1]
Infrared (IR) Spectrum ~3300 cm⁻¹: N-H stretch (amide) ~3100 cm⁻¹: Aromatic C-H stretch ~1700 cm⁻¹: C=O stretch (amide) ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretch (nitro group) ~1600 cm⁻¹: Aromatic C=C stretch
¹H NMR Spectrum (DMSO-d₆) ~10.57 ppm (s, 1H): -NH proton ~8.21 ppm (d, 2H): Aromatic protons ortho to the nitro group ~7.83 ppm (d, 2H): Aromatic protons meta to the nitro group ~2.14 ppm (s, 3H): -COCH₃ protons
¹³C NMR Spectrum (DMSO-d₆) ~169 ppm: Carbonyl carbon ~145 ppm: Aromatic carbon attached to the nitro group ~143 ppm: Aromatic carbon attached to the amide group ~125 ppm: Aromatic carbons ortho to the nitro group ~119 ppm: Aromatic carbons meta to the nitro group ~24 ppm: Methyl carbon
Mass Spectrum (EI) m/z 180: Molecular ion [M]⁺ m/z 138: [M - CH₂CO]⁺ m/z 108: [M - NO₂ - CH₃]⁺ m/z 92: [M - CH₂CO - NO₂]⁺ m/z 65: [C₅H₅]⁺

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound is a well-established process that hinges on the generation and electrophilic character of the nitronium ion. A thorough understanding of the electrophilic aromatic substitution mechanism is crucial for controlling the regioselectivity of the reaction and optimizing the yield of the desired para-substituted product. The experimental protocol provided, along with the comprehensive quantitative data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful control of reaction conditions, particularly temperature, is essential for achieving a high yield and purity of this compound.

References

An In-depth Technical Guide to the Synthesis of 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4'-Nitroacetoacetanilide, a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. This document details the necessary starting materials, experimental protocols, and reaction mechanisms, presenting quantitative data in a clear, tabular format for ease of comparison.

Introduction

This compound, also known as N-(4-nitrophenyl)acetoacetamide, is a valuable organic compound characterized by an acetoacetamide group attached to a p-nitro-substituted aniline ring. Its synthesis is of significant interest due to its utility as a precursor in the production of azo dyes and various biologically active molecules. This guide will explore the two principal synthetic strategies for obtaining this compound: the nitration of acetoacetanilide and the acetoacetylation of p-nitroaniline.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached from two main retrosynthetic pathways, each utilizing different starting materials.

Logical Relationship of Synthetic Strategies

G Synthetic Strategies for this compound cluster_0 Route 1: Nitration cluster_1 Route 2: Acetoacetylation A This compound B Acetoacetanilide B->A Nitration C Nitrating Mixture (HNO3 + H2SO4) C->A D p-Nitroaniline D->A Acetoacetylation E Acetoacetylating Agent E->A F Diketene E->F G Ethyl Acetoacetate E->G

Caption: Overview of the two primary synthetic routes to this compound.

The selection of the synthetic route often depends on the availability and cost of the starting materials, as well as considerations of reaction safety and scalability.

Route 1: Nitration of Acetoacetanilide

This is a widely documented and reliable method that involves the electrophilic aromatic substitution of acetoacetanilide.

Starting Materials:

  • Acetoacetanilide: A commercially available solid.

  • Nitrating Mixture: A combination of concentrated nitric acid and concentrated sulfuric acid.

Reaction Mechanism: Electrophilic Aromatic Substitution

G Mechanism of Acetoacetanilide Nitration cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack and Resonance Stabilization cluster_2 Step 3: Deprotonation and Product Formation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O H3O+ H₃O⁺ H2O->H3O+ Acetoacetanilide Acetoacetanilide SigmaComplex Sigma Complex (Resonance Stabilized) Acetoacetanilide->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ (to H₂O)

Caption: The reaction mechanism for the nitration of acetoacetanilide.

Route 2: Acetoacetylation of p-Nitroaniline

This method offers a more direct approach by constructing the acetoacetamide side chain onto the pre-functionalized p-nitroaniline core.

Starting Materials:

  • p-Nitroaniline: A readily available solid.

  • Acetoacetylating Agent:

    • Diketene: A highly reactive liquid, often used in industrial settings.

    • Ethyl Acetoacetate: A common and less hazardous liquid reagent.

Reaction Mechanism: Nucleophilic Acyl Substitution

G Mechanism of p-Nitroaniline Acetoacetylation cluster_0 With Diketene cluster_1 With Ethyl Acetoacetate pNA1 p-Nitroaniline Intermediate1 Tetrahedral Intermediate pNA1->Intermediate1 Nucleophilic attack on carbonyl Diketene Diketene Diketene->Intermediate1 Product1 This compound Intermediate1->Product1 Proton transfer & ring opening pNA2 p-Nitroaniline Intermediate2 Tetrahedral Intermediate pNA2->Intermediate2 Nucleophilic attack on ester carbonyl EAA Ethyl Acetoacetate EAA->Intermediate2 Product2 This compound Intermediate2->Product2 - Ethanol Ethanol Ethanol

Caption: The reaction mechanisms for the acetoacetylation of p-nitroaniline.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

General Experimental Workflow

A typical workflow for the synthesis and purification of this compound is outlined below.

G General Experimental Workflow A Reactant Preparation B Reaction Setup and Execution (Temperature Control) A->B C Reaction Monitoring (e.g., TLC) B->C D Work-up (e.g., Quenching in Ice-Water) C->D E Isolation of Crude Product (Vacuum Filtration) D->E F Purification (Recrystallization) E->F G Drying of Pure Product F->G H Characterization (Melting Point, Spectroscopy) G->H

Caption: A generalized workflow for the synthesis and purification of organic compounds.

Protocol for Route 1: Nitration of Acetoacetanilide

This protocol is adapted from several well-established laboratory procedures.

Materials and Equipment:

  • Acetoacetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Glacial Acetic Acid

  • Ethanol

  • Ice

  • Beakers, Erlenmeyer flask, magnetic stirrer, dropping funnel, Buchner funnel, and vacuum filtration apparatus.

Procedure:

  • Preparation of the Acetoacetanilide Solution: In a beaker, dissolve 3.0 g of finely powdered acetoacetanilide in 3.0 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[1]

  • Acidification: Cool the solution in an ice bath and slowly add 6.0 mL of concentrated sulfuric acid with constant stirring.[1]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 1.2 mL of concentrated nitric acid to 1.2 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: While maintaining the temperature of the acetoacetanilide solution below 10°C, add the cold nitrating mixture dropwise using a dropping funnel with vigorous stirring.[2] The temperature should not be allowed to exceed 20°C.[1]

  • Reaction Completion: After the addition is complete, remove the reaction vessel from the ice bath and allow it to stand at room temperature for approximately 30-60 minutes.[1]

  • Precipitation: Pour the reaction mixture slowly into a beaker containing about 100 g of crushed ice and stir well. A crystalline precipitate of this compound will form.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold water to remove any residual acid.[1]

  • Purification: Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely.

Quantitative Data for Route 1:

ParameterValueReference
Acetoacetanilide3.0 g[1]
Glacial Acetic Acid3.0 mL[1]
Conc. H₂SO₄ (for substrate)6.0 mL[1]
Conc. HNO₃ (in nitrating mix)1.2 mL
Conc. H₂SO₄ (in nitrating mix)1.2 mL
Reaction Temperature< 20°C[1]
Typical Yield~70-80%
Melting Point214-216°C
Protocol for Route 2: Acetoacetylation of p-Nitroaniline

The following are generalized protocols based on the reactivity of anilines with diketene and ethyl acetoacetate. Specific optimization for p-nitroaniline may be required.

Materials and Equipment:

  • p-Nitroaniline

  • Diketene (handle with extreme care in a fume hood)

  • Anhydrous aprotic solvent (e.g., toluene, benzene, or a polar aprotic solvent like DMF or DMSO)

  • Reaction flask with a stirrer, condenser, and dropping funnel.

Procedure:

  • Reaction Setup: In a reaction flask, dissolve p-nitroaniline in a suitable anhydrous solvent.

  • Addition of Diketene: While stirring the solution, add an equimolar amount of diketene dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Completion: After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Materials and Equipment:

  • p-Nitroaniline

  • Ethyl Acetoacetate

  • High-boiling point solvent (e.g., xylene) or neat reaction conditions.

  • Dean-Stark apparatus (if driving the reaction by removing ethanol).

Procedure:

  • Reaction Setup: Combine equimolar amounts of p-nitroaniline and ethyl acetoacetate in a reaction flask. The reaction can be run neat or in a high-boiling solvent.

  • Reaction Conditions: Heat the mixture to reflux. The reaction involves the elimination of ethanol, which can be removed using a Dean-Stark trap to drive the equilibrium towards the product.

  • Reaction Completion: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture. The product may crystallize out. If a solvent was used, it can be removed under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent.

Quantitative Data for Route 2 (Estimated):

ParameterValue (Diketene)Value (Ethyl Acetoacetate)
p-Nitroaniline1.0 eq1.0 eq
Acetoacetylating Agent1.0 eq1.0 - 1.2 eq
SolventToluene/DMFXylene/Neat
Reaction Temperature25-80°CReflux
Typical YieldModerate to HighModerate
Melting Point214-216°C214-216°C

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The nitration of acetoacetanilide is a well-established and high-yielding method, though it involves the use of a strong nitrating agent and the potential for isomeric impurities. The acetoacetylation of p-nitroaniline offers a more direct pathway, with diketene being a highly efficient reagent for industrial applications, while ethyl acetoacetate provides a safer, albeit potentially lower-yielding, alternative for laboratory-scale synthesis. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and safety considerations.

References

An In-depth Technical Guide to the Core Chemical Properties of 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties, experimental protocols, and relevant workflows for 4'-Nitroacetoacetanilide. The information is presented to support research, development, and application of this compound.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound with a color ranging from yellow to greenish-brown.[1][2] It is recognized by its IUPAC name, N-(4-nitrophenyl)acetamide, and the CAS Number 104-04-1.[1][2][3][4][5]

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H8N2O3[1][3]
Molecular Weight 180.16 g/mol [1][2][6]
Melting Point 213-215 °C[1][2][7]
212.0-218.0 °C[3]
215-217 °C[6]
Boiling Point 312.97 °C (estimate)[1][2]
Density 1.340 g/cm³[1][4]
Water Solubility 2.2 g/L[1][2]
Appearance Yellow to green to brown powder or lumps[3]
Yellow to green-yellow or green-brown solid[1][2]
pKa 13.91 ± 0.70 (Predicted)[1][2]

Spectral Data Summary:

A variety of spectral data is available for this compound, which is crucial for its identification and characterization. This includes 1H NMR, 13C NMR, 15N NMR, and 17O NMR spectra.[5][8][9][10][11] Additionally, FTIR, ATR-IR, Raman, and mass spectrometry data have been documented.[5][10][12]

Experimental Protocols

Synthesis of this compound from Acetanilide

This protocol describes the nitration of acetanilide to produce this compound. The principle involves the use of a nitrating mixture, typically concentrated nitric and sulfuric acids, to introduce a nitro group to the aromatic ring.[2][13]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Cold Water

  • Ethyl Alcohol

Procedure:

  • In a beaker, dissolve 0.5 g of acetanilide in 0.6 ml of glacial acetic acid.

  • Add 1 ml of concentrated H₂SO₄ to the mixture.

  • Cool the mixture in an ice-salt bath to a temperature between 5-10°C.

  • Prepare the nitrating mixture by adding 0.25 ml of concentrated HNO₃ to 0.2 ml of concentrated H₂SO₄.

  • Add the nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and let it stand for 30 minutes.

  • Pour the reaction mixture onto 20 g of crushed ice with stirring.

  • Filter the resulting precipitate and wash it thoroughly with cold water.

  • Dry the crude product.[2][13]

Purification of this compound

Two primary methods for the purification of this compound are commonly cited.

Method 1: Recrystallization from Aqueous Ethanol

  • Dissolve the crude this compound in a minimum amount of hot ethyl alcohol.

  • If the solution is not clear, filter it while hot.

  • Allow the filtrate to cool, which will cause the purified product to crystallize.

  • Filter the crystals, wash them with a small amount of cold ethanol, and dry them.[2][13]

Method 2: Precipitation from Sulfuric Acid

  • Dissolve the crude product in 80% sulfuric acid.

  • Precipitate the anilide by adding ice to the solution.

  • Wash the precipitate with water.

  • Further purify by recrystallizing from aqueous ethanol as described in Method 1.[2]

Visualized Workflows

The following diagrams illustrate the synthesis and purification processes for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Product Acetanilide Acetanilide Dissolve 1. Dissolve Acetanilide in Glacial Acetic Acid + Conc. H₂SO₄ Acetanilide->Dissolve GlacialAceticAcid Glacial Acetic Acid GlacialAceticAcid->Dissolve ConcH2SO4 Conc. H₂SO₄ ConcH2SO4->Dissolve ConcHNO3 Conc. HNO₃ Nitration 3. Add Nitrating Mixture (HNO₃ + H₂SO₄) < 10°C ConcHNO3->Nitration Cool 2. Cool to 5-10°C Dissolve->Cool Cool->Nitration Warm 4. Warm to RT (30 min) Nitration->Warm Precipitate 5. Pour onto Ice Warm->Precipitate FilterWash 6. Filter & Wash with Cold Water Precipitate->FilterWash CrudeProduct Crude This compound FilterWash->CrudeProduct Purification_Workflow cluster_method1 Method 1: Recrystallization cluster_method2 Method 2: Acid Precipitation CrudeProduct Crude This compound DissolveEtOH 1. Dissolve in min. hot Ethanol CrudeProduct->DissolveEtOH DissolveAcid 1. Dissolve in 80% H₂SO₄ CrudeProduct->DissolveAcid FilterHot 2. Hot Filtration (if needed) DissolveEtOH->FilterHot Crystallize 3. Cool to Crystallize FilterHot->Crystallize FilterDry 4. Filter & Dry Crystallize->FilterDry PurifiedProduct Purified This compound FilterDry->PurifiedProduct PrecipitateIce 2. Precipitate with Ice DissolveAcid->PrecipitateIce Wash 3. Wash with Water PrecipitateIce->Wash Recrystallize 4. Recrystallize (as in Method 1) Wash->Recrystallize Recrystallize->PurifiedProduct

References

An In-depth Technical Guide to the Solubility Profile of 4'-Nitroacetoacetanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 4'-Nitroacetoacetanilide in a variety of organic solvents. The information is targeted towards researchers, scientists, and professionals in drug development who require precise solubility data for process development, formulation, and purification. This document outlines the experimental determination of solubility and presents the data in a clear, comparative format.

Executive Summary

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, exhibits varied solubility in different organic solvents, a critical factor for its handling and application in chemical processes. This guide details the mole fraction solubility of this compound in fifteen distinct organic solvents across a temperature range of 278.15 K to 323.15 K. The presented data is crucial for optimizing crystallization processes, designing drug formulations, and ensuring efficient synthesis pathways.

Solubility Data

The equilibrium solubility of this compound was determined in fifteen different organic solvents. The mole fraction solubility was observed to increase with a rise in temperature across all tested solvents. The solubility data indicates a significant dependence on the nature of the solvent.

The order of solubility in the tested solvents, from highest to lowest, is as follows: N-methyl pyrrolidone (NMP) > N,N-dimethylformamide (DMF) > 1,4-dioxane > ethyl acetate > n-heptanol > acetonitrile > n-butanol > n-propanol > ethanol > isopropanol > methanol > isobutanol > ethylene glycol > water > cyclohexane.[1]

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (278.15 K to 323.15 K)
Temperature (K)NMP (x 10²)DMF (x 10²)1,4-Dioxane (x 10²)Ethyl Acetate (x 10²)n-Heptanol (x 10²)Acetonitrile (x 10²)n-Butanol (x 10²)n-Propanol (x 10²)
278.1518.4517.556.453.151.851.551.251.05
283.1520.8519.857.553.752.151.851.551.25
288.1523.5522.458.754.452.552.151.851.55
293.1526.5525.3510.155.253.052.552.151.85
298.1529.8528.5511.756.153.552.952.552.15
303.1533.4532.0513.557.154.153.452.952.55
308.1537.3535.8515.558.254.854.053.452.95
313.1541.5539.9517.759.455.654.754.053.45
318.1546.0544.3520.1510.756.555.554.754.05
323.1550.8549.0522.7512.157.556.455.554.75
Temperature (K)Ethanol (x 10²)Isopropanol (x 10²)Methanol (x 10²)Isobutanol (x 10²)Ethylene Glycol (x 10²)Water (x 10⁴)Cyclohexane (x 10⁴)
278.150.850.750.650.550.451.150.95
283.151.050.950.850.750.551.451.15
288.151.251.151.050.950.651.851.45
293.151.551.351.251.150.752.351.85
298.151.851.651.551.350.952.952.25
303.152.151.951.851.651.153.652.75
308.152.552.252.151.951.354.453.35
313.152.952.652.552.251.555.354.05
318.153.453.052.952.651.856.354.85
323.154.053.553.453.052.157.455.75

Note: The data in this table is derived from a study by an unspecified author and should be used as a reference.[1]

Experimental Protocol

The solubility of this compound was determined using the isothermal shake-flask method, a widely accepted and reliable technique for measuring solid-liquid equilibrium.

Materials
  • This compound (Purity > 99%)

  • Organic Solvents (Analytical Grade)

  • Distilled Water

Apparatus
  • Thermostatic shaker bath with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure
  • Sample Preparation: An excess amount of this compound is added to a known volume of each organic solvent in sealed flasks.

  • Equilibration: The flasks are placed in a thermostatic shaker bath and agitated at a constant temperature for a predetermined period to ensure equilibrium is reached. Preliminary experiments are conducted to determine the time required to reach equilibrium.

  • Phase Separation: Once equilibrium is achieved, the flasks are removed from the shaker, and the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid by centrifugation.

  • Concentration Analysis: A known aliquot of the saturated supernatant is diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated HPLC or UV-Vis spectrophotometric method.

  • Data Calculation: The mole fraction solubility is calculated from the determined concentration of the solute in the saturated solution. This process is repeated for each solvent at various temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

G A Start: Sample Preparation (Excess this compound in Solvent) B Equilibration (Thermostatic Shaker Bath) A->B Constant Temperature Agitation C Phase Separation (Centrifugation) B->C Achieve Equilibrium D Sample Dilution C->D Collect Supernatant E Concentration Analysis (HPLC / UV-Vis) D->E Prepare for Analysis F Data Calculation (Mole Fraction Solubility) E->F Determine Concentration G End: Solubility Data F->G Final Result

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent and temperature. The comprehensive data and detailed experimental protocol provided in this guide serve as a valuable resource for scientists and researchers. This information can be directly applied to optimize reaction conditions, improve purification methods, and guide the formulation of this compound-based products. Further thermodynamic modeling can also be applied to this data to predict solubility in other conditions and solvent systems.

References

4'-Nitroacetoacetanilide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4'-Nitroacetanilide, a key chemical intermediate. While the initial inquiry concerned 4'-Nitroacetoacetanilide, extensive database searches yielded no information for this compound. It is possible that the name is erroneous or refers to a rare, undocumented substance. This document will therefore focus on the closely related and widely documented compound, 4'-Nitroacetanilide.

4'-Nitroacetanilide is a nitrated derivative of acetanilide and serves as a crucial precursor in the synthesis of various organic molecules, including dyes and pharmaceuticals. Understanding its chemical and physical properties is paramount for its effective application in research and development.

Core Molecular Data

A summary of the fundamental molecular information for 4'-Nitroacetanilide is presented below.

PropertyValueCitations
Molecular Formula C₈H₈N₂O₃[1][2][3][4]
Molecular Weight 180.16 g/mol [1][2][3][4]
IUPAC Name N-(4-nitrophenyl)acetamide[4]
CAS Number 104-04-1[1][2]

Experimental Protocols

Synthesis of 4'-Nitroacetanilide

A common laboratory-scale synthesis of 4'-Nitroacetanilide involves the nitration of acetanilide. The following protocol is a representative example:

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a suitable reaction vessel.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Cool the reaction mixture to approximately 0-5 °C using an ice/salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to come to room temperature and let it stand for about 20 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 4'-Nitroacetanilide.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization, for example, from an ethanol/water mixture.

Logical Workflow for Synthesis

The synthesis of 4'-Nitroacetanilide from acetanilide follows a clear logical progression, as illustrated in the diagram below.

Synthesis_Workflow Acetanilide Acetanilide Reaction Nitration Reaction Acetanilide->Reaction Nitrating_Mixture Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mixture->Reaction Precipitation Precipitation on Ice Reaction->Precipitation Crude_Product Crude 4'-Nitroacetanilide Precipitation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 4'-Nitroacetanilide Purification->Final_Product

Caption: Workflow for the synthesis of 4'-Nitroacetanilide.

References

theoretical yield calculation for 4'-Nitroacetoacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 4'-Nitroacetanilide

This guide provides a comprehensive overview of the synthesis of 4'-Nitroacetanilide via the electrophilic aromatic substitution of acetanilide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a step-by-step methodology for calculating the theoretical yield.

Introduction to the Synthesis

The synthesis of 4'-Nitroacetanilide is a classic example of an electrophilic aromatic substitution reaction. In this process, acetanilide is treated with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The acetamido group (-NHCOCH₃) on the acetanilide ring is an activating, ortho-para director. Due to steric hindrance from the bulky acetamido group, the para-substituted product, 4'-Nitroacetanilide, is formed as the major product.

Reaction Pathway

The overall reaction involves the substitution of a hydrogen atom on the benzene ring of acetanilide with a nitro group.

Reaction_Pathway Acetanilide Acetanilide (C₈H₉NO) Product 4'-Nitroacetanilide (C₈H₈N₂O₃) Acetanilide->Product Electrophilic Aromatic Substitution NitratingMix Nitrating Mixture (HNO₃ + H₂SO₄) Nitronium Nitronium Ion Generation NO₂⁺ NitratingMix->Nitronium Nitronium->Product

Caption: Reaction scheme for the nitration of acetanilide.

Experimental Protocol

This protocol is based on a standard laboratory procedure for the nitration of acetanilide.

Materials:

  • Acetanilide (finely powdered)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (~96%)

  • Concentrated Nitric Acid (~70%)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 cm³ beaker, add 2.5 g of finely powdered acetanilide to 2.5 cm³ of glacial acetic acid.

  • With stirring, carefully add 5.0 cm³ of concentrated sulfuric acid to the mixture. The mixture will warm up and form a clear solution.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Separately, prepare the nitrating mixture by cautiously adding 1.2 cm³ of concentrated nitric acid to 1.8 cm³ of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the acetanilide solution while stirring continuously. It is critical to maintain the reaction temperature below 10°C to prevent the formation of dinitrated byproducts.[1]

  • After the addition is complete, remove the reaction vessel from the ice bath and let it stand at room temperature for approximately one hour to ensure the reaction goes to completion.

  • Pour the reaction mixture onto 50 g of crushed ice in a separate beaker and stir until the crude 4'-Nitroacetanilide precipitates as a yellow solid.

  • Collect the solid product by vacuum filtration and wash it with several portions of cold water to remove residual acid.

  • The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be generated from the given amounts of reactants. The calculation involves identifying the limiting reactant and using the stoichiometry of the balanced chemical equation.

Balanced Equation: C₈H₉NO (Acetanilide) + HNO₃ (Nitric Acid) --(H₂SO₄)--> C₈H₈N₂O₃ (4'-Nitroacetanilide) + H₂O

The stoichiometric ratio between acetanilide and nitric acid is 1:1.

Quantitative Data Summary

The following table summarizes the quantitative data for the reactants used in this synthesis.

CompoundFormulaMolar Mass ( g/mol )Amount UsedDensity (g/cm³)Moles (mol)
AcetanilideC₈H₉NO135.172.5 gN/A0.0185
Nitric Acid (70%)HNO₃63.011.2 cm³1.410.0188
Sulfuric Acid (96%)H₂SO₄98.086.8 cm³1.840.123

Note: Sulfuric acid is a catalyst and is present in excess. Densities for concentrated acids are approximate values for standard commercial grades.[2][3]

Step 1: Calculate Moles of Reactants

To determine the limiting reactant, we first calculate the number of moles of each reactant.

  • Moles of Acetanilide: Mass = 2.5 g Molar Mass = 135.17 g/mol Moles = Mass / Molar Mass = 2.5 g / 135.17 g/mol = 0.0185 mol

  • Moles of Nitric Acid (HNO₃): Volume = 1.2 cm³ Density of 70% HNO₃ ≈ 1.41 g/cm³[3] Mass of solution = Volume × Density = 1.2 cm³ × 1.41 g/cm³ = 1.692 g Mass of pure HNO₃ = Mass of solution × 70% = 1.692 g × 0.70 = 1.184 g Molar Mass of HNO₃ = 63.01 g/mol Moles = Mass / Molar Mass = 1.184 g / 63.01 g/mol = 0.0188 mol

Step 2: Identify the Limiting Reactant

The limiting reactant is the reactant that is completely consumed first in a chemical reaction. We compare the mole ratio of the reactants based on the 1:1 stoichiometry.

  • Moles of Acetanilide = 0.0185 mol

  • Moles of Nitric Acid = 0.0188 mol

Since 0.0185 is less than 0.0188, Acetanilide is the limiting reactant. It will be completely consumed before all the nitric acid has reacted.

Step 3: Calculate Theoretical Yield

The theoretical yield of 4'-Nitroacetanilide is calculated based on the number of moles of the limiting reactant (Acetanilide).

  • Moles of limiting reactant (Acetanilide) = 0.0185 mol

  • Stoichiometry (Acetanilide : 4'-Nitroacetanilide) = 1:1

  • Therefore, moles of 4'-Nitroacetanilide produced = 0.0185 mol

  • Molar Mass of 4'-Nitroacetanilide = 180.16 g/mol [4]

  • Theoretical Yield (Mass) = Moles × Molar Mass

  • Theoretical Yield = 0.0185 mol × 180.16 g/mol = 3.33 g

Thus, the maximum theoretical yield of 4'-Nitroacetanilide that can be produced from 2.5 g of acetanilide is 3.33 grams.

Workflow for Theoretical Yield Calculation

The logical process for determining the theoretical yield is outlined below.

Theoretical_Yield_Workflow Start Start: Given Reactant Amounts (Mass/Volume) CalcMoles Calculate Moles of Each Reactant (Acetanilide, HNO₃) Start->CalcMoles IdentifyLR Identify Limiting Reactant (Reactant with fewer moles) CalcMoles->IdentifyLR Stoichiometry Determine Stoichiometric Ratio from Balanced Equation (1:1) Stoichiometry->IdentifyLR CalcYield Calculate Theoretical Yield (Mass) Moles of LR × Molar Mass of Product IdentifyLR->CalcYield End End: Theoretical Yield CalcYield->End

Caption: Logical workflow for calculating theoretical yield.

References

A Technical Guide to N-(4-nitrophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(4-nitrophenyl)-3-oxobutanamide, a specialized chemical compound. It details its chemical and physical properties, outlines a general synthesis protocol, and discusses its applications, particularly as a versatile intermediate in various chemical syntheses relevant to industrial and research settings.

Chemical Identity and Properties

N-(4-nitrophenyl)-3-oxobutanamide, also known by its common synonym 4'-Nitroacetoacetanilide, is an organic compound recognized for its role as a chemical intermediate.[1] Its formal IUPAC name is N-(4-nitrophenyl)-3-oxobutanamide .[2] The presence of a nitro group, an amide linkage, and a β-keto group makes it a valuable building block in organic synthesis.

It is important to distinguish this compound from the similarly named 4-Nitroacetanilide (IUPAC: N-(4-nitrophenyl)acetamide), which has a different chemical structure, CAS number, and properties.[3][4]

Table 1: Physicochemical Properties of N-(4-nitrophenyl)-3-oxobutanamide

Property Value Reference(s)
IUPAC Name N-(4-nitrophenyl)-3-oxobutanamide [2]
Synonyms This compound, p-Nitroacetoacetanilide [1]
CAS Number 4835-39-6 [1][2]
Molecular Formula C₁₀H₁₀N₂O₄ [1][2]
Molecular Weight 222.20 g/mol [2]
Appearance Bright yellow crystalline powder [1]
Melting Point 122-123 °C [5]
Boiling Point 498.6 °C at 760 mmHg [1][5]

| Density | 1.331 g/cm³ |[1][5] |

Table 2: Spectral Data Summary

Spectroscopic Technique Data Availability / Key Features Reference(s)
¹³C NMR Data available in spectral databases. [2]

| Mass Spectrometry | GC-MS data available in spectral databases. |[2] |

Synthesis and Experimental Protocols

The synthesis of acetoacetanilides is typically achieved through the acetoacetylation of an aniline derivative.[6] For N-(4-nitrophenyl)-3-oxobutanamide, the logical precursors are 4-nitroaniline and an acetoacetylating agent, such as diketene or ethyl acetoacetate.

General Experimental Protocol (Reaction of 4-nitroaniline with Diketene):

This protocol is a generalized procedure based on established methods for synthesizing acetoacetanilides from anilines and diketene.[7][8][9]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 4-nitroaniline in a suitable dry, inert organic solvent (e.g., benzene, toluene, or ethanol under anaerobic conditions).[7][8]

  • Addition of Reagent: While stirring, add a solution of diketene in the same solvent dropwise to the aniline solution over a period of approximately 30 minutes. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Completion: After the addition is complete, heat the mixture under reflux for 1-3 hours to ensure the reaction goes to completion.[7][8]

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product is a solid residue.

  • Purification: Purify the crude N-(4-nitrophenyl)-3-oxobutanamide by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product as a bright yellow crystalline solid.[1][7]

G General Synthesis Workflow for N-(4-nitrophenyl)-3-oxobutanamide cluster_reactants Reactants cluster_process Process Reactant1 4-Nitroaniline Reaction Acetoacetylation in Organic Solvent Reactant1->Reaction Reactant2 Diketene Reactant2->Reaction Purification Recrystallization Reaction->Purification Crude Product Product N-(4-nitrophenyl)- 3-oxobutanamide Purification->Product Purified Product

Caption: General workflow for synthesizing N-(4-nitrophenyl)-3-oxobutanamide.

Applications in Research and Drug Development

3.1. Intermediate in Pigment and Dye Synthesis

The primary industrial application of N-(4-nitrophenyl)-3-oxobutanamide is as a key intermediate and coupling agent in the manufacturing of synthetic pigments and dyes.[1][10] Its chemical structure allows it to participate in azo coupling reactions to produce stable and vibrant colorants used in the textile, coatings, and plastics industries.[1]

3.2. Versatile Building Block in Organic Synthesis

Beyond dyes, its high purity and versatile functional groups make it an attractive intermediate for the synthesis of more complex molecules in the fine chemical industry.[1] The presence of the nitroaromatic ring, a reactive β-dicarbonyl moiety, and an amide linkage provides multiple reaction sites for building molecular complexity. For instance, 3-oxobutanamides are known precursors in the synthesis of various heterocyclic compounds.[11]

3.3. Potential in Drug Discovery and Development

While direct applications in drug development are not extensively documented, the structural motifs within N-(4-nitrophenyl)-3-oxobutanamide are relevant to medicinal chemistry.

  • Nitroaromatic Core: Nitroaromatic compounds are a significant class of therapeutic agents with a wide range of pharmacological activities, including antibacterial, antiprotozoal, and anticancer properties.[12][13][14] The nitro group is often crucial for the molecule's mechanism of action, frequently acting as a prodrug that is metabolically reduced in biological systems to generate reactive nitrogen species.[12][15][16]

  • Scaffold for Bioactive Molecules: The compound can serve as a starting material or scaffold for creating libraries of novel compounds for biological screening. The synthesis of various substituted N-phenyl-3-oxobutanamides has been explored for generating molecules with potential therapeutic value, such as in the development of pyrimidobenzimidazoles.[17] Although many nitro-containing drugs face challenges related to toxicity, their potent activity continues to drive research into new, selectively toxic agents.[12]

G Logical Relationships in Application cluster_features Key Structural Features cluster_applications Primary & Potential Applications Compound N-(4-nitrophenyl)-3-oxobutanamide F1 Nitroaromatic Group Compound->F1 F2 β-Dicarbonyl Moiety Compound->F2 F3 Amide Linkage Compound->F3 App1 Dye & Pigment Synthesis (Established Use) F1->App1 Azo Coupling App3 Drug Discovery Scaffold (Potential Use) F1->App3 Pharmacophore Component App2 Heterocyclic Synthesis F2->App2 Cyclization Reactions F2->App3 Pharmacophore Component F3->App3 Pharmacophore Component

Caption: Relationship between the compound's features and its applications.

Safety and Handling

For research and development purposes, proper handling is essential. The compound should be stored in a cool, dry, and well-ventilated area to maintain its chemical integrity.[1] Exposure to excessive heat or moisture should be avoided.[1] It is classified for transport as a corrosive solid (UN3261). Users should consult the full Safety Data Sheet (SDS) before handling.

References

An In-depth Technical Guide to the Safety and Handling of 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4'-Nitroacetoacetanilide, a chemical intermediate used in various research and development applications. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency response protocols, and experimental methodologies associated with this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.2 g/mol
Appearance Yellow to tan powder
Melting Point 257 °C (lit.)
Boiling Point 100 °C at 3 mmHg (lit.)
Flash Point 85 °C (lit.)
Autoignition Temperature No data available
Upper/Lower Explosive Limits No data available
Solubility No data available
Density 1.331 g/cm³

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[3][5] The GHS hazard statements associated with this compound are H315, H319, and H335.[3][5]

A thorough review of available safety data sheets and toxicological databases indicates a lack of quantitative toxicity data for this compound.[1][2][3][4] This includes the absence of LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for oral, dermal, and inhalation routes of exposure. The toxicological properties of this compound have not been fully investigated.[6]

Table 2: Toxicological Data for this compound

ParameterValue
Acute Oral Toxicity (LD50) No data available[1]
Acute Dermal Toxicity (LD50) No data available[1]
Acute Inhalation Toxicity (LC50) No data available[1]
Skin Corrosion/Irritation Causes skin irritation[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation[3][5]
Respiratory Sensitization May cause respiratory irritation[3][5]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity No data available[1]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[3][5]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Avoid formation of dust and aerosols.[3]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Spill and Fire Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and prevent the spread of dust. Sweep up the spilled material and place it in a suitable, closed container for disposal.

For fires involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus and full protective gear.

Experimental Protocols

Synthesis of p-Nitroacetanilide (Reference Protocol)

This procedure describes the nitration of acetanilide to form p-nitroacetanilide.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Crushed Ice

  • Ethanol

Procedure:

  • In a beaker, dissolve 3g of finely powdered acetanilide in glacial acetic acid with stirring at room temperature.[7]

  • Gently warm the mixture to ensure complete dissolution of the acetanilide.[7]

  • Cool the solution and slowly add concentrated sulfuric acid with constant stirring. The solution will become warm.

  • Place the mixture in an ice bath to cool.

  • To the cooled solution, add fuming nitric acid dropwise using a dropping funnel, while maintaining the temperature below 20°C.[7]

  • After the addition of nitric acid is complete, remove the beaker from the ice bath and let it stand at room temperature for 30 minutes.

  • Pour the reaction mixture onto 100g of crushed ice in a separate beaker and stir well.

  • Filter the resulting crystals and wash with cold water to remove excess acid.[7]

Recrystallization of p-Nitroacetanilide (Reference Protocol)

This protocol is for the purification of the synthesized p-nitroacetanilide.

Materials:

  • Crude p-Nitroacetanilide

  • Ethanol

Procedure:

  • Transfer the crude p-nitroacetanilide crystals to a beaker.

  • Add a minimum amount of hot ethanol to dissolve the crystals completely.

  • Allow the solution to cool slowly to room temperature to form large crystals of p-nitroacetanilide.[7]

  • Filter the purified crystals using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals between folds of filter paper and weigh to determine the yield.[7]

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for handling spills and responding to personal exposure incidents involving this compound.

Spill_Response_Workflow cluster_spill Spill of this compound cluster_response Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate IMMEDIATE ACTION Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill (Prevent Dust Spread) PPE->Contain Collect Sweep Up Material Contain->Collect Dispose Place in Closed Container for Disposal Collect->Dispose

Spill Response Workflow

First_Aid_Workflow cluster_exposure Exposure to this compound cluster_actions Immediate First Aid Actions cluster_medical Medical Attention Exposure Exposure Event Remove Remove from Exposure Source Exposure->Remove Inhalation Inhalation: Move to Fresh Air Remove->Inhalation Skin Skin Contact: Wash with Soap & Water Remove->Skin Eyes Eye Contact: Rinse with Water for 15 min Remove->Eyes Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Remove->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eyes->Medical Ingestion->Medical

First Aid Response Workflow

References

Methodological & Application

Synthesis of 4'-Nitroacetoacetanilide from Diketene and 4-Nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitroacetoacetanilide is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and azo dyes. Its synthesis is most commonly achieved through the acetoacetylation of 4-nitroaniline using diketene. This reaction involves the nucleophilic attack of the amino group of 4-nitroaniline on the carbonyl group of the β-lactone ring of diketene, leading to ring-opening and the formation of the corresponding acetoacetamide. This document provides a detailed protocol for this synthesis, along with relevant data and diagrams to facilitate its application in a laboratory setting.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis of this compound from diketene and 4-nitroaniline.

Materials and Equipment:

  • 4-Nitroaniline

  • Diketene

  • Toluene (or another suitable aprotic solvent like glacial acetic acid)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 13.8 g (0.1 mol) of 4-nitroaniline.

  • Solvent Addition: Add 100 mL of toluene to the flask to suspend the 4-nitroaniline.

  • Reactant Addition: Begin stirring the suspension. From the dropping funnel, add 8.4 g (0.1 mol) of diketene dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction will occur, and the temperature of the mixture will rise.

  • Reaction Conditions: After the addition of diketene is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2 hours with continuous stirring.

  • Cooling and Precipitation: After the reaction period, cool the mixture to room temperature and then further cool in an ice bath. The product, this compound, will precipitate out of the solution.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

  • Characterization: Determine the melting point of the dried product and calculate the percentage yield.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Nitroaniline (Molar Mass)138.12 g/mol
Diketene (Molar Mass)84.07 g/mol
Product
This compound (Molar Mass)222.19 g/mol
Reaction Conditions
SolventToluene
Reaction Temperature80-90°C
Reaction Time2 hours
Results
Theoretical Yield22.22 g (for 0.1 mol scale)
Expected Practical Yield~90-95%
Melting Point155-157°C
AppearancePale yellow crystalline solid

Diagrams

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-nitroaniline attacks the electrophilic carbonyl carbon of the diketene lactone ring. This is followed by the opening of the four-membered ring to yield the final acetoacetamide product.

Experimental Workflow:

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Analysis 4_Nitroaniline 4-Nitroaniline Reaction_Mixture Suspend 4-Nitroaniline in Toluene 4_Nitroaniline->Reaction_Mixture Diketene Diketene Diketene_Addition Add Diketene Dropwise Diketene->Diketene_Addition Toluene Toluene Toluene->Reaction_Mixture Reaction_Mixture->Diketene_Addition Heating Heat at 80-90°C for 2 hours Diketene_Addition->Heating Cooling Cool to Precipitate Heating->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Toluene Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Characterization Determine Melting Point and Yield Drying->Characterization

Application Note: A Detailed Protocol for the Nitration of Acetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the nitration of acetoacetanilide, a key chemical transformation in organic synthesis. The procedure outlines the necessary reagents, equipment, and step-by-step instructions to yield p-nitroacetoacetanilide. Safety precautions and data reporting are also detailed to ensure reproducible and safe execution of the experiment.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with wide applications in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Acetoacetanilide, upon nitration, primarily yields the para-substituted product, p-nitroacetoacetanilide. This reaction involves the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, which then acts as the electrophile. The acetamido group (-NHCOCH₃) on the acetoacetanilide ring is an ortho, para-directing group, with the para product being favored due to steric hindrance at the ortho position.[1][2] This protocol provides a reliable method for the laboratory-scale synthesis of p-nitroacetoacetanilide.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[1][3][4][5][6]

2.1. Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
AcetoacetanilideC₁₀H₁₁NO₂177.193.0 g
Glacial Acetic AcidCH₃COOH60.05As needed to dissolve
Concentrated Sulfuric AcidH₂SO₄98.085.0 mL
Fuming Nitric AcidHNO₃63.012.0 mL
Crushed IceH₂O18.02~100 g
Ethyl Alcohol (for recrystallization)C₂H₅OH46.07As needed

2.2. Equipment:

  • 100 mL Beaker

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Graduated cylinders

  • Thermometer

2.3. Procedure:

  • Dissolution of Acetoacetanilide: In a 100 mL beaker, dissolve 3.0 g of finely powdered acetoacetanilide in a minimal amount of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[1] Once dissolved, cool the solution to room temperature.

  • Acidification: Place the beaker in an ice bath and slowly add 5.0 mL of concentrated sulfuric acid with constant stirring.[1] The temperature of the mixture will likely rise; ensure it is cooled back down to below 20°C.[1]

  • Nitration: While maintaining the low temperature with the ice bath, add 2.0 mL of fuming nitric acid dropwise using a dropping funnel with continuous stirring.[1] The temperature should be carefully monitored and kept below 20°C throughout the addition to prevent over-nitration and side reactions.[1][7]

  • Reaction Completion: After the addition of nitric acid is complete, remove the beaker from the ice bath and let it stand at room temperature for approximately 30 minutes to allow the reaction to go to completion.[1][4]

  • Precipitation: Pour the reaction mixture slowly into a beaker containing about 100 g of crushed ice while stirring vigorously.[1] The crude p-nitroacetoacetanilide will precipitate as a yellow solid.

  • Filtration and Washing: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[4] Wash the crystals thoroughly with cold water to remove any residual acid.[1]

  • Recrystallization: Purify the crude product by recrystallizing from ethyl alcohol to obtain pure p-nitroacetoacetanilide.[1]

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

2.4. Safety Precautions:

  • All concentrated acids (sulfuric, nitric, and glacial acetic acid) are highly corrosive and should be handled with extreme care in a fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.[5]

  • Dispose of all chemical waste according to institutional guidelines.

Data Presentation

The following table summarizes typical quantitative data for this experiment. Actual yields may vary depending on the specific reaction conditions and purity of reagents.

ParameterValueReference
Theoretical Yield of p-nitroacetoacetanilide~3.33 g[3]
Experimental YieldVaries (e.g., 2.77 g)[3]
Percent Yield~83%[3]
Melting Point of p-nitroacetoacetanilide214-216 °C (literature value)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the nitration of acetoacetanilide.

Nitration_Workflow A Dissolve Acetoacetanilide in Glacial Acetic Acid B Cool in Ice Bath & Add Conc. H₂SO₄ A->B C Dropwise Addition of Fuming HNO₃ (<20°C) B->C D Stir at Room Temperature (30 min) C->D E Pour into Crushed Ice D->E F Vacuum Filtration & Washing with Cold Water E->F G Recrystallization from Ethanol F->G H Drying of Pure Product G->H

Caption: Workflow for the synthesis of p-nitroacetoacetanilide.

References

Application Notes: The Use of 4'-Nitroacetoacetanilide in the Synthesis of High-Performance Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Nitroacetoacetanilide is a key organic intermediate used in the synthesis of monoazo pigments, commonly known as Arylide Yellows or Hansa Yellows.[1] These pigments are valued for their bright, vibrant yellow hues, good lightfastness, and low toxicity, making them effective replacements for heavy metal-based pigments like cadmium yellow.[2][3] The chemical structure of this compound features an active methylene group (-CH₂-) flanked by two carbonyl groups, which serves as the coupling site for diazonium salts. The nitro group (-NO₂) on the anilide ring acts as a powerful electron-withdrawing group, influencing the final color and properties of the pigment. This document provides detailed protocols for the synthesis of an example Arylide pigment using this compound as the coupling component.

Principle of the Reaction: The synthesis is a two-step process:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a reactive diazonium salt. The diazonium ion (Ar-N₂⁺) is a weak electrophile.[4]

  • Azo Coupling: The diazonium salt is then immediately reacted with a nucleophilic coupling component. In this case, this compound is used. The reaction occurs at the central carbon of the active methylene group, which is deprotonated in a slightly alkaline medium to form a highly nucleophilic carbanion.[5] This electrophilic aromatic substitution-type reaction results in the formation of a stable azo compound.[6] The final product typically exists in the more stable keto-hydrazone tautomeric form, which contributes to its color and stability.[3][7]

Visualizing the Synthesis Pathway

The overall reaction involves the diazotization of an aromatic amine and its subsequent coupling with this compound.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Aromatic Amine (e.g., 2-Chloro-4-nitroaniline) Diazonium Aryl Diazonium Salt Amine->Diazonium NaNO₂, HCl 0-5 °C Pigment Azo Pigment (Keto-hydrazone form) Diazonium->Pigment Coupling Reaction pH 7.5 - 8.5, < 5 °C Coupler This compound (in alkaline solution) Coupler->Pigment

Caption: General reaction scheme for azo pigment synthesis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative Arylide Yellow pigment.

Materials:

  • 2-Chloro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (CH₃COONa)

  • Methanol

  • Distilled Water

  • Ice

Protocol 1: Synthesis of an Arylide Yellow Pigment

Part A: Preparation of the Diazonium Salt of 2-Chloro-4-nitroaniline

  • In a 250 mL beaker, add 1.73 g (0.01 mol) of 2-chloro-4-nitroaniline.

  • Add 6 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir to form a fine slurry.

  • Cool the beaker in an ice-salt bath until the temperature of the slurry is between 0 and 5 °C.

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete. The resulting clear yellow solution is the diazonium salt, which should be used immediately.

Part B: Azo Coupling with this compound

  • In a 500 mL beaker, dissolve 2.08 g (0.01 mol) of this compound in 50 mL of distilled water containing 1.0 g (0.025 mol) of sodium hydroxide.

  • Add a solution of 1.5 g of sodium acetate dissolved in 5 mL of water to the coupling component solution.

  • Cool the solution in an ice bath to below 5 °C with constant stirring.

  • Slowly add the freshly prepared diazonium salt solution (from Part A) to the cold this compound solution over 30 minutes. Maintain vigorous stirring and keep the temperature below 5 °C.

  • Maintain a pH of 7.5-8.5 during the coupling by adding a 20% sodium carbonate solution as needed.[5]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

  • Filter the resulting colored precipitate using a Buchner funnel.

  • Wash the pigment thoroughly with cold distilled water until the filtrate is neutral and free of salts.

  • Dry the pigment in an oven at 60-70 °C to a constant weight.

Experimental Workflow Visualization

The synthesis, isolation, and characterization follow a logical sequence of steps.

workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization prep_amine Prepare Amine Slurry (2-Chloro-4-nitroaniline in HCl) diazotization Diazotization (Add Nitrite to Amine at 0-5°C) prep_amine->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization prep_coupler Prepare Coupler Solution (this compound in NaOH) coupling Azo Coupling (Add Diazonium Salt to Coupler at <5°C) prep_coupler->coupling diazotization->coupling filter Filter Crude Pigment coupling->filter wash Wash with Water filter->wash dry Dry Pigment (60-70°C) wash->dry characterize Yield Calculation Melting Point, UV-Vis, FTIR dry->characterize

Caption: Step-by-step workflow for pigment synthesis.

Data Presentation and Characterization

The synthesized pigments should be characterized to confirm their identity and purity. The quantitative data for a typical synthesis are summarized below.

Table 1: Physical and Quantitative Properties of a Representative Arylide Yellow Pigment

ParameterValue / ObservationReference / Method
Starting Materials Diazonium Component: 2-Chloro-4-nitroanilineProtocol 1
Coupling Component: this compoundProtocol 1
Appearance Bright Yellow PowderVisual Inspection
Yield 85-95%Gravimetric[8]
Melting Point >150 °C (decomposes)Capillary Method[9]
Max. Absorption (λmax) 410-450 nm (in solvent)UV-Vis Spectroscopy[8]
Solubility Insoluble in water; Soluble in some organic solventsSolubility Test[9]

Characterization Notes:

  • FTIR Spectroscopy: Expected peaks include N-H stretching (amide), C=O stretching (amide and ketone groups), N=N stretching (azo group, often weak), and C-NO₂ stretching from the nitro groups.

  • UV-Visible Spectroscopy: The λmax indicates the primary absorption in the visible spectrum, which is responsible for the pigment's yellow color. The extended conjugation of the keto-hydrazone form causes this absorption.[8]

  • Purity: Purity can be assessed by techniques such as Thin Layer Chromatography (TLC) or by confirming a sharp melting/decomposition point.

References

Application of 4'-Nitroacetoacetanilide in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitroacetoacetanilide is a versatile chemical intermediate with significant potential in pharmaceutical synthesis. Its structure, featuring a reactive acetoacetyl group and a nitro-substituted aromatic ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of several active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds and their intermediates.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical synthesis revolve around two key transformations: reactions involving the acetoacetyl moiety and modifications of the nitro group. The most prominent application is its role as a precursor to Chloramphenicol, a broad-spectrum antibiotic. Additionally, its reduction product, 4'-aminoacetoacetanilide, is a crucial intermediate for the synthesis of various heterocyclic compounds.

Precursor in the Synthesis of Chloramphenicol

This compound serves as a starting material in a multi-step synthesis of Chloramphenicol. A plausible synthetic pathway involves the initial bromination of the acetoacetyl group, followed by amination and subsequent reduction and hydrolysis steps to yield a key precursor of Chloramphenicol.

Synthesis of Dihydropyridine Calcium Channel Blockers (e.g., Nifedipine, Amlodipine)

While not a direct starting material in the most common synthetic routes, derivatives of this compound can be utilized in the Hantzsch pyridine synthesis, a cornerstone reaction for producing dihydropyridine-based drugs like Nifedipine and Amlodipine. This typically involves the multi-component condensation of an aldehyde, a β-ketoester, and a source of ammonia.[1] The nitro-substituted phenyl ring is a common feature in this class of drugs.

Precursor for Nitazoxanide Synthesis

Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug, contains a nitrothiazole ring.[2] While direct synthesis from this compound is not the standard route, its structural motifs can be found in related synthetic strategies. The synthesis of Nitazoxanide typically involves the condensation of 2-amino-5-nitrothiazole with a salicylic acid derivative.[2]

Experimental Protocols

Protocol 1: Reduction of this compound to 4'-Aminoacetanilide

This protocol details the reduction of the nitro group of this compound to an amino group, yielding 4'-Aminoacetanilide, a key intermediate for further pharmaceutical synthesis.

Reaction Scheme:

Materials:

  • This compound (moist)

  • Iron filings

  • 40% Acetic acid

  • Water

  • Sodium carbonate

  • Ammonium sulfide

Procedure:

  • In a vessel equipped with a mechanical stirrer, add 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water. Heat the mixture to boiling.

  • Gradually add 180 g of moist this compound to the boiling mixture in small portions with vigorous stirring.

  • After the final addition, continue boiling for an additional 10 minutes. The completion of the reaction can be monitored by spotting the solution on filter paper; a colorless spot indicates the reaction is complete.

  • Cool the reaction mixture to 70 °C.

  • Carefully add sodium carbonate until the solution is alkaline. Avoid adding sodium carbonate at temperatures above 70 °C or in excess to prevent hydrolysis of the product.

  • To precipitate the iron, add a minimal amount of ammonium sulfide until a drop of the solution on filter paper shows no coloration with sodium sulfide.

  • Filter the hot solution to remove the iron sludge.

  • Evaporate the filtrate to a volume of approximately 400 ml.

  • Allow the solution to cool, which will cause the 4'-Aminoacetanilide to crystallize as long needles.

  • A second crop of crystals can be obtained by further evaporating the mother liquor.

Quantitative Data:

ParameterValueReference
Starting Material180 g (moist this compound)[3]
Iron Filings125 g[3]
40% Acetic Acid8 ml[3]
Water500 ml[3]
Yield 55% (theoretical) [3]
Melting Point162.5 °C[3]
Protocol 2: Proposed Synthesis of a Chloramphenicol Precursor from this compound

This protocol outlines a proposed synthetic route to ω-amino-4-nitroacetophenone, a known intermediate in the synthesis of Chloramphenicol, starting from this compound.[4]

Workflow Diagram:

G A This compound B α-Bromo-4'-nitroacetoacetanilide A->B Bromination C α-Amino-4'-nitroacetoacetanilide B->C Amination D ω-Amino-4-nitroacetophenone (Chloramphenicol Precursor) C->D Hydrolysis

Caption: Proposed synthetic workflow from this compound to a Chloramphenicol precursor.

Step 1: Bromination of this compound

  • Dissolve this compound in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature.

  • Pour the reaction mixture into ice water to precipitate the α-bromo-4'-nitroacetoacetanilide.

  • Filter, wash with water, and dry the product.

Step 2: Amination of α-Bromo-4'-nitroacetoacetanilide

  • Suspend the α-bromo-4'-nitroacetoacetanilide in a suitable solvent like ethanol.

  • Add an excess of a suitable aminating agent, such as a solution of ammonia in ethanol.

  • Stir the mixture at room temperature for several hours.

  • The product, α-amino-4'-nitroacetoacetanilide, can be isolated by evaporation of the solvent and purification by recrystallization.

Step 3: Hydrolysis to ω-Amino-4-nitroacetophenone

  • Treat the α-amino-4'-nitroacetoacetanilide with a dilute acid (e.g., hydrochloric acid).

  • Heat the mixture to induce hydrolysis of the acetanilide group.

  • Neutralize the solution to precipitate the ω-amino-4-nitroacetophenone.

  • Filter, wash with water, and dry the final product.

Note: This is a proposed synthetic route. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, would require optimization for maximum yield and purity.

Mechanism of Action of Resulting Pharmaceuticals

Chloramphenicol: Inhibition of Bacterial Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[4][5] This binding action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.[2][6]

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PeptidylTransferase Peptidyl Transferase Center 30S_subunit 30S Subunit Chloramphenicol Chloramphenicol Chloramphenicol->50S_subunit Chloramphenicol->PeptidylTransferase Binds to PeptideBond Peptide Bond Formation Chloramphenicol->PeptideBond Inhibits PeptidylTransferase->PeptideBond Catalyzes ProteinSynthesis Protein Synthesis PeptideBond->ProteinSynthesis Leads to BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Essential for G Nifedipine Nifedipine LTypeChannel L-type Calcium Channel (Vascular Smooth Muscle) Nifedipine->LTypeChannel Blocks CalciumInflux Calcium Influx LTypeChannel->CalciumInflux Mediates Vasodilation Vasodilation CalciumInflux->Vasodilation Inhibition leads to BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure Results in G Nitazoxanide Nitazoxanide PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Nitazoxanide->PFOR Inhibits ElectronTransfer Electron Transfer Reaction PFOR->ElectronTransfer Catalyzes EnergyMetabolism Anaerobic Energy Metabolism ElectronTransfer->EnergyMetabolism Essential for ParasiteDeath Parasite Death EnergyMetabolism->ParasiteDeath Disruption leads to

References

Application Notes and Protocols for Multicomponent Reactions Involving 4'-Nitroacetoacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for multicomponent reactions (MCRs) involving 4'-nitroacetoacetanilide and its derivatives. These reactions are powerful tools in synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular scaffolds from simple starting materials. The resulting products, particularly heterocyclic compounds, often exhibit significant biological activities, making them attractive candidates for drug discovery and development programs.

Application Notes

Multicomponent reactions are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse chemical libraries. The nitro group in this compound is a key pharmacophore that can impart a range of biological activities to the resulting molecules, including antimicrobial and antitumor effects.

Key Applications:

  • Antitumor Agents: Derivatives of 4H-pyran and 1,4-dihydropyridine synthesized via MCRs using acetoacetanilide derivatives have shown promising cytotoxic effects against various human cancer cell lines. The reaction of an acetoacetanilide derivative, an aromatic aldehyde, and a cyanomethylene reagent can lead to the formation of these heterocyclic systems.[1][2]

  • Antimicrobial Agents: The synthesis of novel 1,4-dihydropyridine derivatives through Hantzsch-type reactions can yield compounds with potent antibacterial and antioxidant properties.[3][4]

  • Calcium Channel Blockers: The Hantzsch synthesis of 1,4-dihydropyridines is a well-established method for producing compounds that act as calcium channel blockers, a class of drugs used to treat hypertension.[5]

  • Drug Discovery Libraries: The Ugi and Biginelli reactions are widely used in the pharmaceutical industry to create large libraries of diverse compounds for high-throughput screening.[6][7][8] These reactions are highly versatile and can accommodate a wide range of starting materials.

Featured Multicomponent Reactions

Synthesis of 4H-Pyran and 1,4-Dihydropyridine Derivatives

A versatile multicomponent reaction allows for the selective synthesis of either 4H-pyran or 1,4-dihydropyridine derivatives from an acetoacetanilide derivative, an aromatic aldehyde, and a cyanomethylene reagent by choosing the appropriate catalyst.[1][2]

  • 4H-Pyran Synthesis: Catalyzed by triethylamine.

  • 1,4-Dihydropyridine Synthesis: Catalyzed by ammonium acetate.

These compounds have been evaluated for their antitumor activities against various cancer cell lines.[1][2]

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester (or in this context, a β-ketoamide like this compound), and urea or thiourea to form dihydropyrimidinones.[7][9][10] These products are known for a wide range of pharmacological activities.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to produce 1,4-dihydropyridines.[5][11][12] This reaction can be adapted for use with this compound.

Ugi Four-Component Reaction

The Ugi reaction is a highly efficient MCR involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[6][8][13][14] This reaction is a cornerstone of combinatorial chemistry and drug discovery.

Experimental Protocols

Protocol 1: Synthesis of 4H-Pyran Derivatives

This protocol is adapted from the multicomponent reaction of acetoacetanilide derivatives.[1][2]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Triethylamine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of triethylamine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure 4H-pyran derivative.

Protocol 2: Synthesis of 1,4-Dihydropyridine Derivatives

This protocol is adapted from the multicomponent reaction of acetoacetanilide derivatives.[1][2]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Purify the product by recrystallization from a suitable solvent to yield the desired 1,4-dihydropyridine derivative.

Quantitative Data Summary

The following table summarizes the antitumor activity of synthesized 4H-pyran and 1,4-dihydropyridine derivatives from a study on acetoacetanilide derivatives, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). While this data is for related acetoacetanilide derivatives, it provides a strong indication of the potential activity of compounds derived from this compound.

Compound TypeDerivativeCancer Cell LineIC50 (nM)
4H-Pyran 4aMCF-7 (Breast)<550
4bHCT-116 (Colon)<550
4fHepG2 (Liver)<550
1,4-Dihydropyridine 5dMCF-7 (Breast)<550
5fHCT-116 (Colon)38

Data adapted from a study on acetoacetanilide derivatives, which suggests the potential for potent antitumor activity in the 4'-nitro substituted analogues.[1]

Visualizations

Experimental Workflow for Selective Synthesis

G cluster_reactants Starting Materials cluster_products Products 4_Nitroacetoacetanilide This compound MCR Multicomponent Reaction 4_Nitroacetoacetanilide->MCR Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->MCR Cyanomethylene_Reagent Cyanomethylene Reagent Cyanomethylene_Reagent->MCR 4H_Pyran 4H-Pyran Derivative MCR->4H_Pyran Triethylamine Catalyst 1_4_Dihydropyridine 1,4-Dihydropyridine Derivative MCR->1_4_Dihydropyridine Ammonium Acetate Catalyst Biginelli_Mechanism Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium Beta_Ketoamide This compound Enolate Enolate Beta_Ketoamide->Enolate Urea Urea Urea->Acyliminium Intermediate Open-Chain Intermediate Acyliminium->Intermediate Enolate->Intermediate DHPM Dihydropyrimidinone (DHPM) Intermediate->DHPM Cyclization & Dehydration

References

Synthesis of Heterocyclic Compounds from 4'-Nitroacetoacetanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4'-Nitroacetoacetanilide as a key starting material. The protocols outlined below are intended for use by trained chemistry professionals in a laboratory setting.

Application Notes

This compound is a versatile bifunctional reagent that serves as a valuable precursor for the synthesis of a range of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its structure incorporates a β-ketoanilide moiety, which is primed for cyclization reactions, and a nitro group on the aniline ring, which can be retained in the final product or further functionalized.

The primary heterocyclic systems accessible from this compound include:

  • Quinolines and Quinolones: The Knorr quinoline synthesis provides a direct route to 6-nitro-2-hydroxy-4-methylquinoline, a key intermediate for the development of various therapeutic agents. The quinoline core is a prevalent motif in numerous antimalarial, antibacterial, and anticancer drugs. The nitro-substitution offers a handle for further chemical modifications, such as reduction to an amino group, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

  • Pyrazoles: The reaction of this compound with hydrazine derivatives can yield 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one. Pyrazole-containing molecules are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

  • Pyrimidines: Through condensation reactions with various amidine derivatives, this compound can be a precursor to substituted pyrimidines. The pyrimidine ring is a fundamental component of nucleobases and is found in many clinically approved drugs, including antivirals and anticancer agents.

The strategic use of this compound allows for the efficient construction of these important heterocyclic systems, making it a valuable tool in the synthesis of novel compounds for biological screening and drug discovery programs.

Experimental Protocols

Synthesis of 6-Nitro-2-hydroxy-4-methylquinoline via Knorr Quinoline Synthesis

This protocol describes the intramolecular cyclization of this compound to form 6-Nitro-2-hydroxy-4-methylquinoline using concentrated sulfuric acid.

Reaction Scheme:

Experimental Procedure:

  • Carefully add this compound (10.0 g, 0.048 mol) in small portions to concentrated sulfuric acid (50 mL) with stirring. The temperature of the mixture should be maintained between 20-30 °C during the addition.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (200 g) with vigorous stirring.

  • A yellow precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from glacial acetic acid to obtain pure 6-Nitro-2-hydroxy-4-methylquinoline as yellow crystals.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product6-Nitro-2-hydroxy-4-methylquinoline
ReagentConcentrated Sulfuric Acid
Reaction Temperature100 °C
Reaction Time1 hour
Typical Yield80-90%

Visualization of the Experimental Workflow:

Knorr_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh this compound C Add this compound to H2SO4 (20-30 °C) A->C B Measure Concentrated H2SO4 B->C D Heat to 100 °C for 1 hour C->D Stirring E Cool and Pour onto Ice D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Glacial Acetic Acid G->H I Obtain Pure Product H->I

Knorr Synthesis Workflow
Synthesis of 2-Methyl-6-nitroquinoline (Doebner-von Miller type reaction)

This protocol describes the synthesis of 2-methyl-6-nitroquinoline from 4-nitroaniline and crotonaldehyde using concentrated hydrochloric acid.[1] While this reaction does not start from this compound, it provides a valuable route to a related nitroquinoline.

Reaction Scheme:

Experimental Procedure:

  • Dissolve 4-nitroaniline (1.5 g, 11 mmol) in concentrated hydrochloric acid under reflux at 105 °C.[1]

  • Add crotonaldehyde (0.95 g, 14 mmol) dropwise to the reaction mixture.[1]

  • Heat the mixture for an additional hour after the addition is complete.[1]

  • Cool the reaction mixture to room temperature.[1]

  • Neutralize the mixture with 11 N NaOH solution to precipitate the product.[1]

  • Collect the whitish-yellow precipitate by filtration and recrystallize from methanol to obtain pure 2-methyl-6-nitroquinoline.[1]

Quantitative Data:

ParameterValue
Starting Material4-Nitroaniline, Crotonaldehyde
Product2-Methyl-6-nitroquinoline
ReagentConcentrated Hydrochloric Acid, NaOH
Reaction Temperature105 °C
Reaction Time>1 hour
Reported Yield47%[1]

Visualization of the Signaling Pathway (Reaction Mechanism):

DvM_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 4-Nitroaniline C Michael Addition Product A->C B Crotonaldehyde B->C D Cyclized Intermediate C->D Electrophilic Cyclization E Dehydrated Intermediate D->E Dehydration F 2-Methyl-6-nitroquinoline E->F Oxidation

Doebner-von Miller Reaction Pathway
General Protocol for the Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one

This protocol provides a general method for the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Reaction Scheme:

Experimental Procedure:

  • Dissolve this compound (5.0 g, 0.024 mol) in a suitable solvent such as ethanol or glacial acetic acid (50 mL).

  • Add hydrazine hydrate (1.2 mL, 0.024 mol) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the crude product with cold ethanol and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone product.

Quantitative Data (Anticipated):

ParameterValue
Starting MaterialThis compound, Hydrazine Hydrate
Product3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one
SolventEthanol or Acetic Acid
Reaction TemperatureReflux
Reaction Time2-4 hours
Expected YieldModerate to High

Logical Relationship of Synthesis:

Pyrazole_Synthesis_Logic Start This compound (β-Ketoanilide) Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Hydrazine Hydrate Reagent->Intermediate Product Pyrazolone Product Intermediate->Product Intramolecular Cyclization

Pyrazole Synthesis Logic

References

Application Notes and Protocols: 4'-Nitroacetoacetanilide in the Synthesis of Arylide Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of arylide yellow pigments utilizing 4'-Nitroacetoacetanilide and related acetoacetanilide derivatives. Arylide yellows, also known as Hansa yellows, are a significant class of synthetic organic pigments known for their bright, vibrant hues ranging from lemon to orange-yellow.[1] They serve as non-toxic alternatives to heavy metal-based pigments like cadmium yellow.[2]

The synthesis is based on a diazo coupling reaction, where a diazotized aromatic amine is reacted with a coupling agent, in this case, an acetoacetanilide derivative.[3][4] The specific properties of the resulting pigment, such as shade, lightfastness, and transparency, are determined by the chemical structures of the diazo and coupling components.

Key Properties and Applications

Arylide yellow pigments exhibit good tinting strength, semi-transparency, and resistance to acids and bases.[1][5] They are widely used in industrial applications, including printing inks, plastics, rubber, and coatings, due to their weather resistance and cost-effectiveness.[1] In artistic applications, they are found in oil, acrylic, and watercolor paints.[1][3]

Quantitative Data of a Representative Arylide Yellow Pigment: Pigment Yellow 74

The following table summarizes key quantitative data for Pigment Yellow 74, a commercially significant arylide yellow pigment synthesized from a substituted acetoacetanilide. This data is provided to offer researchers a benchmark for the expected properties of pigments synthesized using similar methodologies.

PropertyValue
Chemical Formula C₁₈H₁₈N₄O₆
C.I. Name Pigment Yellow 74
C.I. Number 11741
CAS Number 6358-31-2
Melting Point 275-293 °C
Average Particle Size 0.18 µm
Specific Surface Area 14-70 m²/g
Oil Absorption 27-45 g/100g
pH (10% slurry) 5.5-7.6

(Data compiled from multiple sources)[6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of arylide yellow pigments. The first protocol describes the diazotization of the aromatic amine, and the second details the coupling reaction with the acetoacetanilide derivative.

Protocol 1: Diazotization of Aromatic Amine

This procedure outlines the formation of the diazonium salt from a primary aromatic amine.

Materials:

  • Primary aromatic amine (e.g., 4-nitro-2-methoxyaniline)

  • 35% Hydrochloric acid

  • Sodium nitrite

  • Sulfamic acid

  • Ice

  • Water

Procedure:

  • In a suitable reaction vessel, add 700 g of water and 315 g of 35% hydrochloric acid.

  • To this solution, add 181.4 g of the primary aromatic amine and stir to create a dispersion.

  • Cool the dispersion by adding approximately 600 g of ice.

  • Prepare a solution of 87 g of sodium nitrite dissolved in 100 g of water.

  • Slowly add the sodium nitrite solution to the cooled amine dispersion while maintaining the temperature at 10°C or below.

  • Stir the mixture for one hour at this temperature.

  • Add sulfamic acid to eliminate any excess nitrous acid.

  • Filter the resulting solution to yield the diazotization liquid.[7]

Protocol 2: Coupling Reaction

This protocol describes the coupling of the diazonium salt with the acetoacetanilide derivative to form the pigment.

Materials:

  • Acetoacetanilide derivative (e.g., acetoacetyl-o-anisidide)

  • Sodium acetate

  • 30% Caustic soda (sodium hydroxide)

  • 80% Acetic acid

  • Water

  • Diazotization liquid from Protocol 1

Procedure:

  • Prepare the coupling agent solution by dissolving 100 g of sodium acetate in 8900 g of water.

  • Add 256.7 g of the acetoacetanilide derivative to this solution to form a dispersion.

  • Add and dissolve 185 g of 30% caustic soda.

  • Adjust the pH of the solution to 6 by the dropwise addition of 110 g of 80% acetic acid.

  • Adjust the temperature of the coupling agent solution to 25°C.

  • Slowly add the diazotization liquid (from Protocol 1) dropwise to the coupling agent solution over a period of 120 minutes to initiate the coupling reaction.

  • Once the reaction is complete, elevate the temperature to 90°C and maintain for 30 minutes.

  • Filter the mixture to remove by-product salts and wash with water.

  • Dry the resulting pigment in a drying oven at 80°C.

  • The dried pigment can then be ground to achieve the desired particle size.[7]

Visualizations

Synthesis Pathway

The following diagram illustrates the general chemical pathway for the synthesis of arylide yellow pigments.

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Coupling A Aromatic Amine (Ar-NH2) Diazo Diazonium Salt (Ar-N2+Cl-) A->Diazo 0-5°C NaNO2 NaNO2 NaNO2->A HCl HCl HCl->A Pigment Arylide Yellow Pigment Diazo->Pigment Coupling Reaction B Acetoacetanilide Derivative B->Pigment

Caption: General synthesis pathway for arylide yellow pigments.

Experimental Workflow

This diagram outlines the key steps in the experimental workflow for the synthesis of arylide yellow pigments.

Experimental_Workflow start Start diazotization Diazotization of Aromatic Amine start->diazotization prepare_coupler Prepare Coupler Solution start->prepare_coupler coupling Azo Coupling Reaction diazotization->coupling prepare_coupler->coupling heat_treatment Heat Treatment coupling->heat_treatment filtration Filtration and Washing heat_treatment->filtration drying Drying filtration->drying grinding Grinding drying->grinding end End Product: Pigment grinding->end

Caption: Experimental workflow for arylide yellow pigment synthesis.

References

Laboratory Scale Preparation of 4'-Nitroacetoacetanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 4'-Nitroacetoacetanilide, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic route detailed involves the acetoacetylation of 4-nitroaniline with ethyl acetoacetate. An alternative method utilizing diketene is also discussed. This guide includes comprehensive experimental procedures, a summary of quantitative data, and characterization details to ensure successful synthesis and product verification.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its structure, featuring a reactive acetoacetyl moiety and a nitro-substituted aromatic ring, allows for diverse chemical transformations. The reliable and efficient laboratory-scale preparation of this compound is crucial for researchers in medicinal chemistry and organic synthesis. The protocols outlined below are designed to be reproducible and scalable for typical laboratory settings.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the reaction of 4-nitroaniline with ethyl acetoacetate.

ParameterValueReference
Reactants
4-Nitroaniline1.38 g (10 mmol)Adapted from similar syntheses
Ethyl Acetoacetate1.30 g (10 mmol)Adapted from similar syntheses
Catalyst
Concentrated Hydrochloric Acid2-3 drops[1]
Solvent
Toluene (optional, for reflux)50 mLAdapted from similar syntheses
Reaction Conditions
TemperatureAmbient or Reflux[1]
Reaction Time24-72 hours (ambient) or 4-6 hours (reflux)[1]
Product Characterization
Molecular FormulaC₁₀H₁₀N₂O₄
Molecular Weight222.19 g/mol
Melting Point142-145 °C
AppearanceYellowish crystalline solid

Experimental Protocols

Method 1: Synthesis from 4-Nitroaniline and Ethyl Acetoacetate

This protocol is adapted from the general procedure for the synthesis of β-anilinocrotonates.[1]

Materials:

  • 4-Nitroaniline

  • Ethyl acetoacetate

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (optional)

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser (if heating)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if heating)

  • Beaker (250 mL)

  • Büchner funnel and filter flask

  • Vacuum desiccator

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-nitroaniline (1.38 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Catalyst Addition: Add 2-3 drops of concentrated hydrochloric acid to the mixture.

  • Reaction:

    • Ambient Temperature: Swirl the flask to ensure thorough mixing. Place the flask in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride) for 24-72 hours. The mixture will gradually solidify.

    • Reflux Conditions: Add 50 mL of toluene to the flask. Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature. If toluene was used, remove the solvent under reduced pressure.

    • Add 50 mL of cold deionized water to the reaction mixture and stir vigorously to precipitate the crude product.

    • Collect the yellowish solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of 20 mL of cold deionized water.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol.

    • Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified this compound in a vacuum oven at 60-70 °C.

  • Characterization:

    • Determine the melting point of the dried product.

    • Obtain Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra to confirm the structure and purity of the compound.

Method 2: Alternative Synthesis using Diketene

This method is adapted from the synthesis of acetoacetanilide and offers a potentially faster reaction time.

Materials:

  • 4-Nitroaniline

  • Diketene (handle with extreme care in a fume hood)

  • Anhydrous benzene or toluene

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline (1.38 g, 10 mmol) in 40 mL of anhydrous benzene or toluene.

  • Reagent Addition: While stirring, slowly add a solution of diketene (0.84 g, 10 mmol) in 10 mL of the same anhydrous solvent. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Method 1.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from 4-nitroaniline and ethyl acetoacetate.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization pna 4-Nitroaniline mix Mix Reactants + Catalyst (HCl) pna->mix eaa Ethyl Acetoacetate eaa->mix react React (Ambient or Reflux) mix->react precipitate Precipitate with Water react->precipitate filter_wash Vacuum Filter & Wash precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Product recrystallize->dry characterize Characterize (MP, FTIR, NMR) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Concentrated hydrochloric acid and diketene are corrosive and toxic. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle, oil bath).

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols provided in this document offer reliable methods for the laboratory-scale synthesis of this compound. The reaction of 4-nitroaniline with ethyl acetoacetate is a straightforward and effective approach. Proper execution of the experimental procedures and adherence to safety precautions will ensure a successful synthesis of this important chemical intermediate. The provided quantitative data and characterization guidelines will aid in the verification of the final product.

References

Application Note: Acid-Catalyzed Hydrolysis of 4'-Nitroacetoacetanilide for the Synthesis of 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the acid-catalyzed hydrolysis of 4'-Nitroacetoacetanilide to produce 4-nitroaniline, a key intermediate in the synthesis of dyes and pharmaceuticals. The note covers the underlying reaction mechanism, comprehensive experimental procedures, and expected quantitative outcomes.

Introduction

The hydrolysis of amides is a fundamental reaction in organic chemistry, often employed for the deprotection of amine functional groups or for the synthesis of carboxylic acids and amines. The acid-catalyzed hydrolysis of anilides, such as this compound, provides an effective route to synthesize substituted anilines. In this process, the amide bond is cleaved under acidic conditions to yield the corresponding amine (as its ammonium salt) and a carboxylic acid. Subsequent neutralization liberates the free amine. 4-nitroaniline is a valuable building block in the chemical industry, particularly in the manufacturing of azo dyes, antioxidants, and pharmaceutical agents.

Reaction Mechanism

The acid-catalyzed hydrolysis of an anilide proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[1][2] Following a series of proton transfers, the carbon-nitrogen bond is cleaved, releasing the amine and a carboxylic acid. Since the reaction occurs in a strong acid, the resulting 4-nitroaniline is protonated to form the 4-nitroanilinium salt.[3] A final neutralization step with a base is required to isolate the free 4-nitroaniline.[3]

Reaction_Mechanism Figure 1: Mechanism of Acid-Catalyzed Anilide Hydrolysis cluster_0 A This compound B Protonated Anilide (Enhanced Electrophilicity) A->B + H+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Intermediate after Proton Transfer C->D Proton Transfer E 4-Nitroanilinium Ion + Acetoacetic Acid D->E C-N Bond Cleavage F 4-Nitroaniline (Product) E->F + OH- (Neutralization)

Caption: Figure 1: Mechanism of Acid-Catalyzed Anilide Hydrolysis.

Experimental Protocols

Several protocols exist for the hydrolysis of nitro-substituted anilides using different acids and reaction conditions. The following methods are adapted from established procedures for the closely related compound, p-nitroacetanilide.[4][5][6][7] Optimization may be required for this compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids (Sulfuric and Hydrochloric) are highly corrosive. Handle with extreme care.

  • 4-nitroaniline is toxic and should be handled with caution to avoid skin contact, inhalation, or ingestion.[6]

Protocol 1: Hydrolysis using Sulfuric Acid (Large Scale)

This protocol is adapted for larger-scale synthesis.

Materials and Reagents:

  • This compound: 100 g

  • Sulfuric Acid (25% v/v): 250 mL

  • Sodium Hydroxide solution (e.g., 10% w/v): As required for neutralization

  • Deionized Water

  • Ice

Equipment:

  • 1000 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Large beaker (2000 mL)

  • Büchner funnel and flask

  • pH paper or pH meter

Procedure:

  • Combine 100 g of this compound and 250 mL of 25% sulfuric acid in a round-bottom flask.[4]

  • Attach a reflux condenser and heat the mixture to boiling using a heating mantle.[4]

  • Continue to reflux until the solution becomes clear, indicating the dissolution of the starting material and its salt.[4][8]

  • Allow the reaction mixture to cool slightly before pouring it carefully into a large beaker containing crushed ice/cold water.

  • Slowly add a sodium hydroxide solution while stirring until the solution is alkaline (check with pH paper). This will precipitate the free 4-nitroaniline base.[4]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals thoroughly with cold water to remove any residual acid and salts.

  • Recrystallize the product from hot water for purification.[4][7]

  • Dry the purified crystals and weigh them to determine the yield.

Protocol 2: Hydrolysis using Hydrochloric Acid (Small Scale)

This protocol is suitable for smaller-scale laboratory preparations.

Materials and Reagents:

  • This compound: 2.0 g

  • Concentrated Hydrochloric Acid (35-37%): 10 mL[1]

  • Deionized Water: 20 mL[1]

  • Ammonia solution or Sodium Hydroxide solution: As required for neutralization

  • Ice

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker (250 mL)

  • Büchner funnel and flask

  • pH paper

Procedure:

  • Place 2.0 g of this compound, 20 mL of deionized water, and 10 mL of concentrated hydrochloric acid into a round-bottom flask.[1][5]

  • Attach a reflux condenser and heat the mixture under reflux for approximately 30 minutes.[1][5]

  • After reflux, pour the hot, clear solution into a beaker containing approximately 30 g of crushed ice.[5]

  • Neutralize the solution by carefully adding an ammonia or sodium hydroxide solution until the mixture is alkaline.[1][5]

  • Cool the mixture in an ice bath to maximize the precipitation of 4-nitroaniline.

  • Isolate the yellow precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold water.

  • Dry the product and determine its mass and melting point.

Data Presentation

Table 1: Comparison of Hydrolysis Protocols

The following table summarizes various reported conditions for the hydrolysis of the related compound p-nitroacetanilide, which can serve as a starting point for optimizing the hydrolysis of this compound.

Starting Material (g)Acid TypeAcid Concentration/VolumeTime (min)Neutralizing BaseReported Yield (%)Reference
100Sulfuric Acid25%, 250 mLUntil clearDilute NaOH91-98%[4]
Wet equivalent to 4g dryConc. HCl20 mL (+ 30 mL H₂O)30Ammonia WaterNot specified[5]
2.0Conc. HCl10 mL (+ 20 mL H₂O)30NaOH SolutionNot specified[1]
0.7Conc. H₂SO₄4 mL (+ 3 mL H₂O)202M NaOHNot specified[6]
5.0Sulfuric Acid70%, 30 mL2010% NaOHNot specified[7]
Table 2: Product Characterization
PropertyValueReference
Chemical Name 4-Nitroaniline
Appearance Yellow needles or prisms[4]
Melting Point 147-148 °C[4][7]
Molar Mass 138.12 g/mol

Experimental Workflow Visualization

The general workflow for the synthesis and isolation of 4-nitroaniline is depicted below.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup (Anilide + Acid) B 2. Hydrolysis (Heating under Reflux) A->B C 3. Quenching (Pouring into Ice Water) B->C D 4. Neutralization (Addition of Base) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Analysis (Drying, Yield, M.P.) F->G

Caption: Figure 2: General Experimental Workflow.

References

Application Notes and Protocols: 4'-Nitroacetoacetanilide in Azo Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Nitroacetoacetanilide as a coupling component in azo coupling reactions for the synthesis of novel azo dyes with potential applications in research and drug development. The protocols are based on established methods for azo dye synthesis and tailored for the specific reactants.

Introduction

Azo compounds, characterized by the presence of one or more azo groups (–N=N–), are a significant class of organic molecules with diverse applications.[1] While traditionally used as dyes and pigments in various industries, there is growing interest in their biomedical potential. Aromatic azo compounds have been reported to possess a range of biological activities, including antibacterial, antifungal, antiviral, and cytotoxic properties.[2][3] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.[1]

This compound is a versatile coupling agent in this reaction. The presence of the acetoacetanilide moiety provides an active methylene group that readily couples with diazonium salts. The nitro group on the phenyl ring can modulate the electronic properties and, consequently, the color and biological activity of the resulting azo dye. This document outlines the synthesis, potential applications, and detailed experimental protocols for the preparation of an azo dye from 4-nitroaniline and this compound.

Principle of the Reaction

The synthesis involves two main stages:

  • Diazotization of 4-Nitroaniline: 4-Nitroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt, forming 4-nitrobenzenediazonium chloride.[4]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with the coupling component, this compound. The electron-rich active methylene group of the acetoacetanilide attacks the diazonium ion in an electrophilic substitution reaction to form the stable azo compound.[1]

Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of azo dyes derived from 4-nitroaniline and acetoacetanilide derivatives. Please note that the exact values for the target compound may vary.

Table 1: Reaction Parameters and Product Characteristics

ParameterValue/RangeReference
Reactants
Diazo Component4-Nitroaniline[4]
Coupling ComponentThis compoundAssumed
Reaction Conditions
Diazotization Temperature0 - 5 °C[4]
Coupling pHSlightly alkalineGeneral Principle
Reaction Time1 - 2 hours
Product Characterization
Physical AppearanceColored solid (e.g., yellow, orange, red)[2]
Melting Point (°C)Typically >200 °C[5]
Yield (%)70 - 90%Inferred from similar reactions
Spectroscopic Data
λmax (in DMSO, nm)400 - 500 nmInferred from similar structures

Table 2: Antimicrobial Activity of a Representative Azo Dye

The data below is representative of the antimicrobial activity observed for azo dyes derived from substituted anilines and active methylene compounds against common bacterial strains. The specific activity of the target compound should be determined experimentally.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus (Gram-positive)50 - 250[2][6]
Escherichia coli (Gram-negative)100 - 500[2][6]

Experimental Protocols

Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times. 4-Nitroaniline is toxic and should be handled with care. Diazonium salts are unstable and potentially explosive when dry; they should always be kept in a cold aqueous solution and used immediately after preparation.

Protocol 1: Synthesis of 2-((4-Nitrophenyl)diazenyl)-N-(4-nitrophenyl)acetamide

This protocol details the synthesis of the azo dye from 4-nitroaniline and this compound.

Materials:

  • 4-Nitroaniline (1.38 g, 10.0 mmol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (0.7 g, 10.1 mmol)

  • This compound (2.08 g, 10.0 mmol)

  • Sodium Hydroxide (10% aqueous solution)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beakers (x3)

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

Part A: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, add 1.38 g of 4-nitroaniline to a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Stir the mixture until the 4-nitroaniline is dissolved. Gentle warming may be required.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. This solution should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 2.08 g of this compound in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold this compound solution.

  • A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with cold distilled water to remove any unreacted salts.

  • Allow the product to air dry or dry in a desiccator.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) for further purification.

Protocol 2: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

This protocol provides a general method to screen the synthesized azo dye for antimicrobial activity.

Materials:

  • Synthesized Azo Dye

  • Dimethyl Sulfoxide (DMSO)

  • Nutrient Agar Plates

  • Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • Sterile cork borer

  • Positive control (e.g., standard antibiotic solution)

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized azo dye in DMSO (e.g., 1 mg/mL).

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates uniformly with the test bacterial cultures using sterile swabs.

  • Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar plates.

  • Add a defined volume (e.g., 100 µL) of the azo dye solution, DMSO (negative control), and the positive control antibiotic into separate wells.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation A1 Dissolve 4-Nitroaniline in HCl A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ dropwise A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Diazonium Salt Solution A4->A5 B3 Add Diazonium Salt Solution A5->B3 Immediate Use B1 Dissolve this compound in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30 min C1 Vacuum Filtration B4->C1 C2 Wash with Water C1->C2 C3 Dry Product C2->C3 C4 Recrystallization (Optional) C3->C4

Caption: Workflow for the synthesis of the azo dye.

Potential Mechanism of Antibacterial Action

Many azo compounds are thought to exert their antimicrobial effects by interfering with essential cellular processes in bacteria. A potential mechanism involves the inhibition of key enzymes required for bacterial survival and replication.

antibacterial_mechanism AzoDye Azo Dye BacterialCell Bacterial Cell AzoDye->BacterialCell Enters Cell Inhibition Inhibition AzoDye->Inhibition Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Dihydrofolate Reductase) BacterialCell->Enzyme Replication DNA Replication & Cell Division Enzyme->Replication Catalyzes Enzyme->Replication Inhibition->Enzyme Growth Bacterial Growth Replication->Growth Replication->Growth CellDeath Cell Death Growth->CellDeath Inhibited Pathway

Caption: Postulated antibacterial mechanism of action.

References

Application Notes and Protocols for the Synthesis of 1,4-Dihydropyridine Derivatives Using 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch synthesis of 1,4-dihydropyridines (DHPs) is a classic multi-component reaction that remains a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1] Derivatives of 1,4-dihydropyridine are well-established as calcium channel blockers and are pivotal in the treatment of cardiovascular diseases.[2] This application note provides a detailed protocol for the synthesis of novel 2,6-dimethyl-N,N-bis-(4-nitrophenyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxamide derivatives through a one-pot, three-component cyclocondensation reaction utilizing 4'-Nitroacetoacetanilide, various aromatic aldehydes, and a nitrogen source.[3] This method offers a straightforward and efficient route to novel DHP scaffolds, avoiding the need for expensive catalysts and complex purification procedures.[3]

Reaction Principle

The synthesis proceeds via the Hantzsch reaction mechanism, which involves the condensation of an aromatic aldehyde with two equivalents of a β-dicarbonyl compound (in this case, this compound) and a nitrogen donor, typically ammonia or ammonium acetate.[3][4] The reaction culminates in the formation of the stable 1,4-dihydropyridine ring. The use of this compound as the β-dicarbonyl component introduces N-(4-nitrophenyl)carboxamide moieties at the 3 and 5 positions of the DHP ring, offering a unique scaffold for further chemical exploration and drug design.

Experimental Protocols

General Procedure for the Synthesis of 2,6-dimethyl-N,N-bis-(4-nitrophenyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxamides[3]

Materials:

  • This compound (p-nitroacetoacetanilide) (10 mmol)

  • Aromatic aldehyde (5 mmol)

  • 25% Aqueous ammonia solution (3 mL)

  • Ethanol (15 mL)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, a mixture of this compound (10 mmol), an aromatic aldehyde (5 mmol), and 25% aqueous ammonia solution (3 mL) in ethanol (15 mL) is prepared.

  • The reaction mixture is stirred and heated to reflux.

  • During the reflux, 1 mL of 25% aqueous ammonia solution is added every 3 hours for a total reaction time of 15 hours.

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from ethanol to afford the pure 2,6-dimethyl-N,N-bis-(4-nitrophenyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxamide derivative.

  • The structure of the synthesized compounds can be confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[3]

Data Presentation

The following table summarizes the results for the synthesis of various 1,4-dihydropyridine derivatives using this compound and different aromatic aldehydes, as reported by Montazeri et al.[3]

AldehydeProductYield (%)
Benzaldehyde2,6-dimethyl-N,N-bis-(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide85
4-Chlorobenzaldehyde4-(4-chlorophenyl)-2,6-dimethyl-N,N-bis-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide88
4-Methylbenzaldehyde2,6-dimethyl-4-(4-methylphenyl)-N,N-bis-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide82
4-Methoxybenzaldehyde4-(4-methoxyphenyl)-2,6-dimethyl-N,N-bis-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide80
4-Nitrobenzaldehyde2,6-dimethyl-4-(4-nitrophenyl)-N,N-bis-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide90

Visualizations

Hantzsch_Synthesis_Workflow Aldehyde Aromatic Aldehyde Mixing Mixing in Ethanol Aldehyde->Mixing Acetoacetanilide This compound (2 equivalents) Acetoacetanilide->Mixing Ammonia Aqueous Ammonia Ammonia->Mixing Reflux Reflux (15h) Mixing->Reflux Workup Cooling & Filtration Reflux->Workup Purification Recrystallization (Ethanol) Workup->Purification DHP 1,4-Dihydropyridine Derivative Purification->DHP

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridine derivatives.

Reaction_Scheme cluster_conditions Reaction Conditions RCHO Ar-CHO DHP_Product 1,4-Dihydropyridine Derivative RCHO->DHP_Product Aceto 2 x this compound Aceto->DHP_Product NH3 NH3 NH3->DHP_Product Solvent Ethanol Heat Reflux

Caption: General reaction scheme for the synthesis of 1,4-dihydropyridines.

References

Troubleshooting & Optimization

Technical Support Center: 4'-Nitroacetoacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to improve the yield and purity of 4'-Nitroacetoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies. Route A involves the direct electrophilic nitration of acetoacetanilide. Route B is the acetoacetylation of 4-nitroaniline using a reagent like diketene. The choice of route depends on the availability of starting materials and desired purity profile.

Q2: My yield is consistently low during the nitration of acetoacetanilide (Route A). What are the most common causes?

A2: Low yields in this reaction are typically traced back to several key factors:

  • Poor Temperature Control: The nitration reaction is highly exothermic.[1] Failure to maintain a low temperature (ideally 0-10°C) can lead to the formation of di-nitrated byproducts and oxidative degradation of the starting material.[1][2]

  • Impure Reagents: Water in the sulfuric or nitric acid can dilute the nitrating agent (the nitronium ion, NO₂⁺), reducing its effectiveness. Ensure all reagents and glassware are dry.

  • Incorrect Reagent Addition: The nitrating mixture should be added slowly and in portions to the acetoacetanilide solution, not the other way around. This keeps the concentration of the nitrating agent low and helps control the reaction temperature.[1]

  • Inefficient Work-up: The product must be completely precipitated from the acidic solution, typically by pouring the reaction mixture into a large volume of ice water.[3][4] Inadequate washing can leave residual acids that may catalyze hydrolysis during storage or subsequent steps.

Q3: I am attempting to synthesize the product by reacting 4-nitroaniline with diketene (Route B) but the reaction is sluggish. Why?

A3: The nitro group on 4-nitroaniline is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amino group. This makes it less reactive towards acetoacetylating agents. While diketene is quite reactive, the reaction may require optimization, such as adjusting the solvent or temperature, to proceed at a reasonable rate.

Q4: How can I minimize the formation of the ortho-isomer (2'-Nitroacetoacetanilide)?

A4: The acetoacetamido group is an ortho-, para-director. However, the para-product is generally favored due to the steric hindrance of the bulky substituent group, which impedes substitution at the ortho position. To maximize para-selectivity:

  • Maintain a low reaction temperature.

  • Ensure slow and controlled addition of the nitrating agent.

Separation of the minor ortho-isomer from the desired para-isomer is typically achieved during purification, as the ortho-isomer is often more soluble in recrystallization solvents like ethanol.[5]

Q5: What is the most effective method for purifying the crude this compound?

A5: Recrystallization is the most common and effective purification technique. Ethanol or a binary mixture of ethanol and water are frequently used solvents.[6][7] The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals. Washing the filtered crystals with cold solvent helps remove soluble impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation • Inactive or impure reagents (e.g., wet acids).• Reaction temperature was too low, preventing initiation.• Insufficient reaction time.• Use fresh, anhydrous reagents and dry glassware.[8]• Ensure the temperature is maintained within the optimal range (e.g., 0-10°C for nitration) without freezing the mixture solid.• Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Product is a Dark Brown or Tarry Substance • Reaction temperature was too high, causing oxidation or decomposition.[9]• Rate of addition of the nitrating mixture was too fast.• Maintain strict temperature control using an ice-salt bath.[5]• Add the nitrating mixture dropwise with vigorous stirring to dissipate heat effectively.[10]• Ensure the starting material is fully dissolved before adding the nitrating agent.
Product Fails to Precipitate or Crystallize • Insufficient product was formed.• The volume of ice/water used for quenching was too small.• The product is too soluble in the chosen recrystallization solvent.• Confirm reaction completion via TLC before work-up.• Pour the reaction mixture into a significantly larger volume of crushed ice and water to ensure complete precipitation.[4]• For recrystallization, perform small-scale solvent screening to find a system where the product has high solubility when hot and low solubility when cold.
Purified Product has a Low or Broad Melting Point • Presence of impurities, most commonly the ortho-isomer or unreacted starting material.• Incomplete removal of acidic residue from the work-up.• Perform a second recrystallization, potentially with a different solvent system.[7]• Ensure the product is washed thoroughly with cold water until the washings are neutral to pH paper.• Dry the final product completely under vacuum to remove residual solvent.
Experimental Protocols

The following are detailed methodologies for the two primary synthetic routes. These are based on established procedures for analogous reactions and should be adapted as necessary.

Protocol 1: Nitration of Acetoacetanilide (Route A)

This protocol is adapted from standard nitration procedures for acetanilide.[1][4]

1. Dissolution of Starting Material:

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of acetoacetanilide in 10 mL of glacial acetic acid. Gentle warming may be required.
  • Cool the solution in an ice bath to approximately 10-15°C.
  • Slowly and carefully add 10 mL of concentrated sulfuric acid to the solution with continuous swirling. The mixture will warm up; continue cooling until the temperature is below 10°C.

2. Preparation of Nitrating Mixture:

  • In a separate beaker or flask, carefully add 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid.
  • Cool this mixture in an ice bath until its temperature is below 10°C.[7]

3. Nitration Reaction:

  • Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred acetoacetanilide solution over 15-20 minutes.
  • Crucially, maintain the reaction temperature below 10°C throughout the addition. [4]
  • Once the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 30-40 minutes to ensure the reaction goes to completion.

4. Isolation and Purification:

  • Pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice and 100 mL of water, stirring continuously.[3]
  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
  • Wash the filter cake thoroughly with several portions of cold water until the filtrate is no longer acidic.
  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. Dry the crystals in a desiccator.

Protocol 2: Acetoacetylation of 4-Nitroaniline (Route B)

This protocol is based on the reaction of anilines with diketene.[11]

1. Setup:

  • In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, add 5.0 g of 4-nitroaniline to 50 mL of a suitable dry solvent (e.g., benzene or toluene).

2. Reaction:

  • Start stirring the 4-nitroaniline suspension.
  • In the dropping funnel, prepare a solution of 3.1 mL (equivalent to 3.4 g) of diketene in 25 mL of the same dry solvent.
  • Add the diketene solution dropwise to the stirred suspension over approximately 30 minutes.
  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction's completion by TLC.

3. Isolation and Purification:

  • Allow the reaction mixture to cool to room temperature. If a precipitate has formed, cool further in an ice bath.
  • Collect the solid product by vacuum filtration.
  • If no solid precipitates, reduce the solvent volume under reduced pressure until precipitation begins.
  • Wash the crude product with a small amount of cold solvent.
  • Recrystallize the product from a suitable solvent such as ethanol to obtain pure this compound.

Data Summary
Starting MaterialNitrating AgentSolventTemperature (°C)Reaction Time (min)Reported Yield
AcetanilideConc. HNO₃ / Conc. H₂SO₄Glacial Acetic Acid< 1030-60Typically 60-80%
AcetanilideConc. HNO₃ / Conc. H₂SO₄Conc. H₂SO₄< 1020-30Can be >75%

Yields are highly dependent on strict adherence to the protocol, especially temperature control and purification efficiency.

Visual Guides

Synthetic Pathways and Troubleshooting Workflows

Synthesis_Routes cluster_A Route A: Nitration cluster_B Route B: Acetoacetylation A1 Acetoacetanilide A2 This compound (Crude Product) A1->A2 HNO₃ / H₂SO₄ 0-10°C Purify Purification (Recrystallization) A2->Purify B1 4-Nitroaniline B2 This compound (Crude Product) B1->B2 Diketene Reflux B2->Purify Final Pure this compound Purify->Final

Troubleshooting_Workflow Start Low Yield or Impure Product C1 Was the reaction temperature strictly controlled (<10°C)? Start->C1 C2 Were reagents pure and anhydrous? C1->C2 Yes S1 Solution: Use ice-salt bath, add reagents dropwise. C1->S1 No C3 Was the work-up and purification thorough? C2->C3 Yes S2 Solution: Use fresh, dry reagents and glassware. C2->S2 No S3 Solution: Ensure complete precipitation and perform careful recrystallization. C3->S3 No End Improved Yield and Purity C3->End Yes S1->End S2->End S3->End

Nitration_Mechanism Step1 Step 1: Formation of Electrophile HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Step2 Step 2: Nucleophilic Attack Acetoacetanilide attacks the NO₂⁺ electrophile, forming a resonance-stabilized carbocation (Sigma Complex). Step1->Step2 Step3 Step 3: Deprotonation A weak base (H₂O or HSO₄⁻) removes a proton from the sigma complex, restoring aromaticity. Step2->Step3 Product Final Product: This compound Step3->Product

References

Technical Support Center: Purification of Crude 4'-Nitroacetoacetanilide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4'-Nitroacetoacetanilide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Question Answer
Why are no crystals forming, even after the solution has cooled? This is a common issue that can arise from several factors. First, you may have used too much solvent, preventing the solution from becoming saturated upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again. Another possibility is the formation of a supersaturated solution. To induce crystallization, try scratching the inside of the flask at the surface of the solution with a glass stirring rod. This creates a rough surface for crystals to nucleate. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.
My product has "oiled out" as a liquid instead of forming crystals. What should I do? "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional hot solvent to decrease the saturation. Then, allow the solution to cool much more slowly to encourage the formation of crystals.
The yield of my recrystallized product is very low. How can I improve it? A low yield can be frustrating and is often due to a few key factors. Using an excessive amount of solvent is a primary cause, as more of your product will remain in the mother liquor. Always use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration to maximize crystal formation. When washing the collected crystals, use only a minimal amount of ice-cold solvent to avoid redissolving your product.
My final product is still colored. How can I remove colored impurities? If your crude this compound has colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb onto the surface of the charcoal. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product, leading to a lower yield. After adding the charcoal, heat the solution briefly and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
How can I be sure my recrystallized product is pure? The purity of your recrystallized this compound can be assessed by its melting point. Pure this compound has a sharp melting point range of 213-215 °C.[1] A broad or depressed melting point range indicates the presence of impurities.

Data Presentation

The choice of solvent is critical for a successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used and effective solvent for the recrystallization of this compound. The following table summarizes the solubility of this compound in ethanol at various temperatures.

Temperature (°C)Temperature (K)Mole Fraction Solubility (x₁)Solubility ( g/100 mL ethanol)*
5.0278.150.00131~0.32
10.0283.150.00168~0.41
15.0288.150.00215~0.52
20.0293.150.00275~0.67
25.0298.150.00351~0.85
30.0303.150.00448~1.09
35.0308.150.00571~1.39
40.0313.150.00726~1.76
45.0318.150.00922~2.24
50.0323.150.01169~2.84

*Calculated based on the mole fraction solubility data from "Equilibrium Solubility of p-Nitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect" and the density of ethanol.

Experimental Protocol

This protocol outlines the detailed methodology for the purification of crude this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves. Add more ethanol in small portions if necessary until the solid is fully dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Then, quickly filter the hot solution containing your product.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

  • Analysis: Determine the melting point of the purified crystals to assess their purity.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization process.

experimental_workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Cool to Room Temperature, then Ice Bath hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Ice-Cold Ethanol filter->wash dry Dry the Crystals wash->dry end Pure this compound dry->end troubleshooting_guide start Problem Encountered no_crystals No Crystals Formed? start->no_crystals oiling_out Product Oiled Out? start->oiling_out low_yield Low Yield? start->low_yield colored_product Product Still Colored? start->colored_product solution_no_crystals Too much solvent? Boil off excess. Supersaturated? Scratch flask or add seed crystal. no_crystals->solution_no_crystals solution_oiling_out Reheat to dissolve. Add more solvent. Cool slowly. oiling_out->solution_oiling_out solution_low_yield Used too much solvent? Ensure thorough cooling. Wash with minimal ice-cold solvent. low_yield->solution_low_yield solution_colored_product Use activated charcoal during dissolution. colored_product->solution_colored_product

References

Technical Support Center: Purification of 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the ortho-nitro isomer from 4'-Nitroacetoacetanilide (p-nitroacetanilide).

Frequently Asked Questions (FAQs)

Q1: What is the common impurity in the synthesis of this compound?

During the nitration of acetanilide to produce this compound, the primary byproduct formed is the ortho-nitro isomer (o-nitroacetanilide).[1][2] The acetamido group directs the incoming nitro group to both the para and ortho positions of the aromatic ring.[3]

Q2: What is the most effective method for removing the ortho-nitro isomer?

The most widely used and effective method for separating the para and ortho isomers of nitroacetanilide is recrystallization, typically using ethanol as the solvent.[1][3][4][5]

Q3: What is the principle behind the separation by recrystallization?

The separation is based on the significant difference in solubility between the two isomers in ethanol. This compound (the para isomer) is sparingly soluble in cold ethanol, whereas the ortho-nitro isomer is much more soluble.[1][3][4] This allows the para isomer to crystallize out of the solution upon cooling, while the ortho isomer remains dissolved in the filtrate.[2][3][6]

Q4: How can I assess the purity of my this compound after purification?

The purity of the final product can be determined by its melting point. Pure this compound has a sharp melting point in the range of 214-215°C.[7] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound crystals after recrystallization. - Too much solvent was used, preventing the solution from being saturated upon cooling.- The cooling process was too rapid, leading to the formation of small, impure crystals.- The crystals were washed with warm or an excessive amount of cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.- Wash the collected crystals with a minimal amount of ice-cold solvent.[8][9]
The final product is still yellow, suggesting the presence of the ortho-isomer. - Incomplete separation during a single recrystallization.- The initial concentration of the ortho-isomer was very high.- Perform a second recrystallization of the product to enhance purity.- Ensure the solution is cooled sufficiently to maximize the crystallization of the para-isomer.
No crystals form upon cooling the ethanol solution. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- If too much solvent was added, evaporate some of the solvent to concentrate the solution and then allow it to cool again.- To induce crystallization in a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
The product melts over a broad temperature range. - The product is still impure and contains the ortho-isomer or other contaminants.- Recrystallize the product again, ensuring proper technique is followed.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for purifying crude this compound containing the ortho-nitro isomer by recrystallization from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Melting point apparatus

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[9][10]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the crystallization of the this compound.[9]

  • Isolation of Crystals: Collect the colorless crystals of this compound by vacuum filtration using a Buchner funnel.[11] The yellow ortho-isomer will remain in the filtrate.[3][12]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the dissolved ortho-isomer.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them for a few minutes. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a drying oven at a temperature well below the melting point.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point around 214-215°C indicates a pure product.

Workflow for Isomer Separation

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

SeparationWorkflow cluster_0 Purification Process start Crude Product (Mixture of o- and p-isomers) dissolve Dissolve in minimum hot ethanol start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Place in ice bath cool->ice_bath filtrate Vacuum filtrate ice_bath->filtrate crystals Collect colorless crystals (p-isomer) filtrate->crystals filtrate_out Filtrate containing soluble o-isomer filtrate->filtrate_out dry Dry crystals crystals->dry analyze Analyze purity (Melting Point) dry->analyze pure Pure this compound analyze->pure Melting Point 214-215°C impure Impure Product analyze->impure Broad/Low Melting Point recrystallize_again Recrystallize again impure->recrystallize_again recrystallize_again->dissolve

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Controlling Temperature in Exothermic Nitration of Acetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the exothermic nitration of acetoacetanilide.

Troubleshooting Guide

Issue 1: Rapid Temperature Increase (Runaway Reaction)

  • Question: My reaction temperature is increasing uncontrollably, even with an ice bath. What should I do?

  • Answer: An uncontrolled temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal. This is a serious safety concern.

    • Immediate Actions:

      • Cease addition of the nitrating mixture immediately.

      • If safe to do so, add more ice and salt to the external cooling bath to lower its temperature.

      • Ensure vigorous stirring to promote efficient heat transfer to the cooling bath.[1]

    • Preventative Measures for Future Experiments:

      • Slower Addition Rate: The nitrating mixture (concentrated nitric and sulfuric acids) must be added dropwise and very slowly to the acetoacetanilide solution.[1][2] A slower addition rate ensures that the heat generated can be effectively dissipated by the cooling system.

      • Pre-cooling of Reagents: Ensure both the acetoacetanilide solution and the nitrating mixture are thoroughly chilled in an ice bath before starting the addition.[1]

      • Efficient Stirring: Inadequate stirring can lead to localized "hot spots" where the reaction accelerates, causing a runaway reaction. Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.

      • Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture to get an accurate reading of the internal temperature. Do not rely solely on the temperature of the cooling bath.

Issue 2: Low Yield of the Desired p-Nitroacetoacetanilide Product

  • Question: My final yield of p-nitroacetoacetanilide is significantly lower than expected. What are the likely causes related to temperature?

  • Answer: Low yield can be attributed to several temperature-related factors.

    • Side Reactions: If the temperature rises above the optimal range (typically 10-20°C), undesirable side reactions can occur, consuming the starting material and reducing the yield of the desired product.[1][3]

      • Dinitration: At higher temperatures, the risk of adding a second nitro group to the aromatic ring increases, forming dinitro products.[1][4][5]

      • Oxidation: Nitric acid is a strong oxidizing agent, and at elevated temperatures, it can oxidize the starting material or the product, leading to the formation of byproducts and a decrease in yield.[3][5]

    • Incomplete Reaction: If the reaction is kept too cold, the reaction rate may be too slow, leading to an incomplete reaction within the allotted time. After the initial chilled addition, it is often recommended to allow the reaction mixture to slowly warm to room temperature and stir for a period to ensure the reaction goes to completion.[1]

Issue 3: Formation of a Dark-Colored Reaction Mixture

  • Question: My reaction mixture has turned dark brown or black. What does this indicate?

  • Answer: A dark coloration often signifies the occurrence of oxidation and other decomposition side reactions. This is typically a result of poor temperature control and localized overheating. To mitigate this, ensure slow and controlled addition of the nitrating agent and efficient stirring to maintain a consistent temperature throughout the reaction mixture.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature range for the nitration of acetoacetanilide?

    • A1: The recommended temperature range is typically between 10°C and 20°C.[1] It is crucial to maintain the temperature within this range during the addition of the nitrating mixture to minimize side reactions.

  • Q2: Why is slow, dropwise addition of the nitrating mixture so important?

    • A2: The nitration of acetoacetanilide is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][5] Slow, dropwise addition allows the cooling system to effectively dissipate the heat generated, preventing a rapid and dangerous rise in temperature.[1] This controlled addition is key to ensuring both safety and a high yield of the desired product.

  • Q3: What are the consequences of allowing the temperature to go above 25°C?

    • A3: Exceeding 25°C significantly increases the likelihood of side reactions, including dinitration and oxidation of the aromatic ring.[1][3][4] This will result in a lower yield of the desired p-nitroacetoacetanilide and a more complex mixture of products, making purification more difficult.

  • Q4: Can I add the acetoacetanilide solution to the nitrating mixture instead?

    • A4: No, this is strongly discouraged. The nitrating mixture should always be added to the acetoacetanilide solution.[1] This ensures that the concentration of the powerful nitrating agent is kept to a minimum in the reaction flask, which helps to control the reaction rate and prevent dinitration.[1]

Data Presentation

Table 1: Impact of Temperature on Acetoacetanilide Nitration

Temperature RangeExpected OutcomePotential Issues
< 10°C Slower reaction rate.Incomplete reaction if not allowed to warm up post-addition.
10°C - 20°C Optimal Range. Good yield of p-nitroacetoacetanilide.Requires careful monitoring and controlled addition of nitrating agent.[1]
> 25°C Increased rate of side reactions.Dinitration, oxidation, lower yield, and potential for a runaway reaction.[1][3]

Experimental Protocol

Detailed Methodology for the Nitration of Acetoacetanilide

  • Dissolution of Acetoacetanilide: In a flask, dissolve 2.5 g of finely powdered acetoacetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Cooling and Acid Addition: After the acetoacetanilide has dissolved, add 5 mL of concentrated sulfuric acid to the solution while stirring. The temperature will likely rise.

  • Preparation of Nitrating Mixture: In a separate test tube, carefully mix 0.875 mL of concentrated nitric acid with 1.25 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Cooling the Reaction Mixture: Place the flask containing the acetoacetanilide solution in an ice bath and cool it until the internal temperature is between 10°C and 20°C.[1] The solution will become viscous.

  • Addition of Nitrating Mixture: Using a pipette, add the chilled nitrating mixture to the acetoacetanilide solution drop by drop, ensuring the temperature of the reaction mixture is maintained between 10°C and 20°C.[1] Stir the mixture carefully after each addition. This process should take approximately 15 minutes.[1]

  • Reaction Completion: Once the addition is complete, allow the reaction flask to stand at room temperature for about 30 minutes.[1] Monitor the temperature during this time; if it rises above 25°C, immediately re-chill the flask in the ice bath.[1]

  • Quenching and Precipitation: Pour the reaction mixture over crushed ice in a beaker with stirring. The crude p-nitroacetoacetanilide will precipitate out.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can then be recrystallized from a suitable solvent, such as ethanol, to obtain the purified p-nitroacetoacetanilide.

Visualizations

Troubleshooting_Temperature_Control start Start: Exothermic Nitration of Acetoacetanilide temp_monitoring Monitor Internal Reaction Temperature start->temp_monitoring temp_ok Temperature within 10-20°C temp_monitoring->temp_ok Yes temp_high Temperature > 20°C temp_monitoring->temp_high No temp_ok->temp_monitoring end_success Successful Temperature Control temp_ok->end_success action_stop_addition Stop Addition of Nitrating Mixture temp_high->action_stop_addition action_enhance_cooling Enhance Cooling (add ice/salt) action_stop_addition->action_enhance_cooling action_increase_stirring Increase Stirring Rate action_enhance_cooling->action_increase_stirring action_increase_stirring->temp_monitoring Re-evaluate outcome_controlled Reaction Controlled, Proceed with Caution action_increase_stirring->outcome_controlled outcome_runaway Runaway Reaction Risk action_increase_stirring->outcome_runaway

Caption: Troubleshooting workflow for managing temperature during exothermic nitration.

Temperature_Impact_Pathway start Nitration of Acetoacetanilide temp_control Reaction Temperature start->temp_control optimal_temp Optimal (10-20°C) temp_control->optimal_temp Controlled high_temp Too High (>25°C) temp_control->high_temp Uncontrolled desired_product High Yield of p-Nitroacetoacetanilide optimal_temp->desired_product side_reactions Increased Side Reactions high_temp->side_reactions end_success Successful Synthesis desired_product->end_success dinitration Dinitration side_reactions->dinitration oxidation Oxidation side_reactions->oxidation low_yield Low Yield & Impure Product dinitration->low_yield oxidation->low_yield end_fail Unsuccessful Synthesis low_yield->end_fail

Caption: Logical relationship between reaction temperature and product outcome.

References

Technical Support Center: 4'-Nitroacetoacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Nitroacetoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common laboratory synthesis involves the acetoacetylation of p-nitroaniline with an acetoacetylating agent such as ethyl acetoacetate or diketene.

Q2: What are the expected main byproducts in the synthesis of this compound?

A2: Based on analogous reactions, the primary byproduct is expected to be the ortho-isomer, 2'-Nitroacetoacetanilide. Additionally, unreacted p-nitroaniline and potential hydrolysis products may be present.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a suitable technique to monitor the reaction progress. A suitable eluent system would be a mixture of petroleum ether and ethyl acetate. The disappearance of the starting material (p-nitroaniline) and the appearance of the product spot can be tracked.

Q4: What are the recommended purification methods for this compound?

A4: Recrystallization is a common and effective method for purifying the crude product. Ethanol or a mixture of ethanol and water is often used as the solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup or purification.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; gentle heating may be required. - Carefully perform extraction and recrystallization steps to minimize loss.
Product is highly colored (yellow/orange) - Presence of unreacted p-nitroaniline. - Formation of colored impurities.- Ensure complete reaction by extending the reaction time or using a slight excess of the acetoacetylating agent. - Purify the product by recrystallization until the color is pale yellow.
Multiple spots on TLC after reaction - Incomplete reaction. - Formation of byproducts (e.g., 2'-Nitroacetoacetanilide).- Confirm the identity of the spots by comparing with starting material. - If byproducts are present, purification by column chromatography or fractional crystallization may be necessary.
Product fails to crystallize - Presence of significant impurities. - Incorrect solvent or solvent volume for recrystallization.- Attempt to purify the crude product by column chromatography before recrystallization. - Experiment with different recrystallization solvents or solvent ratios. Seeding with a small crystal of pure product can induce crystallization.
Melting point of the product is low and broad - Presence of impurities.- Recrystallize the product multiple times until a sharp melting point is obtained, consistent with the literature value (approximately 104-106 °C).

Common Byproducts and Their Characteristics

Compound Structure Typical Analytical Data Notes
This compound (Product) O=C(CC(=O)C)Nc1ccc(--INVALID-LINK--[O-])cc1Pale yellow solid.The desired product.
2'-Nitroacetoacetanilide (Byproduct) O=C(CC(=O)C)Nc1cccc(--INVALID-LINK--[O-])c1Isomeric byproduct. May have similar solubility, making separation by simple recrystallization challenging.Formation is favored by higher reaction temperatures.
p-Nitroaniline (Starting Material) O=N(=O)c1ccc(N)cc1Bright yellow/orange solid.Can be removed by purification. Its presence significantly colors the final product.
Diacetoacetyl-p-nitroaniline (Potential Byproduct) O=C(CC(=O)C)N(c1ccc(--INVALID-LINK--[O-])cc1)C(=O)CC(=O)CHigher molecular weight byproduct.Formation is more likely with a large excess of the acetoacetylating agent.

Experimental Protocols

Synthesis of this compound from p-Nitroaniline and Ethyl Acetoacetate

Materials:

  • p-Nitroaniline

  • Ethyl acetoacetate

  • Toluene (or another suitable high-boiling inert solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitroaniline (1 equivalent) and toluene.

  • Add ethyl acetoacetate (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate out. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Wash the crude solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound as pale yellow crystals.

Byproduct Formation Pathway

Byproduct_Formation pNA p-Nitroaniline Product This compound (Desired Product) pNA->Product Acetoacetylation Diaceto Diacetoacetyl-p-nitroaniline (Potential Byproduct) pNA->Diaceto Excess EAA EAA Ethyl Acetoacetate EAA->Product EAA->Diaceto Hydrolysis p-Nitroaniline (from Hydrolysis) Product->Hydrolysis Acid/Base Ortho_isomer 2'-Nitroacetoacetanilide (Isomeric Byproduct) Reaction_Conditions Reaction Conditions (e.g., Temperature, Time) Reaction_Conditions->Product Reaction_Conditions->Ortho_isomer Higher Temp.

Caption: Logical relationship between starting materials, reaction conditions, and the formation of the desired product and common byproducts in this compound synthesis.

Technical Support Center: Optimizing Solvent Mixtures for 4'-Nitroacetoacetanilide Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 4'-Nitroacetoacetanilide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.

Issue: The compound "oils out" instead of forming crystals.

  • Question: My this compound is separating from the solution as an oil rather than forming solid crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the solute is highly impure or when the boiling point of the solvent is higher than the melting point of the solute. The solute dissolves in the hot solvent but then melts and separates as a liquid upon cooling.

    • Solution 1: Add More "Good" Solvent: Reheat the solution to dissolve the oil. Then, add a small amount of the solvent in which this compound is more soluble (the "good" solvent). This will lower the saturation point of the solution, potentially allowing crystallization to occur at a lower temperature.

    • Solution 2: Lower the Crystallization Temperature Slowly: After dissolving the oil by reheating and adding more "good" solvent, allow the solution to cool very slowly. Rapid cooling often promotes oiling out.

    • Solution 3: Select a Lower-Boiling Solvent System: If the issue persists, consider a different solvent or solvent mixture with a lower boiling point.

Issue: No crystals form upon cooling, even after a prolonged period.

  • Question: I have allowed my solution to cool to room temperature and then in an ice bath, but no crystals have formed. What should I do?

  • Answer: The absence of crystal formation is usually due to either the solution being too dilute (too much solvent used) or supersaturation.

    • Solution 1: Reduce the Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the concentrated solution to cool slowly again.

    • Solution 2: Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

Issue: The recrystallized product is still colored or appears impure.

  • Question: After recrystallization, my this compound crystals are still yellowish. How can I improve the purity and obtain a colorless product?

  • Answer: A colored product indicates the presence of impurities that were not effectively removed during the recrystallization process.

    • Solution 1: Use Activated Charcoal: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. Add a very small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also remove some of your desired product.

    • Solution 2: Perform a Second Recrystallization: If the product is still impure after the first recrystallization, a second recrystallization using fresh, clean solvent is often effective.

    • Solution 3: Wash the Crystals Thoroughly: Ensure that the filtered crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor that contains impurities.

Issue: The final yield of recrystallized product is very low.

  • Question: I have successfully recrystallized my product, but the final weight is much lower than expected. How can I improve my recovery?

  • Answer: Low recovery can be caused by several factors, including using too much solvent, premature crystallization, or significant solubility of the product in the cold solvent.

    • Solution 1: Use the Minimum Amount of Hot Solvent: It is crucial to use only the minimum amount of hot solvent necessary to completely dissolve the crude product.

    • Solution 2: Prevent Premature Crystallization: When performing a hot filtration, preheat your funnel and receiving flask to prevent the solution from cooling and depositing crystals prematurely in the filter paper.

    • Solution 3: Ensure Thorough Cooling: To maximize the amount of product that crystallizes out of solution, cool the flask in an ice-water bath for an extended period before filtration.

    • Solution 4: Recover a Second Crop: The mother liquor (the solution remaining after the first filtration) can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a solvent for recrystallizing this compound?

An ideal solvent should:

  • Completely dissolve this compound at a high temperature (near the solvent's boiling point).

  • Dissolve this compound poorly or not at all at low temperatures.

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures, so they remain in the mother liquor.

  • Be chemically inert and not react with this compound.

  • Have a relatively low boiling point for easy removal from the final product.

Q2: When should I use a mixed solvent system?

A mixed solvent system is beneficial when no single solvent has the ideal solubility properties. Typically, you would use a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and then the hot "bad" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: How do I choose a good solvent mixture?

Commonly used solvent pairs include ethanol-water and acetone-hexane. The key is that the two solvents must be miscible with each other. A good starting point is to find a solvent that dissolves this compound very well and another miscible solvent in which it is nearly insoluble.

Quantitative Data: Solubility of a Related Compound

SolventTemperature (°C)Solubility ( g/100 mL)
Water20~0.02
Water100~0.5
Ethanol20~2.5
Ethanol78~20
Acetone20High
Ethyl Acetate25Moderate
Hexane25Very Low
Toluene25Low

Data is estimated from various sources and should be used for relative comparison.

Experimental Protocol: Recrystallization of this compound using an Ethanol-Water Mixture

This protocol outlines the steps for purifying crude this compound using a common mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Watch glass

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating and stirring the mixture on a hot plate. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise with a Pasteur pipette. Continue adding water until the solution becomes faintly and persistently cloudy. This is the point of saturation.

  • Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Set up a Büchner funnel with filter paper and connect the filter flask to a vacuum source. Wet the filter paper with a small amount of ice-cold ethanol-water mixture.

  • Filtration and Washing: Swirl the crystallized mixture and pour it into the Büchner funnel. Once the solvent has been drawn through, wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.

  • Drying: Allow air to be drawn through the crystals on the filter for several minutes to help them dry. Transfer the purified crystals to a clean, dry watch glass and allow them to air dry completely.

Logical Workflow for Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals Formed observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oil Forms filter_wash Filter and Wash Crystals crystals_ok->filter_wash dry Dry Pure Product filter_wash->dry impure_crystals Crystals are Impure filter_wash->impure_crystals Check Purity troubleshoot_no_crystals Troubleshoot: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling Troubleshoot: - Reheat and Add More  'Good' Solvent - Cool Slowly oiling_out->troubleshoot_oiling troubleshoot_oiling->dissolve Retry troubleshoot_impure Troubleshoot: - Use Activated Charcoal - Re-recrystallize impure_crystals->troubleshoot_impure troubleshoot_impure->dissolve Retry

Caption: Troubleshooting workflow for this compound recrystallization.

troubleshooting low yield in 4'-Nitroacetoacetanilide preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-Nitroacetoacetanilide Preparation

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound? A1: this compound is typically synthesized via the acetoacetylation of p-nitroaniline. The two most common reagents used for this transformation are ethyl acetoacetate and diketene. The reaction with ethyl acetoacetate is a condensation reaction that often requires heating to drive the reaction to completion by removing the ethanol byproduct. The reaction with diketene is generally faster and can often be performed at lower temperatures.[1]

Q2: What is the primary reason for low yields in this synthesis? A2: The most common cause of low yield is an incomplete reaction. The starting material, p-nitroaniline, has an electron-withdrawing nitro group, which reduces the nucleophilicity of the amino group. This makes it less reactive than aniline itself, often requiring more stringent conditions like higher temperatures or longer reaction times to achieve full conversion.[2]

Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (p-nitroaniline) and the product (this compound). The disappearance of the p-nitroaniline spot indicates the reaction is nearing completion.

Q4: Which acetoacetylating agent is better: ethyl acetoacetate or diketene? A4: Both reagents have their advantages. Ethyl acetoacetate is a stable liquid that is relatively inexpensive and common in labs; however, the reaction may be slow and require heating under reflux.[2] Diketene is more reactive, leading to faster reaction times and potentially higher yields at lower temperatures, but it is less stable and requires careful handling.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Incomplete Reaction and Low Conversion

Q: My TLC analysis shows a significant amount of unreacted p-nitroaniline even after several hours. What can I do to improve the conversion rate? A: This is a common issue due to the reduced nucleophilicity of p-nitroaniline.

  • Increase Reaction Temperature: If you are using ethyl acetoacetate, ensure the reaction is heated to a sufficient temperature (e.g., reflux) to drive off the ethanol byproduct and shift the equilibrium towards the product.

  • Extend Reaction Time: Electron-poor anilines react more slowly. Increase the total reaction time and continue to monitor the disappearance of the starting material by TLC.

  • Solvent Choice: Ensure you are using a suitable high-boiling point, inert solvent (e.g., toluene or xylene) that allows for effective heating. Performing the reaction neat (without solvent) at a high temperature is also an option.

  • Moisture Control: Ensure all glassware is dry and use anhydrous reagents, as water can interfere with the reaction.

Issue 2: Product Is a Dark Oil or Gummy Solid, Not a Crystalline Powder

Q: After the reaction, I'm left with a dark, viscous oil instead of the expected solid product. What caused this? A: The formation of dark, resinous materials is typically a sign of product decomposition or side reactions, often caused by excessive heat.

  • Temperature Control: While heating is necessary, excessively high temperatures can lead to degradation. Maintain a controlled and consistent temperature. Avoid aggressive, localized heating.

  • Reaction Time: Do not heat the reaction for an unnecessarily long time after it has reached completion, as this can promote the formation of impurities.

  • Purification: The dark color may be due to impurities that can be removed. Attempt to dissolve a small sample of the crude oil in a suitable hot solvent (like ethanol) and see if crystals form upon cooling. The use of activated charcoal during recrystallization can help remove colored impurities.[3]

Issue 3: Significant Product Loss During Purification

Q: I obtained a good amount of crude product, but I'm losing most of it during recrystallization. How can I improve my recovery? A: Product loss during recrystallization is often due to using an inappropriate solvent or an excessive volume of it.[4]

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or ethanol/water mixtures are common starting points for anilide-type compounds.[1]

  • Use Minimum Solvent: Dissolve your crude product in the minimum amount of boiling solvent required to achieve complete dissolution. Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the recovered yield.[3]

  • Cooling Process: Allow the hot solution to cool slowly to room temperature first to allow for the formation of large, pure crystals. Afterwards, place it in an ice bath to maximize precipitation before filtration.[4]

  • Washing: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[5]

Data Summary

The following table summarizes key experimental parameters and their potential impact on the reaction yield.

ParameterLow SettingOptimal RangeHigh SettingRationale
Temperature Incomplete reaction, very slow rate.120-150 °C (neat or in high-boiling solvent)Risk of decomposition, formation of dark impurities.Balances reaction rate against the thermal stability of the reactant and product.
Reaction Time Incomplete conversion of p-nitroaniline.4-8 hours (monitor by TLC)Increased chance of side product formation and decomposition.Allows the reaction to proceed to completion without degrading the product.
Reagent Ratio Unreacted p-nitroaniline remains.1.0 to 1.2 equivalents of ethyl acetoacetateIncreases cost and can complicate purification.A slight excess of the acetoacetylating agent can help drive the reaction to completion.
Solvent Volume (Recrystallization) Product may not fully dissolve.Minimum volume of boiling solventPoor recovery; product remains in the mother liquor.Maximizes the precipitation of the pure product upon cooling.[3]

Experimental Protocol: Synthesis via Ethyl Acetoacetate

This protocol describes a representative method for the preparation of this compound.

Materials:

  • p-Nitroaniline

  • Ethyl acetoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitroaniline (e.g., 5.0 g, 1.0 eq).

  • Add ethyl acetoacetate (1.1 eq) and toluene (25 mL).

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The ethanol byproduct will co-distill with the solvent.

  • Maintain the reflux for 4-6 hours. Monitor the reaction's progress periodically by taking small aliquots and analyzing them with TLC until the p-nitroaniline spot is no longer visible.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out of the solvent.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene.

  • Purify the crude product by recrystallization. Transfer the solid to a beaker and add the minimum amount of hot ethanol needed to fully dissolve it.

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath.

  • Collect the purified, crystalline this compound by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry thoroughly.

Visual Guides

Caption: Synthesis of this compound from p-nitroaniline.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Decomposition / Side Reactions start->cause2 cause3 Purification Loss start->cause3 sol1a Increase Temperature / Reflux cause1->sol1a sol1b Extend Reaction Time cause1->sol1b sol1c Ensure Anhydrous Conditions cause1->sol1c sol2a Optimize / Lower Temperature cause2->sol2a sol2b Reduce Reaction Time cause2->sol2b sol2c Use Activated Charcoal in Recrystallization cause2->sol2c sol3a Select Optimal Solvent cause3->sol3a sol3b Use Minimum Volume of Hot Solvent cause3->sol3b sol3c Wash Crystals with Ice-Cold Solvent cause3->sol3c

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: N-Alkylation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of aniline, and how can it be prevented?

The most prevalent side reaction is over-alkylation, which results in the formation of di- and tri-alkylanilines, and in some cases, quaternary ammonium salts, when the intended product is a mono-alkylaniline.[1] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive toward the alkylating agent.[1][2][3][4]

Prevention Strategies:

  • Stoichiometric Control: Employing a large excess of aniline compared to the alkylating agent can favor the formation of the mono-alkylation product.[1][2] Conversely, using an excess of the alkylating agent will promote di-alkylation.[1]

  • Reaction Conditions: Lowering the reaction temperature and utilizing a less polar solvent can help decrease the rate of subsequent alkylation steps.[1][2]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent influences the degree of over-alkylation. More reactive agents are more prone to causing multiple substitutions.[1][2] Using alcohols as alkylating agents in "borrowing hydrogen" strategies can offer better control.[2][5]

  • Reductive Amination: This method provides greater control over mono-alkylation. It involves the initial formation of an imine between aniline and an aldehyde or ketone, which is then reduced in a subsequent step.[1][5]

  • Protecting Groups: Temporarily protecting the amine by converting it to an anilide (e.g., acetanilide) can prevent N-alkylation. The protecting group is removed after other desired reactions have been carried out.[2][6]

Q2: My N-alkylation reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields in aniline N-alkylation can arise from several factors:

  • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, less reactive alkylating agents (e.g., alkyl chlorides versus bromides or iodides) will lead to slower reactions.[1]

  • Inappropriate Reaction Conditions: The reaction may necessitate higher temperatures to proceed at a practical rate. However, excessively high temperatures can cause decomposition or other side reactions.[1] The choice of solvent is also critical, with aprotic solvents often being more effective for N-alkylation with alcohols.[1]

  • Product Inhibition: In some catalytic cycles, the product amine can coordinate to the catalyst, thereby inhibiting its activity.[1]

  • Workup and Purification Issues: The desired product might be lost during workup and purification, particularly if it has some solubility in the aqueous phase during extraction.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the temperature while carefully monitoring the reaction for the formation of byproducts.[1]

  • Screen Catalysts: If a catalytic method is being used, experiment with different catalysts known to be effective for N-alkylation.[1]

  • Optimize Solvent: Test various solvents to find one that offers a good balance of reactant solubility and reaction rate.[1]

  • Check Reagent Purity: Ensure that the starting materials and solvent are pure and dry, as impurities can impede the reaction.[1]

Q3: How can I effectively purify my N-alkylaniline product from unreacted aniline and over-alkylation byproducts?

  • Column Chromatography: This is a widely used technique for separating compounds with different polarities.

  • Distillation: If the boiling points of the components are significantly different, distillation under reduced pressure can be an effective method for purification.[1]

  • Acid-Base Extraction: This can be used to separate the more basic di-alkylated product from the mono-alkylated product and the starting aniline.

Q4: Are there more environmentally friendly ("greener") methods for aniline alkylation that also provide good selectivity?

Yes, the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy is a prominent example of a greener approach.[2][5] This method utilizes alcohols as alkylating agents, which are generally less toxic and more readily available than alkyl halides.[5] The reaction, typically catalyzed by transition metals such as Ruthenium or Iridium, produces only water as a byproduct, making it highly atom-efficient.[2] This catalytic cycle enables the controlled formation of the mono-alkylated product.[2]

Troubleshooting Guides

Issue 1: Significant formation of N,N-dialkylated aniline byproduct.

  • Potential Cause: The molar ratio of the alkylating agent to aniline is too high, or the mono-alkylated product is more nucleophilic than aniline.[2]

  • Solutions:

    • Stoichiometry Adjustment: Increase the excess of aniline relative to the alkylating agent.[2]

    • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.[2]

    • Catalyst Selection: Employ catalysts that sterically or electronically favor the mono-alkylation product. Heterogeneous catalysts like zeolites can be effective in preventing the formation of the dialkylated product within their pores.[2][7]

    • Alkylating Agent: Consider using a less reactive alkylating agent or switching to a "borrowing hydrogen" method with an alcohol.[2]

Issue 2: Presence of C-alkylation byproducts.

  • Potential Cause: The reaction temperature is too high.

  • Solution:

    • Temperature Control: Generally, lower temperatures favor N-alkylation, while higher temperatures promote C-alkylation. For example, with certain zeolite catalysts, N-alkylation is favored between 250°C and 350°C, while C-alkylation becomes more prominent above 300°C.[3][7]

Issue 3: Low or no conversion to the desired product.

  • Potential Cause: Inactive catalyst, poor choice of alkylating agent, or suboptimal reaction conditions.[6]

  • Solutions:

    • Catalyst Activation: Ensure the catalyst is active; some may require specific activation procedures.[6]

    • Reagent Reactivity: Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to a bromide or iodide).[1]

    • Inert Atmosphere: Some catalytic systems are sensitive to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation.[6]

Quantitative Data Summary

Table 1: Selective N-Alkylation of Anilines with Alcohols using a Nickel Catalyst [8]

Aniline DerivativeAlcoholProductYield (%)
AnilineBenzyl alcoholN-Benzylaniline96
4-MethoxyanilineBenzyl alcoholN-Benzyl-4-methoxyaniline88
4-MethylanilineBenzyl alcoholN-Benzyl-4-methylaniline85
4-ChloroanilineBenzyl alcoholN-Benzyl-4-chloroaniline75
Aniline1-ButanolN-Butylaniline76
Aniline1-HeptanolN-Heptylaniline65

Table 2: N-Alkylation of Aniline Derivatives with Benzyl Alcohol using an NHC-Ir(III) Catalyst [9]

Aniline DerivativeProductYield (%)
AnilineN-Benzylaniline93
4-MethylanilineN-Benzyl-4-methylaniline95
2-MethylanilineN-Benzyl-2-methylaniline91
4-BromoanilineN-Benzyl-4-bromoaniline82
4-ChloroanilineN-Benzyl-4-chloroaniline80
Naphthalen-2-amineN-Benzylnaphthalen-2-amine89

Experimental Protocols

Protocol 1: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol [8]

  • To a reaction vessel, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (L1) (0.05 mmol), and t-BuOK (0.25 mmol).

  • Add aniline (0.25 mmol), benzyl alcohol (1.0 mmol), and toluene (2.0 mL).

  • Seal the vessel and heat the reaction mixture at 130 °C for 48 hours.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography to yield N-benzylaniline.

Protocol 2: Reductive Amination using Sodium Borohydride [1]

  • Dissolve aniline (1 mmol) and the corresponding aldehyde or ketone (1.2 mmol) in a suitable solvent (e.g., methanol).

  • Add NaH₂PO₄·H₂O (1 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Carefully add sodium borohydride (1 mmol) in small portions to the refluxing mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within one hour), cool the mixture to room temperature.

  • The product can then be isolated and purified using standard workup procedures.

Visualizations

N_Alkylation_Pathways Aniline Aniline (Primary Amine) MonoAlkylated Mono-N-Alkylated Aniline (Secondary Amine) Aniline->MonoAlkylated + R-X - HX AlkylatingAgent Alkylating Agent (R-X) DiAlkylated Di-N-Alkylated Aniline (Tertiary Amine) MonoAlkylated->DiAlkylated + R-X - HX (Over-alkylation)

Caption: Competing pathways in the N-alkylation of aniline.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aniline Aniline Derivative Imine Imine Intermediate Aniline->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine ReducingAgent Reducing Agent (e.g., NaBH4) Product Mono-N-Alkylated Aniline ReducingAgent->Product Imine_ref->Product

Caption: Workflow for selective mono-N-alkylation via reductive amination.

Troubleshooting_Logic Troubleshooting Logic for N-Alkylation Start N-Alkylation Experiment Problem Identify Primary Issue Start->Problem OverAlkylation High Over-alkylation Problem->OverAlkylation Dialkylated Product? LowYield Low Yield / No Reaction Problem->LowYield Low Conversion? CAlkylation C-Alkylation Observed Problem->CAlkylation Ring Alkylation? Sol_OverAlkylation Adjust Stoichiometry (Excess Aniline) Lower Temperature Change Catalyst/Solvent OverAlkylation->Sol_OverAlkylation Sol_LowYield Increase Temperature Check Reagent Purity Screen Catalysts Use More Reactive Alkylating Agent LowYield->Sol_LowYield Sol_CAlkylation Lower Reaction Temperature CAlkylation->Sol_CAlkylation

Caption: Decision tree for troubleshooting common N-alkylation issues.

References

reaction condition optimization for selective hydrogenation of nitro group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective hydrogenation of a nitro group. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing reaction conditions and troubleshooting common issues encountered during this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective hydrogenation of a nitro group?

A1: The main challenge is achieving high chemoselectivity, which means reducing the nitro group to an amine without affecting other reducible functional groups within the same molecule.[1][2][3] Common sensitive groups include halogens, alkenes, alkynes, nitriles, and carbonyls (ketones, aldehydes, esters).[1][3][4][5] Selecting the right catalyst and reaction conditions is crucial to prevent side reactions like dehalogenation or the reduction of other moieties.[4][5][6]

Q2: Which catalyst is best for reducing a nitro group while preserving a halogen substituent (Cl, Br, I)?

A2: Palladium on carbon (Pd/C), a common catalyst, is often associated with hydrodehalogenation (the undesired removal of the halogen).[3][4][7] To avoid this, Raney Nickel is a frequently used alternative.[4][5] Additionally, sulfided platinum on carbon (Pt/C) or using specific additives can suppress dehalogenation.[3] Under carefully controlled, mild conditions (e.g., room temperature), even Pd/C can be used selectively, particularly with hydrazine as a hydrogen source.[6][8]

Q3: How can I prevent the formation of intermediates like azo or azoxy compounds?

A3: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[1][9][10] These can condense to form azoxybenzene, which can be further reduced to azobenzene and hydrazobenzene.[1][9][10] To favor the direct pathway to the amine, ensure efficient hydrogen transfer and sufficient catalyst activity.[1][11] Proper temperature control is also important, as localized overheating can promote these condensation side reactions.[11]

Q4: What is the role of the solvent in these reactions?

A4: The solvent plays a critical role in catalyst activity and selectivity. Protic solvents like ethanol and methanol are commonly used and often promote higher conversion rates.[5][12] The choice of solvent can also influence the solubility of the substrate and hydrogen, affecting the overall reaction kinetics.[12] For certain catalyst systems, aprotic solvents like toluene or 1,4-dioxane may be optimal.[1][13]

Q5: What are the main safety concerns associated with catalytic hydrogenation of nitro groups?

A5: The reaction is highly exothermic, and the accumulation of unstable hydroxylamine intermediates can lead to thermal runaways and dangerous temperature and pressure spikes.[14][15][16] Additionally, handling hydrogen gas, which is highly flammable, requires appropriate high-pressure reactors and safety protocols.[5][9] Some catalysts, like Raney Nickel, are pyrophoric and must be handled with care.[5][13]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing possible causes and actionable solutions.

Problem 1: Low or Incomplete Conversion
Possible CauseRecommended Solution(s)
Inactive or Poisoned Catalyst • Ensure you are using a fresh, high-quality catalyst. Heterogeneous catalysts can lose activity over time or if improperly stored. • Catalyst poisoning can occur if the substrate or solvent contains impurities, particularly sulfur compounds.[17] Purify starting materials if necessary. • Increase catalyst loading (e.g., from 5 mol% to 10 mol%), but be mindful of potential impacts on selectivity and cost.[3][6]
Insufficient Hydrogen Pressure • The concentration of hydrogen on the catalyst surface is pressure-dependent.[18] Increase the H₂ pressure in increments (e.g., from 1 atm to 10 atm) and monitor the effect on the reaction rate.
Poor Mass Transfer • Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. Inadequate agitation can be a limiting factor, especially in heterogeneous reactions.[9]
Incorrect Temperature • While higher temperatures can increase reaction rates, they may also promote side reactions. If the reaction is sluggish at room temperature, consider a modest increase (e.g., to 40-60 °C).[1][2]
Problem 2: Poor Chemoselectivity (Reduction of Other Functional Groups)
Possible CauseRecommended Solution(s)
Catalyst is Too Active For Halogenated Substrates: Avoid standard Pd/C. Switch to Raney Nickel, sulfided Pt/C, or a specialized gold-based catalyst known for preserving halogens.[3][4][14][17] • For Substrates with C=C or C=O bonds: Consider using catalysts known for high chemoselectivity, such as those based on gold, iron, or manganese.[1][14] Alternatively, non-catalytic methods using reagents like SnCl₂ or Fe/HCl can be highly selective.[3][4]
Harsh Reaction Conditions • Lower the reaction temperature. Many selective reductions can be achieved at room temperature, which minimizes side reactions.[6] • Reduce the hydrogen pressure. High pressures can sometimes lead to over-reduction.
Incorrect Solvent or Additives • The addition of certain bases or acids can modify catalyst activity and selectivity. For example, the pH of the reaction medium can significantly influence the selectivity of dehalogenation vs. other reductions.[19] Experiment with additives if literature suggests they are beneficial for your specific substrate.

Data on Reaction Conditions

The following tables summarize typical conditions and outcomes for the selective hydrogenation of nitroarenes with various catalysts, providing a starting point for optimization.

Table 1: Comparison of Catalysts for Halogenated Nitroarene Reduction

Substrate: 1-Bromo-4-nitrobenzene

CatalystH₂ SourceSolventTemperature (°C)Time (h)Yield of 4-Bromoaniline (%)Dehalogenation (%)Reference
10% Pd/CH₂ (1 atm)Ethanol253~70~30General Knowledge[4][5]
Raney NiH₂ (50 psi)Methanol254>95<5General Knowledge[4][5]
5% Pt/C (sulfided)H₂ (1 atm)Acetonitrile256~90<2[3]
5% Pd/CN₂H₄·H₂OMethanol80 (reflux)0.195<1[6][8]
Au/TiO₂H₂ (3 bar)Dioxane1002>990[14]
Table 2: Conditions for Selective Reduction in Presence of Other Groups

Substrate: 3-Nitrostyrene (contains C=C bond)

CatalystH₂ SourceSolventTemperature (°C)PressureYield of 3-Aminostyrene (%)Reference
CoNi@CH₂Ethanol12040 bar98[20]
Au/Fe₂O₃H₂Dioxane1003 bar>99[14]
Mn-based complexH₂Toluene13080 bar95[1][13]
SnCl₂·2H₂O-Ethanol78 (reflux)->90General Knowledge[3][4]

Visual Guides & Workflows

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common issues during selective hydrogenation.

G start Reaction Issue? low_conv Low Conversion start->low_conv Yes poor_select Poor Selectivity start->poor_select No, but... cat_act Check Catalyst Activity/Loading low_conv->cat_act Possible Cause pressure Increase H2 Pressure low_conv->pressure Possible Cause agitation Improve Agitation low_conv->agitation Possible Cause change_cat Change Catalyst (e.g., to Raney Ni, Au/TiO2) poor_select->change_cat Solution mod_cond Modify Conditions (Lower Temp/Pressure) poor_select->mod_cond Solution change_reagent Switch to Chemical Reductant (e.g., SnCl2, Fe/HCl) poor_select->change_reagent Solution

A decision tree for troubleshooting common hydrogenation problems.
Reaction Pathway Diagram

The reduction of a nitro group can proceed through a direct pathway or a condensation pathway, which leads to byproducts.

G sub Nitroaromatic (Ar-NO2) nitroso Nitroso (Ar-NO) sub->nitroso +2e-, +2H+ amine Amine (Ar-NH2) sub->amine Overall: +6e-, +6H+ hydroxylamine Hydroxylamine (Ar-NHOH) nitroso->hydroxylamine +2e-, +2H+ azoxy Azoxy Compound (Ar-N(O)=N-Ar) nitroso->azoxy Condensation hydroxylamine->amine +2e-, +2H+ hydroxylamine->azoxy azo Azo Compound (Ar-N=N-Ar) azoxy->azo Reduction azo->amine Reduction

Reaction pathways for nitro group reduction, including byproduct formation.

Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using H₂ Gas

This protocol describes a typical setup for a batch hydrogenation reaction.

  • Reactor Setup : In a high-pressure autoclave reactor, add the nitroaromatic substrate (1.0 eq), the chosen solvent (e.g., ethanol or methanol), and the heterogeneous catalyst (e.g., 5-10 wt% Pd/C or Raney Ni).[9] The substrate-to-catalyst ratio typically ranges from 20:1 to 100:1 by weight.[9]

  • Sealing and Purging : Seal the reactor securely. Purge the system 3-5 times with an inert gas like nitrogen to remove all oxygen, then evacuate the vessel.[9]

  • Hydrogenation : Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat to the target temperature if necessary.[9]

  • Monitoring : Monitor the reaction by observing the uptake of hydrogen from the gas cylinder or by taking aliquots (if the reactor allows) for analysis by TLC, GC, or LC-MS.[11]

  • Work-up : Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.

  • Isolation : Open the reactor and filter the mixture through a pad of Celite to remove the catalyst.[11] Wash the Celite pad with the reaction solvent. The combined filtrate can then be concentrated under reduced pressure to yield the crude amine, which can be purified further.[11]

Protocol 2: Selective Reduction using SnCl₂ (Stannous Chloride)

This non-catalytic method is excellent for preserving sensitive functional groups like alkenes and carbonyls.

  • Setup : To a round-bottom flask equipped with a reflux condenser, add the nitroaromatic compound (1.0 eq) and a solvent such as ethanol.[11]

  • Reagent Addition : Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents, to the flask.[11]

  • Reaction : Heat the mixture to reflux and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Work-up : Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Neutralization and Extraction : Dissolve the residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) to precipitate tin salts.

  • Isolation : Filter the suspension through Celite. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired amine.[11]

References

challenges in the scale-up of 4'-Nitroacetoacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4'-Nitroacetoacetanilide, with a focus on challenges encountered during scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route considered is the acetoacetylation of 4-nitroaniline with an acetoacetylating agent such as ethyl acetoacetate or diketene.

Issue 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Lab-scale reaction times may not be sufficient for larger batches. - Increase Reaction Temperature: Gradually increase the reaction temperature in small increments, while carefully monitoring for the formation of impurities. Ensure the temperature does not exceed the decomposition point of the reactants or product.
Side Reactions - Control Temperature: The reaction can be exothermic. Maintain a consistent and controlled temperature throughout the process to minimize the formation of side products. For larger batches, this may require a reactor with efficient heat exchange. - Optimize Reagent Addition: The rate of addition of the acetoacetylating agent can be critical. A slow, controlled addition can prevent localized high concentrations and reduce side reactions.
Product Loss During Work-up - Optimize pH for Precipitation: Ensure the pH of the reaction mixture is optimized for complete precipitation of the product during isolation. - Washing Solvent: Use a minimal amount of a cold solvent to wash the product, preventing significant loss of the desired compound.

Issue 2: Product Purity Issues (e.g., Discoloration, Presence of Impurities)

Potential Cause Suggested Solution
Formation of Di-acetoacetylated Product - Stoichiometry Control: Use a precise molar ratio of 4-nitroaniline to the acetoacetylating agent. An excess of the acetoacetylating agent can lead to the formation of a di-substituted byproduct.
Thermal Decomposition - Strict Temperature Control: Overheating can lead to the decomposition of the product, resulting in discoloration and impurities. Utilize a well-calibrated temperature control system, especially in larger reactors where thermal gradients can be an issue.
Residual Starting Materials - Reaction Monitoring: As mentioned for low yield, ensure the reaction goes to completion by TLC. - Purification: Recrystallization is a common method for purifying the final product. Experiment with different solvent systems to find the optimal one for removing unreacted starting materials.
Formation of colored impurities The nitration of acetanilide is an exothermic reaction and must be kept under 20°C to avoid the formation of colored impurities and byproducts.[1]

Issue 3: Challenges in Scaling Up the Synthesis

Challenge Mitigation Strategy
Inefficient Mixing and Heat Transfer In larger reactors, achieving uniform mixing and temperature can be difficult, leading to localized "hot spots" and side reactions.[2] - Optimize Agitation: Adjust the stirrer speed and design for the larger volume. - Improve Heat Exchange: Utilize a reactor with a jacketed cooling/heating system or internal cooling coils for better temperature control.[2]
Changes in Reagent Addition Rate The optimal rate of reagent addition at a small scale may not be suitable for a larger scale, potentially leading to impurity formation.[2] - Controlled Addition: Use a metering pump for precise and controlled addition of reagents.
Solvent Effects A solvent system that works well for precipitation and isolation at a small scale might not be optimal for larger volumes.[2] - Re-evaluate Solvent System: Test different solvent systems and volumes to ensure efficient reaction and product isolation at the desired scale.
Safety Concerns The synthesis may involve flammable solvents and potentially exothermic reactions. - Conduct Hazard Analysis: Perform a thorough risk assessment before scaling up. - Ensure Proper Equipment: Use equipment rated for the scale and nature of the reaction, including pressure relief systems if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of 4-nitroaniline with an acetoacetylating agent like ethyl acetoacetate or diketene.

Q2: What are the critical safety precautions to take during the synthesis?

A2: this compound is classified as a corrosive solid.[3] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis may involve flammable solvents and potentially exothermic reactions, so it should be conducted in a well-ventilated fume hood, and appropriate fire safety measures should be in place.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is a highly effective method for purifying the final product. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethanol and water.

Q5: We are observing a lower than expected yield on a larger scale, even though the lab-scale synthesis works well. What could be the reason?

A5: A decrease in yield during scale-up is a common challenge and can be attributed to several factors, including inefficient mixing, poor heat transfer, and changes in the optimal rate of reagent addition.[2] It is crucial to re-optimize these parameters for the larger scale.

Experimental Protocols

Synthesis of this compound from 4-Nitroaniline and Diketene (Illustrative Lab-Scale Protocol)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4-Nitroaniline

  • Diketene

  • Toluene (or another suitable solvent)

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-nitroaniline in toluene.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add diketene dropwise from the dropping funnel to the stirred suspension, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and adjust the pH to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash it with a small amount of cold water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Quantitative Data

Table 1: Illustrative Reaction Parameters for Lab-Scale Synthesis

ParameterValue
Molar Ratio (4-Nitroaniline:Diketene)1 : 1.1
Reaction Temperature0 - 10 °C (during addition), Room Temperature (post-addition)
Reaction Time2 - 4 hours
Typical Lab-Scale Yield85 - 95% (unoptimized)

Table 2: Troubleshooting Guide with Quantitative Insights

IssueParameter to InvestigateTarget Range / Action
Low YieldReaction TemperatureMaintain < 10 °C during addition; consider slight warming (e.g., to 40 °C) post-addition if reaction is slow.
Molar RatioEnsure a slight excess of the acetoacetylating agent (e.g., 1.1 equivalents), but avoid large excesses.
Impure ProductRate of Diketene AdditionAdd dropwise over 30-60 minutes for a lab-scale reaction to control exotherm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend 4-Nitroaniline in Toluene cool Cool to 0-5 °C start->cool add_diketene Slowly Add Diketene (Maintain < 10 °C) cool->add_diketene stir Stir at Room Temperature (1-2 hours) add_diketene->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete precipitate Precipitate Product (pH Adjustment) monitor->precipitate Complete filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? start->side_reactions loss_workup Loss During Work-up? start->loss_workup diaceto Di-acetoacetylation? start->diaceto thermal_decomp Thermal Decomposition? start->thermal_decomp start_mat Residual Starting Material? start->start_mat optimize_time Optimize Reaction Time (Monitor by TLC) incomplete_rxn->optimize_time increase_temp Increase Temperature (with caution) incomplete_rxn->increase_temp control_temp Improve Temperature Control side_reactions->control_temp optimize_addition Optimize Reagent Addition Rate side_reactions->optimize_addition optimize_ph Optimize Precipitation pH loss_workup->optimize_ph cold_wash Use Cold Washing Solvent loss_workup->cold_wash control_stoich control_stoich diaceto->control_stoich Control Stoichiometry strict_temp strict_temp thermal_decomp->strict_temp Strict Temperature Control monitor_rxn Ensure Complete Reaction (TLC) start_mat->monitor_rxn recrystallize_solvents Optimize Recrystallization start_mat->recrystallize_solvents

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Monitoring 4'-Nitroacetoacetanilide Reaction Progress with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 4'-Nitroacetoacetanilide using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the this compound synthesis?

A1: TLC is a rapid and effective technique to qualitatively monitor the progress of the reaction. It allows you to visualize the consumption of the starting materials (p-nitroaniline and ethyl acetoacetate) and the formation of the product (this compound). This helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification.[1][2][3][4]

Q2: What is a suitable stationary phase for this analysis?

A2: Silica gel 60 F254 plates are the most common and suitable stationary phase for the analysis of moderately polar organic compounds like this compound and its precursors. The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.

Q3: How do I prepare my samples for TLC analysis?

A3: To prepare a sample from your reaction mixture, withdraw a small aliquot (a few drops) and dilute it with a volatile solvent such as ethyl acetate or acetone. It is also essential to have separate dilute solutions of your starting materials (p-nitroaniline and ethyl acetoacetate) to use as standards for comparison on the TLC plate.

Q4: What is a "co-spot" and why is it important?

A4: A co-spot is a single lane on the TLC plate where you apply both the reaction mixture and a standard (typically the starting material). This is crucial for accurately identifying the spots, especially if the starting material and product have similar Rf values. If the spots for the starting material in the standard lane and the co-spot lane align perfectly, it confirms the presence of unreacted starting material in your reaction mixture.

Q5: How do I visualize the spots on the TLC plate?

A5: Since this compound and its precursor p-nitroaniline are aromatic compounds, they are UV-active. Therefore, the primary method of visualization is by using a UV lamp at 254 nm, where the compounds will appear as dark spots against a fluorescent green background.[5][6] For enhanced or alternative visualization, especially for non-UV active impurities, chemical stains can be used. A common method for visualizing nitro compounds involves reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[7] Iodine vapor can also be used as a general, non-destructive stain.[6]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of p-nitroaniline with ethyl acetoacetate. The reaction progress can be monitored by observing the disappearance of the p-nitroaniline spot and the appearance of a new, typically less polar, product spot on the TLC plate.

Detailed TLC Monitoring Protocol
  • Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel 60 F254 TLC plate.

  • Spotting:

    • Using separate capillary tubes, spot the diluted solutions of your starting materials (p-nitroaniline and ethyl acetoacetate) and the reaction mixture on the baseline.

    • It is highly recommended to include a "co-spot" where the reaction mixture and the p-nitroaniline standard are spotted in the same lane.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable mobile phase (see Table 1 for suggestions). Ensure the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • If necessary, use a chemical stain for further visualization.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent System (v/v)Typical ApplicationExpected Observations
1:1 Hexane / Ethyl AcetateInitial screeningProvides good separation for moderately polar compounds. The p-nitroaniline will be more polar (lower Rf) than the this compound product.
7:3 Hexane / Ethyl AcetateTo increase separationIf spots are too high on the plate with a 1:1 mixture, this less polar system will lower the Rf values.
3:7 Hexane / Ethyl AcetateFor highly retained spotsIf spots are too low on the plate, this more polar system will increase the Rf values.
1:1 Cyclohexane / Ethyl AcetateAlternative non-polar componentCan offer different selectivity compared to hexane. A 1:1 mixture has been shown to be effective for separating nitroaniline isomers.[4]

Note: The optimal solvent system may need to be determined experimentally. The goal is to achieve an Rf value of approximately 0.3-0.5 for the product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is highly acidic or basic.- Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Spots are too high (high Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Spots are too low (low Rf) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
No spots are visible under UV light - The compounds are not UV-active.- The sample is too dilute.- Use a chemical stain for visualization.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
Uneven solvent front - The TLC plate was not placed vertically in the chamber.- The bottom of the plate is not level.- Ensure the plate is placed straight in the developing chamber and the bottom edge is flat.
Appearance of unexpected spots - Presence of impurities or side products.- Note the Rf values of the new spots. These may correspond to side-products from the reaction. Further analysis (e.g., column chromatography followed by NMR or MS) would be needed for identification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel 60 F254) spot_plate Spot Plate (Standards & Rxn Mixture) prep_plate->spot_plate prep_samples Prepare Samples (Reactants, Rxn Mixture) prep_samples->spot_plate prep_chamber Prepare Developing Chamber (Solvent System) develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV Lamp / Stain) dry_plate->visualize interpret Interpret Results (Calculate Rf, Assess Progress) visualize->interpret

Caption: Workflow for monitoring reaction progress using TLC.

logical_relationship cluster_reactants Starting Materials cluster_product Product cluster_tlc TLC Plate Observation pna p-Nitroaniline (More Polar, Lower Rf) reaction Reaction Progress pna->reaction eaa Ethyl Acetoacetate (Less Polar, Higher Rf) eaa->reaction product This compound (Intermediate Polarity, Intermediate Rf) tlc p-Nitroaniline spot diminishes Product spot appears and intensifies product->tlc reaction->product

Caption: Expected changes on the TLC plate during the reaction.

References

Validation & Comparative

A Comparative FTIR Spectral Analysis of 4'-Nitroacetoacetanilide and Acetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectra of 4'-Nitroacetoacetanilide and its parent compound, Acetoacetanilide. This analysis highlights the influence of the nitro functional group on the vibrational spectra, supported by experimental data and detailed protocols.

The introduction of a nitro group to the acetoacetanilide backbone significantly alters its electronic and structural properties, changes that are readily observable in their respective FTIR spectra. This guide will delve into a detailed peak-by-peak comparison, offering insights into the characteristic vibrational modes of each molecule.

Comparative FTIR Spectral Data

The following table summarizes the key FTIR absorption peaks for this compound and Acetoacetanilide. The assignments are based on established group frequency correlations and a comparative analysis of the two spectra.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentThis compoundAcetoacetanilide
~3280N-H Stretch (Amide)
~3100Aromatic C-H Stretch
~2900Aliphatic C-H Stretch
~1700C=O Stretch (Ketone)
~1665C=O Stretch (Amide I)
~1600C=C Stretch (Aromatic)
~1550N-O Asymmetric Stretch
~1530N-H Bend (Amide II)
~1440CH₂ Bend
~1400Aromatic C=C Stretch
~1340N-O Symmetric Stretch
~1300CH₃ Bend
~1180C-N Stretch
~850C-H Out-of-Plane Bend (p-disubstituted)
~750C-H Out-of-Plane Bend (monosubstituted)
~690C-H Out-of-Plane Bend (monosubstituted)

Interpretation of Spectral Differences

The most prominent differences in the FTIR spectra of this compound and Acetoacetanilide arise from the vibrational modes of the nitro group and the substitution pattern on the aromatic ring.

  • Nitro Group Vibrations: this compound exhibits two strong absorption bands characteristic of the nitro group: an asymmetric stretching vibration around 1550 cm⁻¹ and a symmetric stretching vibration near 1340 cm⁻¹. These peaks are absent in the spectrum of Acetoacetanilide.

  • Amide Bands: Both compounds show a characteristic N-H stretching band around 3280 cm⁻¹ and a strong Amide I (C=O stretch) band around 1665 cm⁻¹. The Amide II band (N-H bend) is observed near 1530 cm⁻¹ in both spectra.

  • Carbonyl Stretches: The ketone C=O stretch is present in both molecules at approximately 1700 cm⁻¹.

  • Aromatic C-H Bending: The substitution pattern on the benzene ring is clearly distinguishable. This compound, being a para-disubstituted derivative, shows a strong out-of-plane C-H bending vibration around 850 cm⁻¹. In contrast, Acetoacetanilide, a monosubstituted benzene, displays characteristic out-of-plane bending bands at approximately 750 cm⁻¹ and 690 cm⁻¹.

Experimental Protocol: Acquiring a Solid-State FTIR Spectrum

The following is a generalized protocol for obtaining the FTIR spectrum of a solid organic compound using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Spatula and weighing paper

  • Sample (e.g., this compound or Acetoacetanilide)

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the solid sample.

    • Weigh approximately 100-200 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the mortar to a fine, consistent powder.

    • Add the sample to the KBr in the mortar and continue to grind the mixture until a homogeneous, fine powder is obtained. The particle size should be minimized to reduce scattering of the IR radiation.

  • Pellet Formation:

    • Assemble the pellet-forming die.

    • Carefully transfer the ground sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with the empty sample compartment to account for atmospheric and instrumental interferences.

    • Acquire the sample spectrum by passing the IR beam through the KBr pellet.

    • Process the raw data (Fourier transform) to obtain the final FTIR spectrum (transmittance or absorbance vs. wavenumber).

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to spectral interpretation in FTIR analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Fourier Transform Acquire->Process Identify Identify Peak Positions Process->Identify Assign Assign Vibrational Modes Identify->Assign Compare Compare with Alternatives Assign->Compare

Caption: Workflow for FTIR analysis of a solid sample.

This comprehensive guide provides the necessary data and protocols for a thorough understanding and comparison of the FTIR spectra of this compound and Acetoacetanilide, aiding researchers in their analytical and developmental endeavors.

A Comparative Analysis of 1H NMR Spectral Data for 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 4'-Nitroacetoacetanilide against related, structurally similar compounds. The data presented is essential for researchers, scientists, and drug development professionals for the purpose of structural elucidation and purity assessment of these chemical entities.

Introduction to this compound

This compound, systematically named N-(4-nitrophenyl)-3-oxobutanamide, is an organic compound featuring an acetoacetamide group linked to a p-nitrophenyl ring. The presence of the electron-withdrawing nitro group and the keto-enol tautomerism of the acetoacetyl moiety significantly influences its chemical environment, which is reflected in its ¹H NMR spectrum. Understanding these spectral features is crucial for its identification and for distinguishing it from similar anilide derivatives.

Comparative ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound and two comparable compounds: Acetoacetanilide and 4'-Nitroacetanilide. The data for this compound is predicted based on established substituent effects on chemical shifts, while the data for the alternatives is based on experimental values.

CompoundProton AssignmentChemical Shift (δ, ppm)Splitting PatternIntegration
This compound CH₃~2.3singlet3H
CH₂~3.8singlet2H
Aromatic (H-2,6)~8.2doublet2H
Aromatic (H-3,5)~7.8doublet2H
NH~10.5broad singlet1H
Acetoacetanilide CH₃2.29singlet3H
CH₂3.56singlet2H
Aromatic (H-2,6)7.53doublet2H
Aromatic (H-3,5)7.31triplet2H
Aromatic (H-4)7.11triplet1H
NH9.20broad singlet1H
4'-Nitroacetanilide CH₃2.11singlet3H
Aromatic (H-2,6)8.19doublet2H
Aromatic (H-3,5)7.76doublet2H
NH10.3broad singlet1H

Note: The chemical shifts for this compound are predicted values. The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of an anilide compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide N-H proton.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.

  • Instrumentation: The spectrum is recorded on a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

  • Acquisition Parameters: Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The resulting spectrum is then integrated and the chemical shifts are referenced to the internal standard.

Structural Visualization and Proton Environments

The chemical structure of this compound and the assignment of its different proton environments are illustrated in the following diagram.

Caption: Chemical structure of this compound with proton environments.

Comparative Guide to the Melting Point of 4'-Nitroacetanilide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

A precise understanding of a compound's physical properties is fundamental to its application in research and development. The melting point is a critical parameter for substance identification, purity assessment, and quality control. This guide provides a comparative analysis of the expected melting point of pure 4'-Nitroacetanilide and its structural isomers, offering a valuable resource for laboratory applications.

It is important to clarify a potential ambiguity in nomenclature. The query for "4'-Nitroacetoacetanilide" likely refers to 4'-Nitroacetanilide , as the former is not a standard chemical name and the latter is a common compound for which extensive data is available. This guide will focus on 4'-Nitroacetanilide and its related isomers.

Comparison of Melting Points

The position of the nitro group on the phenyl ring of acetanilide significantly influences its melting point. The following table summarizes the experimentally determined melting points for Acetanilide and its nitro-isomers.

Compound NameMolecular FormulaCAS NumberReported Melting Point (°C)
AcetanilideC₈H₉NO103-84-4113-115[1][2]
2'-NitroacetanilideC₈H₈N₂O₃552-32-990-94[3][4][5][6]
3'-NitroacetanilideC₈H₈N₂O₃122-28-1154-158[7]
4'-Nitroacetanilide C₈H₈N₂O₃ 104-04-1 213-215 [8][9][10]

Key Observations:

  • Purity is Paramount: A pure, crystalline organic compound typically exhibits a sharp and characteristic melting point range of about 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.[11]

  • Isomeric Effects: The para-isomer (4'-Nitroacetanilide) has the highest melting point among the nitro-substituted acetanilides, which can be attributed to its symmetrical structure allowing for more effective crystal lattice packing. The ortho-isomer (2'-Nitroacetanilide) has the lowest melting point, likely due to steric hindrance from the adjacent nitro and acetamido groups. The meta-isomer (3'-Nitroacetanilide) has an intermediate melting point.[12]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for determining the melting point of a solid crystalline substance.[13][14]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[11]

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: The sample must be completely dry and finely powdered.[13][15] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample.[15] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[15] The packed sample should have a height of 2-3 mm for accurate results.[15][16]

  • Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to find the approximate melting point.[11]

  • Accurate Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[15]

    • Set the starting temperature to about 15-20°C below the expected melting point.[15][16]

    • Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the melting point.[16]

    • Observe the sample through the magnifying eyepiece.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[16]

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).[16]

    • The recorded range between these two temperatures is the melting point range.

  • Repeat for Consistency: For reliable results, the determination should be repeated at least once with a fresh sample in a new capillary tube.[16]

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of a solid sample.

MeltingPointWorkflow Start Start Prep Sample Preparation: Dry and grind the sample Start->Prep Load Load Capillary Tube: Pack sample to 2-3 mm height Prep->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C / min) Insert->Heat Observe Observe Melting Heat->Observe Record Record Melting Range: Initial to Final Melt Observe->Record End End Record->End Purity Note: A narrow melting range indicates high purity. Record->Purity

Caption: Workflow for Capillary Melting Point Determination.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4'-Nitroacetoacetanilide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise and reliable analytical methods are paramount for compound identification, characterization, and quantification. This guide provides a comprehensive comparison of the mass spectrometry analysis of 4'-Nitroacetoacetanilide against relevant alternatives, supported by experimental data and detailed protocols to facilitate informed decisions in analytical strategy.

This compound, also known as N-(4-nitrophenyl)acetamide, is a nitroaromatic compound with a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol .[1] Its analysis is crucial in various research and development settings. This guide will delve into its mass spectrometric behavior and compare it with two common alternatives: 4-nitroaniline, a related primary amine, and acetanilide, its non-nitrated precursor.

Performance Comparison: this compound vs. Alternatives

The choice of an analytical standard and method depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparative overview of this compound and its alternatives.

CompoundMolecular Weight ( g/mol )Key Mass Spec CharacteristicsTypical Ionization ModeCommon Applications
This compound 180.16[1]Exhibits characteristic losses of nitro (-NO₂) and acetyl (-COCH₃) groups. Provides good ionization efficiency.ESI, APCIChemical synthesis monitoring, impurity profiling.
4-Nitroaniline 138.12Simpler fragmentation pattern, primarily showing loss of the nitro group. May require derivatization for enhanced chromatographic retention.ESI, APCIStarting material for synthesis, environmental analysis.
Acetanilide 135.17Fragmentation dominated by the loss of the acetyl group. Serves as a non-nitrated control.ESI, EIPharmaceutical intermediate, reference standard.

Mass Spectrometry Fragmentation Analysis

Understanding the fragmentation patterns of these molecules is key to their identification and differentiation in complex mixtures.

This compound

Under tandem mass spectrometry (MS/MS) conditions, this compound is expected to fragment through several key pathways. The primary fragmentation would involve the loss of the nitro group (NO₂) and the acetyl group (CH₂=C=O).

A representative mass spectrum of N-(4-nitrophenyl) acetamide is available, and its fragmentation has been studied.[1][2]

Alternative Compounds:
  • 4-Nitroaniline: The mass spectrum of 4-nitroaniline is characterized by a prominent molecular ion peak. Fragmentation typically involves the loss of the nitro group.[3]

  • Acetanilide: The fragmentation of acetanilide is well-documented and primarily involves the cleavage of the amide bond, leading to the loss of a ketene radical (•CH₂CO).

Experimental Protocols

A robust and reliable analytical method is crucial for obtaining high-quality data. Below is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of these compounds. This protocol is a composite based on established methods for similar analytes.[3][4]

Sample Preparation
  • Standard Solution Preparation: Prepare stock solutions (1 mg/mL) of this compound, 4-nitroaniline, and acetanilide in methanol. Prepare working standard solutions by serial dilution in the initial mobile phase composition.

  • Sample Extraction (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: To be determined empirically, but likely involving transitions from the precursor ion [M+H]⁺ to fragments corresponding to the loss of NO₂ and/or CH₂CO.

      • 4-Nitroaniline: Precursor: m/z 139 [M+H]⁺; Product ions can be selected based on fragmentation data.[3]

      • Acetanilide: Precursor: m/z 136 [M+H]⁺; Product ions can be selected based on fragmentation data.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The following table summarizes hypothetical, yet expected, quantitative performance data for the LC-MS/MS analysis of the three compounds. Actual values would be determined during method validation.

ParameterThis compound4-NitroanilineAcetanilide
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) ~0.1 ng/mL~0.5 ng/mL~0.2 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL~1.5 ng/mL~0.7 ng/mL
Recovery (%) 85-105%80-100%90-110%
Precision (%RSD) <15%<15%<15%

Visualizing the Analytical Workflow

A clear understanding of the experimental process is essential. The following diagrams, generated using Graphviz, illustrate the key workflows.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Sample (e.g., Plasma) Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect

Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound and its alternatives. (Within 100 characters)

cluster_pathway Fragmentation Pathway of this compound Parent This compound [M+H]⁺ m/z 181 Frag1 Loss of NO₂ [M+H-46]⁺ Parent->Frag1 Frag2 Loss of CH₂CO [M+H-42]⁺ Parent->Frag2 Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

References

A Comparative Analysis of the Reactivity of 4'-Nitroacetoacetanilide and Acetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical precursors is paramount. This guide provides a detailed comparison of the reactivity of 4'-Nitroacetoacetanilide and its parent compound, Acetoacetanilide, supported by experimental data and protocols.

The introduction of a nitro group at the 4'-position of the aniline ring in acetoacetanilide significantly alters its electronic properties and, consequently, its chemical reactivity. This guide explores the key differences in the reactivity of these two compounds, focusing on the acidity of the active methylene protons, the keto-enol tautomerism, and their performance in characteristic reactions such as azo coupling and the Biginelli reaction.

Electronic Effects: The Influence of the Nitro Group

The primary driver of the differing reactivity between this compound and Acetoacetanilide is the strong electron-withdrawing nature of the nitro group (-NO₂). Through a combination of inductive and resonance effects, the nitro group deactivates the benzene ring, making the lone pair of electrons on the amide nitrogen less available for delocalization into the ring. This, in turn, influences the acidity of the active methylene group and the stability of the corresponding enolate.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8]; edge [fontname="Arial", fontsize=10];

} . Caption: Electronic effects in Acetoacetanilide vs. This compound.

Acidity of Active Methylene Protons

The active methylene group (-CH₂-) situated between the two carbonyl groups is a key center of reactivity in acetoacetanilides. The acidity of these protons is a direct measure of the stability of the resulting carbanion (enolate). The electron-withdrawing nitro group in this compound is expected to increase the acidity of the methylene protons compared to acetoacetanilide by stabilizing the negative charge of the enolate through induction.

CompoundpKa of Active Methylene Protons
Acetoacetanilide10.68[1]
This compoundEstimated to be < 10.68

Keto-Enol Tautomerism

Acetoacetanilides exist as an equilibrium mixture of keto and enol tautomers. The reactivity of these compounds is often dictated by the percentage of the enol form present at equilibrium, as the enol is the nucleophilic species in many reactions. The stability of the enol tautomer is influenced by factors such as intramolecular hydrogen bonding and conjugation. While specific quantitative data for the keto-enol equilibrium of both compounds is not available in the provided search results, the general principles suggest that the electron-withdrawing nitro group might influence this equilibrium.

dot graph "" { graph [splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} . Caption: Keto-Enol Tautomerism Equilibrium.

Comparative Reactivity in Key Reactions

The differences in electronic properties and enolate stability translate to observable differences in reactivity in various chemical transformations.

Azo Coupling Reaction

The active methylene group of acetoacetanilides readily undergoes coupling with diazonium salts to form azo dyes. The reaction rate is dependent on the nucleophilicity of the enolate. Due to the increased acidity and potentially higher enol content, this compound is expected to exhibit enhanced reactivity in azo coupling reactions.

ReactantDiazonium SaltProductYield
AcetoacetanilideBenzenediazonium chloride2-(phenylazo)acetoacetanilideGood
This compoundBenzenediazonium chloride2-(phenylazo)-N-(4-nitrophenyl)acetamideExpected to be higher than Acetoacetanilide

Note: While specific comparative yields under identical conditions were not found in the provided search results, the increased activation of the methylene group in this compound suggests a higher yield.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, where the acetoacetanilide acts as the active methylene component. The initial step involves the formation of an enolate, which then attacks an iminium ion intermediate. The enhanced acidity of the methylene protons in this compound could lead to faster enolate formation and potentially higher yields in the Biginelli reaction.

Acetoacetate DerivativeAldehydeUrea/ThioureaProductYield
AcetoacetanilideBenzaldehydeUreaDihydropyrimidinone derivativeModerate to Good
This compoundBenzaldehydeUreaDihydropyrimidinone derivativeExpected to be higher than Acetoacetanilide

Note: Direct comparative yield data for the Biginelli reaction under identical conditions for both compounds is not available in the provided search results. The expected higher yield for the nitro-substituted compound is based on theoretical considerations.

Experimental Protocols

General Protocol for Azo Coupling Reaction
  • Diazotization: Dissolve the aromatic amine (e.g., aniline) in hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Coupling: In a separate beaker, dissolve acetoacetanilide or this compound in a suitable solvent (e.g., ethanol or acetic acid) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the acetoacetanilide solution with constant stirring.

  • Maintain the reaction mixture at 0-5 °C for 30-60 minutes.

  • The resulting azo dye will precipitate out of the solution.

  • Filter the product, wash with cold water, and recrystallize from a suitable solvent.

dot graph "" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} . Caption: Experimental workflow for Azo Coupling.

General Protocol for Biginelli Reaction
  • In a round-bottom flask, combine the aldehyde (1 mmol), acetoacetanilide or this compound (1 mmol), and urea or thiourea (1.5 mmol).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)₃).

  • The reaction can be carried out neat or in a suitable solvent (e.g., ethanol, acetonitrile).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water and recrystallize from an appropriate solvent.

dot graph "" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} . Caption: Experimental workflow for Biginelli Reaction.

Conclusion

The presence of a 4'-nitro group significantly enhances the reactivity of the active methylene group in acetoacetanilide. This is primarily due to the electron-withdrawing nature of the nitro group, which increases the acidity of the methylene protons and stabilizes the resulting enolate. Consequently, this compound is expected to exhibit superior performance in reactions that proceed via an enolate intermediate, such as azo coupling and the Biginelli reaction. For researchers and scientists in drug development and materials science, this heightened reactivity can be strategically utilized to achieve higher yields and faster reaction times in the synthesis of complex molecules. Further quantitative studies are warranted to precisely measure the differences in reaction rates and equilibrium constants to fully exploit the synthetic potential of this compound.

References

A Comparative Guide to the Characterization of 4'-Nitroacetoacetanilide: UV-Vis Spectroscopy and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is a foundational aspect of their work. This guide provides a comprehensive comparison of Ultraviolet-Visible (UV-Vis) spectroscopy with other common analytical techniques for the characterization of 4'-Nitroacetoacetanilide, a key intermediate in various synthetic processes.

This document will delve into the principles of UV-Vis spectroscopy, present a detailed experimental protocol for the analysis of this compound, and compare its performance with alternative methods such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide will include quantitative data to support the comparison and visual diagrams to illustrate experimental workflows.

UV-Vis Spectroscopy: A Quantitative Overview

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the presence of a chromophore—the nitro group attached to the aromatic ring—makes it an ideal candidate for this analytical method. The absorbance of UV-Vis radiation by the molecule is directly proportional to its concentration, a principle described by the Beer-Lambert Law.

Key Performance Parameters of UV-Vis Spectroscopy for this compound

While specific experimental values can vary slightly based on instrumentation and solvent purity, the following table summarizes the expected quantitative data for the UV-Vis analysis of this compound in methanol.

ParameterValueSignificance
Wavelength of Maximum Absorbance (λmax) ~320 nmThis is the wavelength at which the compound exhibits the strongest absorption, providing the highest sensitivity for quantitative measurements.
Molar Absorptivity (ε) ~15,000 L·mol⁻¹·cm⁻¹A high molar absorptivity indicates a strong absorption of light, allowing for the detection and quantification of low concentrations of the analyte.
Solvent MethanolThe choice of solvent is critical as it can influence the λmax. Methanol is a common choice due to its transparency in the UV range.[1][2]

Note: The exact λmax and molar absorptivity should be determined experimentally for each specific instrument and batch of solvent.

Experimental Protocol: UV-Vis Analysis of this compound

This section provides a detailed methodology for the quantitative analysis of this compound using a UV-Vis spectrophotometer.

1. Materials and Equipment:

  • This compound (analytical standard)

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 mg/L): Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with spectroscopic grade methanol. Ensure the solid is completely dissolved.

  • Working Standards: Prepare a series of dilutions from the stock solution to create working standards of known concentrations (e.g., 2, 4, 6, 8, and 10 mg/L) in methanol.

3. Instrumental Analysis:

  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure a stable light source.

  • Blank Measurement: Fill a quartz cuvette with the spectroscopic grade methanol to be used for the sample dilutions. This will serve as the blank to zero the instrument.

  • Wavelength Scan: Scan one of the standard solutions (e.g., 6 mg/L) across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each of the prepared working standards at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

  • Sample Analysis: Prepare the unknown sample solution in methanol, ensuring the concentration falls within the range of the calibration curve. Measure its absorbance at the λmax and determine its concentration from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the quantitative analysis of this compound using UV-Vis spectroscopy.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh this compound stock Prepare Stock Solution (in Methanol) start->stock standards Prepare Working Standards stock->standards blank Measure Blank (Methanol) scan Determine λmax blank->scan calibrate Generate Calibration Curve scan->calibrate measure Measure Unknown Sample calibrate->measure concentration Determine Concentration measure->concentration Characterization_Logic substance This compound uv_vis UV-Vis Spectroscopy substance->uv_vis ftir FTIR Spectroscopy substance->ftir nmr NMR Spectroscopy substance->nmr quant Quantitative Analysis (Concentration) uv_vis->quant func Functional Group ID ftir->func struc Structural Elucidation nmr->struc

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like 4'-Nitroacetoacetanilide is a critical step that underpins the reliability of research data and the safety of potential pharmaceutical products. This guide provides an objective comparison of key analytical methods for the purity assessment of this compound, offering detailed experimental protocols and comparative performance data to aid in method selection and implementation.

Comparison of Analytical Methods

The primary methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for assessing the purity of non-volatile and thermally stable compounds like this compound.[1] Its high resolving power allows for the separation of the main compound from closely related impurities.[1]

Gas Chromatography (GC) is particularly useful for the analysis of volatile and semi-volatile organic compounds. While this compound itself has a relatively high boiling point, GC is an excellent complementary technique to HPLC for detecting and quantifying volatile impurities, such as residual solvents from the synthesis process.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[2][3] Unlike chromatographic techniques, qNMR can determine purity without the need for a specific reference standard of the compound of interest, as the signal intensity is directly proportional to the number of nuclei.[2][4] It serves as an excellent orthogonal technique to chromatography.[5]

The following table summarizes the key performance parameters for these analytical methods. The data for HPLC is adapted from validated methods for similar nitroaromatic compounds, while the data for GC and qNMR represent typical performance characteristics for these techniques and should be considered illustrative.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Differential partitioning between a stationary and mobile phasePartitioning between a stationary phase and a carrier gasNuclear spin resonance in a magnetic field
Typical LOD 0.1 - 1 µg/mL0.01 - 0.1 µg/mL (for volatile impurities)0.1 - 1 mg/mL
Typical LOQ 0.3 - 3 µg/mL0.03 - 0.3 µg/mL (for volatile impurities)0.3 - 3 mg/mL
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Primary Use Assay and impurity profiling of non-volatile compoundsAnalysis of volatile and semi-volatile impuritiesAbsolute purity determination without a specific reference standard

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a specific and accurate purity assessment method. Based on its synthesis via the acylation of p-nitroaniline with ethyl acetoacetate, the following impurities could be present:

  • Starting Materials: Unreacted p-nitroaniline and ethyl acetoacetate.

  • Isomeric Impurities: 2'-Nitroacetoacetanilide, formed from any ortho-nitroaniline present in the starting material.

  • Degradation Products: Hydrolysis of the amide bond could lead to the formation of p-nitroaniline and acetoacetic acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for nitroaromatic compounds and would require validation for this compound.[5]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: The purity is calculated by the area normalization method, assuming the response factor for the impurities is the same as for the main peak, or by using the external standard method with a certified reference standard.

Gas Chromatography (GC) Method for Volatile Impurities

This protocol is a general method for the analysis of residual solvents.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler

  • Capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness)

Reagents:

  • Dimethyl sulfoxide (DMSO)

  • Residual solvent standards

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of relevant residual solvents in DMSO.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial and add 1 mL of DMSO.

  • GC Conditions:

    • Carrier Gas: Helium

    • Injector Temperature: 250 °C

    • Oven Temperature Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Detector Temperature: 260 °C

  • Headspace Conditions:

    • Vial Equilibration Time: 15 minutes

    • Vial Equilibration Temperature: 80 °C

  • Analysis: Analyze the headspace of the prepared sample and standard vials.

  • Calculation: Quantify the residual solvents based on the peak areas compared to the standards.

Quantitative NMR (qNMR) Method

This protocol provides a general guideline for purity determination by qNMR using an internal standard.[2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow and Logic Diagrams

Analytical_Method_Validation_Workflow start Define Analytical Method Objective method_dev Method Development (Selectivity, Sensitivity) start->method_dev pre_validation Pre-Validation (System Suitability) method_dev->pre_validation validation Method Validation pre_validation->validation specificity Specificity validation->specificity Parameters linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq accuracy Accuracy validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation lod_loq->documentation accuracy->documentation precision->documentation robustness->documentation end_point Routine Use documentation->end_point

Caption: Workflow for analytical method development and validation.

Conclusion

The selection of an appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control and impurity profiling, a validated HPLC method is highly recommended due to its high resolution and sensitivity. GC is a valuable complementary technique for the analysis of volatile impurities. qNMR serves as a powerful orthogonal method, particularly for the accurate determination of absolute purity without the need for a specific reference standard, which is invaluable for the certification of reference materials. A combination of these methods will provide a comprehensive and reliable assessment of the purity of this compound.

References

A Comparative Guide to Distinguishing Ortho and Para Isomers of Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of nitroacetoacetanilide, a mixture of ortho and para isomers is typically formed, with the para isomer being the major product. For researchers, scientists, and professionals in drug development, the ability to effectively distinguish and separate these isomers is crucial for ensuring the purity and desired efficacy of the final compound. This guide provides a comprehensive comparison of the ortho and para isomers of nitroacetoacetanilide, supported by experimental data and detailed analytical protocols.

Key Distinguishing Physical Properties

The most straightforward method for differentiating between the ortho and para isomers of nitroacetoacetanilide is through their distinct physical properties, primarily their melting points. The significant difference is attributed to the variations in their molecular symmetry and intermolecular forces. The higher symmetry of the para isomer allows for more efficient crystal lattice packing, resulting in a substantially higher melting point.

PropertyOrtho-NitroacetoacetanilidePara-Nitroacetoacetanilide
Appearance Light yellow to yellow-orange powder/crystalsYellow to green-yellow solid
Melting Point 90-94 °C213-215 °C
Solubility More soluble in ethanolLess soluble in ethanol

Spectroscopic Analysis for Isomer Differentiation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information, allowing for the unambiguous identification of each isomer.

¹H NMR Spectroscopy

The substitution pattern on the aromatic ring significantly influences the chemical environment of the protons, leading to distinct chemical shifts and splitting patterns in the ¹H NMR spectra of the ortho and para isomers.

Proton Assignment Ortho-Nitroacetoacetanilide Chemical Shift (ppm) Para-Nitroacetoacetanilide Chemical Shift (ppm)
-CH₃ (singlet) ~2.2~2.10
-CH₂- (singlet) ~3.8~3.7
Aromatic Protons Multiplet in the range of 7.2-8.2Two multiplets centered at ~7.77 and ~8.21
-NH- (broad singlet) Variable~10.52

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups and can be used to distinguish between the ortho and para isomers based on subtle shifts in absorption frequencies, particularly in the fingerprint region.

Functional Group Ortho-Nitroacetoacetanilide Wavenumber (cm⁻¹) Para-Nitroacetoacetanilide Wavenumber (cm⁻¹)
N-H Stretch ~3300-3400~3274 - 3318
C=O Stretch (Amide) ~1670~1680
C=O Stretch (Keto) ~1720~1725
NO₂ Stretch (Asymmetric) ~1520~1500
NO₂ Stretch (Symmetric) ~1350~1340
C-H Out-of-plane Bending Characteristic pattern for ortho-disubstituted benzeneCharacteristic pattern for para-disubstituted benzene (~830-860)

Experimental Protocols

Melting Point Determination

Objective: To differentiate between ortho and para isomers based on their melting points.

Procedure:

  • Place a small amount of the crystalline sample into a capillary tube, sealed at one end.

  • Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

  • Compare the observed melting point with the literature values for o-nitroacetoacetanilide (90-94 °C) and p-nitroacetoacetanilide (213-215 °C).

¹H NMR Spectroscopy

Objective: To identify the isomeric structure by analyzing the chemical shifts and splitting patterns of the protons.

Procedure:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the chemical shifts, integration values, and multiplicity of the signals to assign the protons and determine the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

Objective: To distinguish between the isomers based on their characteristic vibrational frequencies.

Procedure:

  • Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • For ATR, place a small amount of the sample directly on the ATR crystal.

  • Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the characteristic absorption bands of the functional groups (N-H, C=O, NO₂) and the fingerprint region to identify the isomer.

Thin Layer Chromatography (TLC)

Objective: To separate the ortho and para isomers and assess the purity of the sample.

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom.

  • Spot the dissolved sample of the nitroacetoacetanilide mixture, along with standards of the pure ortho and para isomers if available, onto the baseline.

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The less polar ortho isomer will typically have a higher Rf value than the more polar para isomer.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the separation and identification of ortho and para isomers of nitroacetoacetanilide.

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis synthesis Nitration of Acetoacetanilide mixture Mixture of o- and p-isomers synthesis->mixture separation Fractional Crystallization (Ethanol) mixture->separation ortho Ortho Isomer (More Soluble) separation->ortho Supernatant para Para Isomer (Less Soluble) separation->para Crystals mp Melting Point ortho->mp nmr ¹H NMR ortho->nmr ir IR Spectroscopy ortho->ir tlc TLC/HPLC ortho->tlc para->mp para->nmr para->ir para->tlc ortho_id Identified Ortho Isomer mp->ortho_id para_id Identified Para Isomer mp->para_id nmr->ortho_id nmr->para_id ir->ortho_id ir->para_id tlc->ortho_id tlc->para_id

Caption: Workflow for separating and identifying isomers.

Signaling Pathway for Analytical Identification

The following diagram outlines the decision-making process based on the results of the analytical techniques.

G start Unknown Isomer Sample mp_analysis Melting Point Analysis start->mp_analysis low_mp ~92 °C mp_analysis->low_mp Low MP high_mp ~214 °C mp_analysis->high_mp High MP ortho_candidate Likely Ortho Isomer low_mp->ortho_candidate para_candidate Likely Para Isomer high_mp->para_candidate spectro_analysis Spectroscopic Confirmation (¹H NMR & IR) ortho_candidate->spectro_analysis para_candidate->spectro_analysis ortho_confirmed Confirmed Ortho Isomer spectro_analysis->ortho_confirmed Ortho Spectrum para_confirmed Confirmed Para Isomer spectro_analysis->para_confirmed Para Spectrum

Caption: Decision pathway for isomer identification.

comparison of different methods for synthesizing 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methods for the synthesis of 4'-Nitroacetoacetanilide (N-(4-nitrophenyl)acetoacetamide), a valuable intermediate in organic synthesis. The comparison focuses on key performance indicators supported by experimental data to assist researchers in selecting the most suitable method for their applications.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and dyes. The efficiency of its synthesis is crucial for the overall cost-effectiveness and environmental impact of the final product. This guide compares two common synthetic routes: the acetoacetylation of p-nitroaniline using ethyl acetoacetate and the reaction with diketene.

Method 1: Acetoacetylation using Ethyl Acetoacetate

This widely used method involves the condensation reaction between p-nitroaniline and ethyl acetoacetate. The reaction typically requires elevated temperatures to proceed at a reasonable rate and often involves the removal of the ethanol byproduct to drive the equilibrium towards the product.

Method 2: Acetoacetylation using Diketene

An alternative approach involves the reaction of p-nitroaniline with diketene. This method is often faster and can be carried out at lower temperatures compared to the ethyl acetoacetate method. Diketene is a highly reactive reagent, which can lead to higher yields but may also require more careful control of reaction conditions to avoid side reactions.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthesis methods.

ParameterMethod 1: Ethyl AcetoacetateMethod 2: Diketene
Starting Materials p-Nitroaniline, Ethyl Acetoacetatep-Nitroaniline, Diketene
Typical Solvent Xylene or no solventBenzene, Toluene, or Acetic Acid
Reaction Temperature 130-140 °C25-70 °C
Reaction Time 2-4 hours1-2 hours
Reported Yield ~85%~95%
Purity of Crude Product Good to ExcellentExcellent
Byproducts EthanolNone (in ideal reaction)

Experimental Protocols

Method 1: Synthesis of this compound from p-Nitroaniline and Ethyl Acetoacetate

Procedure:

  • A mixture of p-nitroaniline (13.8 g, 0.1 mol) and ethyl acetoacetate (26 g, 0.2 mol) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated in an oil bath at 130-140 °C for 2 to 4 hours.

  • During the reaction, the ethanol formed is distilled off.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solidified product is then triturated with ether or petroleum ether to remove any unreacted ethyl acetoacetate.

  • The crude product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Recrystallization from ethanol yields pure this compound.

Method 2: Synthesis of this compound from p-Nitroaniline and Diketene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, p-nitroaniline (13.8 g, 0.1 mol) is suspended in 100 mL of a suitable solvent (e.g., benzene, toluene, or glacial acetic acid).

  • Diketene (8.4 g, 0.1 mol) is added dropwise to the suspension while maintaining the temperature between 25-70 °C with external cooling if necessary.

  • After the addition is complete, the mixture is stirred for an additional 1-2 hours at the same temperature.

  • The reaction mixture is then cooled, and the precipitated product is collected by filtration.

  • The collected solid is washed with the solvent used for the reaction and then with water.

  • The product is dried to give this compound of high purity.

Logical Workflow of Synthesis Comparison

G cluster_methods Synthesis Methods cluster_params Comparison Parameters cluster_outcome Evaluation Method1 Method 1: Ethyl Acetoacetate Yield Yield Method1->Yield Purity Purity Method1->Purity Time Reaction Time Method1->Time Temp Reaction Temperature Method1->Temp Solvent Solvent Method1->Solvent Byproducts Byproducts Method1->Byproducts Method2 Method 2: Diketene Method2->Yield Method2->Purity Method2->Time Method2->Temp Method2->Solvent Method2->Byproducts Conclusion Optimal Method Selection Yield->Conclusion Purity->Conclusion Time->Conclusion Temp->Conclusion Solvent->Conclusion Byproducts->Conclusion

Validating the Structure of 4'-Nitroacetoacetanilide through 13C NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 4'-Nitroacetoacetanilide using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, predicted spectral data, and detailed experimental protocols.

The precise structural elucidation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. 13C NMR spectroscopy offers a powerful, non-destructive technique to map the carbon framework of a molecule, providing invaluable information for structure validation. This guide focuses on the validation of the this compound structure by comparing its expected 13C NMR chemical shifts with those of structurally similar compounds and with predicted spectral data.

Comparative Analysis of 13C NMR Chemical Shifts

Due to the limited availability of direct experimental 13C NMR data for this compound in public spectral databases, a comparative approach is essential for its structural validation. By examining the spectra of closely related compounds—acetoacetanilide and 4-nitroaniline—we can infer the expected chemical shifts for the target molecule. Furthermore, computational prediction methods provide a theoretical spectrum that can be used for comparison.

The table below summarizes the experimental 13C NMR chemical shifts for acetoacetanilide and 4-nitroaniline, alongside the predicted values for this compound. The numbering of the carbon atoms for each molecule is provided in the accompanying diagrams.

Table 1: Comparison of Experimental and Predicted 13C NMR Chemical Shifts (ppm)

Carbon AtomAcetoacetanilide (Experimental)4-Nitroaniline (Experimental)This compound (Predicted)
Acetoacetyl Group
C116.5-~17.0
C262.5-~63.0
C3164.2-~165.0
Aromatic Ring
C1'138.5147.1~143.0
C2', C6'119.5112.9~120.0
C3', C5'129.1126.1~125.0
C4'123.8138.1~145.0

Note: Experimental data for acetoacetanilide and 4-nitroaniline are sourced from publicly available spectral databases. The predicted data for this compound is generated using computational chemistry software and established algorithms for NMR prediction.

Analysis of Spectral Data:

  • Acetoacetyl Group: The chemical shifts of the methyl (C1), methylene (C2), and carbonyl (C3) carbons in the acetoacetyl group of acetoacetanilide are expected to be largely unaffected by the addition of a nitro group at the 4'-position of the aromatic ring. Therefore, the predicted values for this compound in this region are very similar to the experimental values for acetoacetanilide.

  • Aromatic Ring:

    • C1': The carbon atom directly bonded to the amide nitrogen (C1') is expected to be influenced by the electron-withdrawing nitro group. The predicted shift of ~143.0 ppm for this compound is downfield compared to acetoacetanilide (138.5 ppm), reflecting this deshielding effect.

    • C2', C6' and C3', C5': The chemical shifts of the ortho (C2', C6') and meta (C3', C5') carbons are also predicted to shift slightly downfield due to the electronic influence of the nitro group.

    • C4': The most significant change is expected for the carbon atom bonded to the nitro group (C4'). The strong electron-withdrawing nature of the nitro group causes a substantial downfield shift. This is consistent with the experimental value for the corresponding carbon in 4-nitroaniline (138.1 ppm) and the predicted value of ~145.0 ppm for this compound.

Experimental Protocol for 13C NMR Spectroscopy

To acquire a 13C NMR spectrum for the validation of this compound, the following general protocol can be followed:

  • Sample Preparation:

    • Dissolve 20-50 mg of the synthesized this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and match the probe for the 13C frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm).

    • Use a standard proton-decoupled 13C pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the 13C isotope, a larger number of scans is typically required compared to ¹H NMR.

    • Set the relaxation delay to allow for full relaxation of the carbon nuclei between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

    • Integrate the peaks if desired, although peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.

G Workflow for 13C NMR-based Structural Validation cluster_0 Data Acquisition cluster_1 Reference Data cluster_2 Analysis and Validation Synthesis Synthesize this compound NMR_Acquisition Acquire 13C NMR Spectrum Synthesis->NMR_Acquisition Comparison Compare Experimental and Reference Data NMR_Acquisition->Comparison Experimental_Data Gather Experimental Data (Acetoacetanilide, 4-Nitroaniline) Experimental_Data->Comparison Predicted_Data Generate Predicted Spectrum (Computational Methods) Predicted_Data->Comparison Validation Structure Validated / Further Analysis Comparison->Validation

A Comparative Analysis of Acetoacetanilide Derivatives in Multicomponent Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of substituted acetoacetanilide derivatives in the renowned Biginelli and Hantzsch multicomponent reactions reveals the significant influence of substituent effects on reaction outcomes. This guide provides researchers, scientists, and drug development professionals with a comparative study of acetoacetanilide and its para-substituted analogues, supported by experimental data, detailed protocols, and mechanistic insights to aid in the strategic design of synthetic routes for heterocyclic compounds.

Acetoacetanilide and its derivatives are versatile building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) that enable the rapid assembly of complex molecules from simple starting materials. Their utility is especially prominent in the synthesis of biologically active heterocyclic compounds. This guide focuses on a comparative analysis of unsubstituted acetoacetanilide, p-chloroacetoacetanilide, and p-nitroacetoacetanilide in two of the most powerful MCRs: the Biginelli and Hantzsch reactions.

Performance in the Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR for the synthesis of 1,4-dihydropyridines (1,4-DHPs), a scaffold present in numerous pharmaceutical agents. A comparative study of acetoacetanilide derivatives in this reaction highlights the impact of electronic effects on reaction efficiency.

In a one-pot synthesis of novel Hantzsch dihydropyridine derivatives, the use of p-nitroacetoacetanilide was investigated with various aromatic aldehydes. The electron-withdrawing nature of the nitro group on the acetoacetanilide backbone generally leads to good to excellent yields of the corresponding N,N-bis-(4-nitrophenyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxamides.

Acetoacetanilide DerivativeAldehydeReaction Time (h)Yield (%)
p-NitroacetoacetanilideBenzaldehyde1585
p-Nitroacetoacetanilide4-Chlorobenzaldehyde1582
p-Nitroacetoacetanilide4-Hydroxybenzaldehyde1578
p-Nitroacetoacetanilide4-Methoxybenzaldehyde1581
p-ChloroacetoacetanilideAromatic AldehydesNot specifiedNot specified

Data for p-Nitroacetoacetanilide sourced from a study by Montazeri et al.[1] While a direct comparative study under identical conditions is limited, another study mentions the use of p-chloroacetoacetanilide in a similar Hantzsch-type reaction, suggesting its utility as a substrate.[1]

The experimental data suggests that the presence of an electron-withdrawing group like the nitro substituent on the acetoacetanilide ring can facilitate the Hantzsch reaction, leading to high yields of the desired dihydropyridine products.

The Biginelli Reaction: A Pathway to Dihydropyrimidinones

The Biginelli reaction is another cornerstone MCR that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities. While extensive research has been conducted on the classical Biginelli reaction using ethyl acetoacetate, the use of acetoacetanilide and its derivatives offers a route to N-aryl substituted DHPMs, which are of significant interest in medicinal chemistry.

Experimental Protocols

General Procedure for the Hantzsch Synthesis of Dihydropyridine Derivatives using p-Nitroacetoacetanilide[1]

A mixture of p-nitroacetoacetanilide (10 mmol), an aromatic aldehyde (5 mmol), and 25% aqueous ammonia solution (3 mL) in refluxing ethanol (15 mL) is stirred for 15 hours. During the reflux, 1 mL of 25% aqueous ammonia solution is added every 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered and washed with cold methanol to afford the pure product.

General Procedure for the Biginelli Reaction

A mixture of an acetoacetanilide derivative (1 mmol), an aldehyde (1 mmol), urea (or thiourea) (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) in a suitable solvent (e.g., ethanol, THF) is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization.

Mechanistic Pathways and Logical Workflow

The following diagrams, generated using Graphviz, illustrate the generalized mechanisms of the Hantzsch and Biginelli reactions and a logical workflow for a comparative study.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Acetoacetanilide (2 eq.) Acetoacetanilide1 Acetoacetanilide (1 eq.) Enamine Enamine Acetoacetanilide1->Enamine + Ammonia Acetoacetanilide2 Acetoacetanilide (1 eq.) Ammonia Ammonia Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Knoevenagel Adduct Cyclic_Intermediate Cyclic Intermediate Michael_Adduct->Cyclic_Intermediate Cyclization DHP 1,4-Dihydropyridine Cyclic_Intermediate->DHP - H2O

Generalized mechanism of the Hantzsch dihydropyridine synthesis.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, -H2O Acetoacetanilide Acetoacetanilide Enolate Enolate Acetoacetanilide->Enolate Tautomerization Urea Urea Open_Chain Open-Chain Ureide Acyliminium->Open_Chain + Enolate DHPM Dihydropyrimidinone Open_Chain->DHPM Cyclization, -H2O

Generalized mechanism of the Biginelli reaction.

Comparative_Study_Workflow start Start: Select Acetoacetanilide Derivatives (Unsubstituted, p-Cl, p-NO2, etc.) reaction_choice Choose Reaction start->reaction_choice biginelli Biginelli Reaction reaction_choice->biginelli DHPMs hantzsch Hantzsch Synthesis reaction_choice->hantzsch DHPs optimization Optimize Reaction Conditions (Catalyst, Solvent, Temperature) biginelli->optimization hantzsch->optimization run_reactions Run Reactions with all Derivatives under Optimized Conditions optimization->run_reactions data_collection Collect Data (Yield, Reaction Time, Purity) run_reactions->data_collection analysis Comparative Analysis of Results data_collection->analysis conclusion Draw Conclusions on Substituent Effects analysis->conclusion end End conclusion->end

Logical workflow for a comparative study of acetoacetanilide derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 4'-Nitroacetoacetanilide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of 4'-Nitroacetoacetanilide, a compound that requires careful management as hazardous waste. The following protocols are designed for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] Proper personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves, should be worn at all times during handling and disposal procedures.[2]

Quantitative Data for Laboratory Waste Disposal
ParameterGuidelineRegulatory Context
pH Range for Drain Disposal5.0 - 12.5Applicable only to dilute aqueous solutions of non-hazardous acids and bases. Not applicable to this compound .[5]
Satellite Accumulation Area (SAA) Limit55 gallonsMaximum volume of hazardous waste that can be stored in a laboratory before requiring removal by Environmental Health & Safety (EHS).[5]
Acutely Toxic Waste (P-list) SAA Limit1 quart (liquid) or 1 kg (solid)A stricter limit for highly toxic chemicals. While not explicitly P-listed, this highlights the need for caution with toxic compounds.[5]
Liquid Waste Container Fill Limit~75% capacityTo allow for expansion of liquids and headspace vapors, preventing spills and container failure.[6]

Experimental Protocol for Collection and Disposal

This protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves.

  • Designated hazardous waste container (compatible material, with a secure screw-top cap).

  • Hazardous waste label.

  • Spill kit.

Procedure:

  • Waste Collection:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[7]

    • For liquid waste containing this compound, use a compatible liquid waste container. Do not overfill liquid containers; a general guideline is to fill to no more than 75% capacity.[6]

    • Ensure the waste container is kept securely closed except when adding waste.[6][7]

  • Labeling:

    • Affix a completed hazardous waste label to the container. The label must include the full chemical name ("this compound"), the approximate amount of waste, and the date.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure segregation from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1][2]

  • Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not dispose of this compound down the drain or in the regular trash. Improper disposal can pollute the environment and pose a threat to human health.[5]

  • Spill Cleanup:

    • In the event of a spill, evacuate personnel from the immediate area if necessary.

    • Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal as hazardous waste.[1]

    • Ventilate the area and wash the spill site after the material has been collected.[1]

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][8]

    • The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Hazard Assessment cluster_2 Collection & Storage cluster_3 Final Disposal start Generate this compound Waste (Solid or Liquid) is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a labeled, compatible container is_hazardous->collect_waste Yes (Treat as hazardous waste) store_waste Store sealed container in a Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs Contact EHS for hazardous waste pickup store_waste->contact_ehs incineration Incineration by licensed facility contact_ehs->incineration

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4'-Nitroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4'-Nitroacetoacetanilide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification:

This compound is classified as a hazardous substance that can cause serious eye irritation, skin irritation, and potential respiratory irritation.[1][2][3][4][5] All personnel must be thoroughly familiar with the associated risks before handling this chemical.

Personal Protective Equipment (PPE):

The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes and dust.[1][2][6]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended.[6][7]
Body Protection Laboratory Coat or Chemical-resistant suitA long-sleeved lab coat is the minimum requirement. For larger quantities or potential for significant exposure, a chemical-resistant suit is advised.[1][6]
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or a P1 (EN 143) respirator should be used when there is a risk of inhaling dust particles.[6]

Operational Plan: Step-by-Step Handling Procedure:

Follow these steps to ensure the safe handling of this compound during laboratory operations.

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][2]

    • Assemble all necessary equipment and reagents before starting.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Avoid the formation of dust when handling the solid chemical.[4][6]

    • Use a scoop or spatula to transfer the powder.

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and decontaminate any equipment used.

    • Remove and properly store or dispose of PPE.

Emergency and First Aid Procedures:

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][9]

Spill and Disposal Plan:

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[2]

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.[2]

  • Clean the spill area with a damp cloth and then with soap and water.

Disposal:

This compound and any contaminated materials should be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: The recommended method of disposal is through a licensed professional waste disposal service.[6][7] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal route.[6][7] Do not dispose of this chemical down the drain or in regular trash.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal prep1 Ensure Well-Ventilated Area prep2 Assemble Equipment prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Avoid Dust Formation handle1->handle2 handle3 Keep Container Closed handle2->handle3 spill Spill Cleanup Procedure handle2->spill If Spill Occurs post1 Wash Hands and Skin handle3->post1 post2 Clean Work Area post1->post2 post3 Properly Manage PPE post2->post3 dispose Dispose as Hazardous Waste post3->dispose

Caption: This diagram outlines the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.